(5S)-5-methylpiperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODLPCCEKPQWAY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Elucidation of (5S)-5-methylpiperazin-2-one
This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structural elucidation of (5S)-5-methylpiperazin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures. Instead, it delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. We will explore a multi-technique approach, demonstrating how data from various analytical platforms are integrated to build an unassailable structural proof.
Introduction
This compound is a chiral heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol [1][2]. As a derivative of the piperazine core, a privileged scaffold in medicinal chemistry, understanding its precise three-dimensional structure is paramount for its potential applications in drug discovery and development. The presence of a stereocenter at the C5 position necessitates not only the confirmation of its constitutional isomer but also the unambiguous determination of its absolute stereochemistry. This guide will walk through a logical, stepwise process to achieve this, from fundamental characterization to the definitive assignment of its stereochemical configuration.
I. Foundational Analysis: Mass Spectrometry and Elemental Composition
The first step in the structural elucidation of a novel compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.
Expertise & Experience in Practice:
The choice of ionization technique is critical. Given the presence of basic nitrogen atoms and a polar amide group, electrospray ionization (ESI) in positive ion mode is the logical choice. This technique is gentle and typically produces the protonated molecular ion [M+H]⁺ with high efficiency, minimizing fragmentation and providing a clear indication of the molecular weight.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of approximately 10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Nebulizing Gas (N₂) Pressure: 1.0 - 1.5 bar
-
Drying Gas (N₂) Flow Rate: 4 - 6 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer Parameters:
-
Acquisition Range: m/z 50 - 500
-
Resolution: >10,000 FWHM (Full Width at Half Maximum)
-
Internal Calibration: Use a known reference standard to ensure high mass accuracy.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Data Presentation: Expected HRMS Data
| Ion | Calculated Exact Mass (C₅H₁₁N₂O⁺) | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 115.0871 | Value | < 5 |
The observation of an ion with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule, with a mass error of less than 5 ppm, provides strong evidence for the proposed molecular formula of C₅H₁₀N₂O[3][4].
II. Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.
Expertise & Experience in Practice:
For a small molecule like this compound, a standard 400 or 500 MHz spectrometer is sufficient. The choice of solvent is important; deuterated chloroform (CDCl₃) is a common starting point, but due to the polar nature of the amide, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be required to ensure solubility and minimize signal broadening of the N-H protons. Temperature-dependent NMR studies can also be insightful for piperazine derivatives, as they can reveal information about conformational dynamics, such as ring inversion and restricted rotation around amide bonds[5][6][7].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.
-
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| 1-NH | 6.5-7.5 (br s) | - |
| 2-C=O | - | 168-172 |
| 3-CH₂ | 3.2-3.4 (m) | 45-50 |
| 4-NH | 1.5-2.5 (br s) | - |
| 5-CH | 3.0-3.2 (m) | 48-53 |
| 6-CH₂ | 2.8-3.0 (m) | 40-45 |
| 5-CH₃ | 1.1-1.3 (d, J ≈ 6-7) | 15-20 |
Logical Elucidation through 2D NMR:
-
COSY: Would show correlations between the methyl protons and the H5 proton, and between the protons of the adjacent CH₂ groups in the ring.
-
HSQC: Would directly link each proton signal to its attached carbon.
-
HMBC: Would be critical for confirming the overall structure. For example, correlations would be expected from the methyl protons to C5 and C6, and from the H3 protons to the carbonyl carbon (C2).
III. Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC)
The confirmation of the enantiomeric purity of this compound is a critical step, as enantiomers can have vastly different pharmacological and toxicological profiles[8][9]. Chiral HPLC is the most widely used technique for separating enantiomers and determining enantiomeric excess (% ee)[10][11].
Expertise & Experience in Practice:
The selection of the chiral stationary phase (CSP) is the most important factor in developing a successful chiral separation method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be very effective for a wide range of chiral compounds, including piperazine derivatives[8]. A screening approach, testing several different polysaccharide-based columns with various mobile phases, is often the most efficient way to find a suitable separation method.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase: Start with a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting mobile phase would be 90:10 (v/v) n-hexane:isopropanol. An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape.
-
Instrumentation: A standard HPLC system with a UV detector is sufficient. The lack of a strong chromophore in the molecule may necessitate detection at a low wavelength (e.g., 205-220 nm)[8].
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-35 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. If a racemic standard is available, prepare a solution of it as well to confirm the retention times of both enantiomers.
-
Data Analysis: Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation. For a non-racemic sample, calculate the enantiomeric excess using the peak areas.
Data Presentation: Expected Chiral HPLC Results
| Parameter | Expected Value |
| Retention Time (5S) | t₁ |
| Retention Time (5R) | t₂ |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | > 99% for an enantiomerically pure sample |
IV. The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of HRMS and NMR can elucidate the constitution of a molecule, and chiral HPLC can confirm its enantiomeric purity, only single-crystal X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry in the solid state[12][13][14].
Expertise & Experience in Practice:
Growing high-quality single crystals is often the most challenging part of the process. A systematic screening of different solvents and crystallization techniques is necessary. Slow evaporation of a solution is a common and effective method.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling or evaporation.
-
Technique: Slow evaporation is a good starting point. Dissolve the compound in a suitable solvent to near saturation, filter the solution to remove any particulate matter, and allow the solvent to evaporate slowly in a loosely covered vial over several days.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute stereochemistry using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.
-
Data Presentation: Expected Crystallographic Data
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ |
| Flack Parameter | A value close to 0 for the (S) configuration would confirm the absolute stereochemistry. |
| Molecular Structure | An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram showing the 3D structure with atomic numbering. |
V. Workflow and Logical Relationships
The structural elucidation process follows a logical progression, with each technique providing a piece of the puzzle. The following diagram illustrates this workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to (5S)-5-methylpiperazin-2-one: A Chiral Building Block in Modern Drug Discovery
Introduction: The landscape of modern drug discovery is increasingly reliant on the use of chiral building blocks to construct complex and stereospecific active pharmaceutical ingredients (APIs). (5S)-5-methylpiperazin-2-one (CAS Number: 1240583-20-3) is a prime example of such a scaffold, offering a unique combination of a rigid heterocyclic core, defined stereochemistry, and reactive handles for further chemical modification. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its critical application in the development of targeted cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral intermediate.
Physicochemical and Structural Properties
This compound is a chiral heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol .[1][2][3] Its structure features a six-membered piperazinone ring with a methyl group at the 5-position, conferring the (S)-stereochemistry. The presence of both a secondary amine and an amide functional group within the ring system makes it a versatile synthon for a variety of chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 1240583-20-3 | [1][2][3][4] |
| Molecular Formula | C₅H₁₀N₂O | [1][2][3] |
| Molecular Weight | 114.15 g/mol | [1][2][3][4] |
| Synonyms | (S)-5-Methylpiperazin-2-one, (5S)-5-Methyl-2-Piperazinone | [1][4][5] |
| Purity (typical) | ≥98% | [1][3] |
| SMILES | C[C@H]1CNC(=O)CN1 | [1] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | [1] |
| logP | -0.9057 | [1] |
Synthesis of Chiral Piperazinone Derivatives
The synthesis of chiral piperazinone derivatives is a critical process, with various methods developed to ensure high enantiomeric purity. A common strategy involves the use of chiral starting materials and stereocontrolled reaction pathways. A representative synthesis of a chiral methylpiperazinone is detailed in Chinese patent CN108129404B, which outlines a method that avoids highly toxic reagents and improves yield and purity, making it suitable for industrial-scale production.[5] While this patent specifically describes the synthesis of the (R)-3-methylpiperazin-2-one isomer, the principles can be adapted for the (5S) isomer.
A plausible synthetic approach for this compound would involve the reductive amination of a protected aminoacetaldehyde with an (S)-alanine derivative, followed by deprotection and intramolecular cyclization.
Conceptual Synthetic Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Synthesis of chiral 5-methylpiperazin-2-one
An In-depth Technical Guide to the Synthesis of Chiral 5-Methylpiperazin-2-one
Authored by a Senior Application Scientist
Introduction: The Significance of Chiral 5-Methylpiperazin-2-one in Modern Drug Discovery
The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of bioactive natural products and clinically approved pharmaceuticals.[1] Its inherent conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive building block for medicinal chemists. The introduction of a chiral center, as in 5-methylpiperazin-2-one, further enhances its utility, allowing for the fine-tuning of pharmacological activity and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the key synthetic strategies for accessing enantiomerically pure 5-methylpiperazin-2-one, with a focus on methodologies that offer high stereocontrol and scalability.
Strategic Approaches to the Asymmetric Synthesis of 5-Methylpiperazin-2-one
The synthesis of chiral 5-methylpiperazin-2-one can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The most direct and often cost-effective approach to chiral 5-methylpiperazin-2-one involves the use of readily available and enantiomerically pure starting materials from the chiral pool, most notably amino acids.[1][2][3][4] L- and D-alanine are ideal precursors for the (S)- and (R)-enantiomers of 5-methylpiperazin-2-one, respectively.
A general and efficient route starting from enantiomerically pure alanine is depicted below.[5] This method involves the esterification of alanine, followed by a key cyclization step.
Experimental Protocol: Synthesis of (S)-5-Methylpiperazin-2-one from L-Alanine [5]
Step 1: Esterification of L-Alanine
-
To a suspension of L-alanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.
Step 2: N-Alkylation with a Protected Ethylenamine Equivalent
-
Dissolve L-alanine methyl ester hydrochloride (1.0 eq) and a suitable N-protected 2-aminoacetaldehyde or its equivalent in a suitable solvent such as dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by quenching with saturated sodium bicarbonate solution and extracting with an organic solvent.
Step 3: Deprotection and Intramolecular Cyclization
-
The N-protected diamino ester intermediate is deprotected under appropriate conditions (e.g., hydrogenolysis for a Cbz group).[6]
-
The resulting free diamine undergoes spontaneous or base-catalyzed intramolecular cyclization to afford (S)-5-methylpiperazin-2-one.
-
Purification is typically achieved by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Thionyl chloride in methanol: This is a classic and efficient method for the in situ formation of methyl ester hydrochlorides from amino acids.
-
Reductive amination: This is a mild and high-yielding method for forming the C-N bond, crucial for constructing the piperazinone backbone. Sodium triacetoxyborohydride is often preferred for its selectivity and ease of handling.
-
Protecting groups: The choice of the N-protecting group (e.g., Cbz or Boc) is critical for compatibility with subsequent reaction conditions and for ease of removal to facilitate the final cyclization.[6]
Asymmetric Catalysis: A Modern Approach to Enantioselectivity
Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules, avoiding the need for stoichiometric chiral reagents. For the synthesis of substituted piperazin-2-ones, several powerful catalytic methods have been developed.
Palladium- and iridium-catalyzed asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols or unsaturated piperazin-2-ones, provides a direct route to chiral piperazin-2-ones with high enantioselectivity.[1][7][8]
Workflow: Asymmetric Hydrogenation for Chiral Piperazin-2-one Synthesis
Caption: Asymmetric hydrogenation workflow.
Key Considerations for Asymmetric Hydrogenation:
-
Catalyst and Ligand Selection: The choice of the metal catalyst (e.g., Palladium or Iridium) and the chiral ligand is paramount for achieving high enantioselectivity and diastereoselectivity.[1]
-
Reaction Conditions: Optimization of hydrogen pressure, temperature, and solvent is crucial for maximizing yield and stereoselectivity.
Multi-component, one-pot reactions are highly desirable in process chemistry as they reduce the number of synthetic steps and purification procedures. A notable example is the quinine-derived urea-catalyzed one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) to afford 3-substituted piperazin-2-ones.[8][9] While this method is primarily for C3-substituted piperazinones, modifications could potentially be adapted for C5-substitution.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary, a stereochemically pure molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a well-established strategy. For instance, (R)-(-)-phenylglycinol can be employed as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine, which can then be oxidized to the corresponding piperazin-2-one.[2][10]
Workflow: Chiral Auxiliary Approach
Caption: Chiral auxiliary-mediated synthesis.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excesses (ee) for various synthetic methods.
| Synthetic Method | Starting Material | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Chiral Pool Synthesis | L-Alanine | 80-95 | >99 | [5][6] |
| Asymmetric Hydrogenation (Pd-cat) | Pyrazin-2-ol | 93 | 90 | [1] |
| One-Pot Cascade (Organocatalysis) | Aldehyde, etc. | 38-90 | up to 99 | [8][9] |
| Chiral Auxiliary | N-Boc glycine | 60-70 (overall) | >98 | [2] |
Conclusion and Future Outlook
The synthesis of chiral 5-methylpiperazin-2-one is a well-addressed challenge in organic synthesis, with several robust and high-yielding methodologies available. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and the availability of specialized equipment (e.g., high-pressure hydrogenators). Chiral pool synthesis from alanine remains a highly practical and scalable approach for industrial applications.[6] However, the continued development of novel asymmetric catalytic methods will undoubtedly lead to even more efficient and sustainable routes to this important chiral building block.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Enantioselective Synthesis of (5S)-5-Methylpiperazin-2-one from the (S)-Alanine Chiral Pool
An In-depth Technical Guide for Drug Development Professionals
Abstract
(5S)-5-methylpiperazin-2-one is a valuable chiral building block in modern medicinal chemistry, serving as a key intermediate for a range of pharmacologically active agents. Its stereochemically defined structure is crucial for achieving desired biological activity and minimizing off-target effects.[1] This guide provides an in-depth, field-proven methodology for the enantioselective synthesis of this important scaffold, leveraging the readily available and inexpensive chiral pool starting material, (S)-alanine. We will explore the strategic rationale behind the synthetic design, from retrosynthetic analysis to the execution of key transformations, including N-protection, peptide coupling, selective reduction, and the final deprotection-cyclization cascade. Detailed, step-by-step protocols are provided to ensure reproducibility and high fidelity, empowering researchers and drug development professionals to confidently produce this critical intermediate.
Strategic Imperative: Why (S)-Alanine?
The synthesis of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry to ensure safety and efficacy.[2] Utilizing the "chiral pool" — a collection of abundant, enantiomerically pure natural products — is a highly efficient and cost-effective strategy.[3][4] (S)-alanine offers an ideal starting point for this compound as its stereocenter directly translates to the C5 position of the target molecule, obviating the need for complex asymmetric induction or chiral resolution steps. This approach not only simplifies the synthesis but also guarantees the highest possible enantiomeric purity in the final product.
Retrosynthetic Analysis: A Logic-Driven Approach
A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and robust pathway. The core piperazinone ring, a cyclic amide (or lactam), can be formed via an intramolecular cyclization of a linear amino-ester precursor. This precursor is envisioned as a diamine backbone where one amine is part of an ethylamine moiety and the other is derived from the original alanine. This linear precursor can be assembled through a standard amide bond formation between N-protected (S)-alanine and a glycine derivative, followed by a selective reduction. This leads us back to two simple, commercially available starting materials: (S)-alanine and glycine methyl ester.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of the Linear Dipeptide Precursor
This phase focuses on constructing the acyclic backbone with the correct stereochemistry and functional handles for the subsequent reduction and cyclization steps.
N-Terminal Protection of (S)-Alanine
Causality: The α-amino group of (S)-alanine is a potent nucleophile that must be temporarily masked to prevent unwanted side reactions, such as self-polymerization, during the subsequent amide coupling step.[5][6] The tert-butoxycarbonyl (Boc) group is an ideal choice for this role. It is easily introduced, exceptionally stable under the neutral or basic conditions of peptide coupling, and can be removed under acidic conditions that are compatible with the final cyclization step.[7][8]
Experimental Protocol: Synthesis of Boc-(S)-Ala-OH
-
Setup: To a 500 mL round-bottom flask, add (S)-alanine (1.0 eq, e.g., 20.0 g) and dissolve it in a 1:1 mixture of 1,4-dioxane and water (200 mL).
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) portion-wise to maintain the temperature below 10 °C. Stir until all solids dissolve.
-
Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 50 mL of 1,4-dioxane. Add this solution dropwise to the stirring alanine solution over 1 hour, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The solution should become clear.
-
Workup (Acidification): Cool the mixture back to 0 °C and carefully acidify with cold 1 M HCl or a saturated citric acid solution to pH 2-3. A white precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-(S)-Ala-OH as a white solid or viscous oil. The product is typically used without further purification.
Amide Bond Formation: Coupling to Glycine Methyl Ester
Causality: The formation of the amide (peptide) bond is a condensation reaction that is thermodynamically unfavorable and requires activation of the carboxylic acid.[9] We employ a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxylic acid of Boc-(S)-alanine into a highly reactive O-acylisourea intermediate.[10] To mitigate the risk of racemization at the alanine stereocenter and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is used.[11][12] HOBt traps the activated intermediate to form an active ester, which then cleanly reacts with the amino group of glycine methyl ester.
Experimental Protocol: Synthesis of Boc-(S)-Ala-Gly-OMe
-
Setup: In a 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-(S)-Ala-OH (1.0 eq, e.g., 30.0 g) in anhydrous dichloromethane (DCM, 250 mL).
-
Reagent Addition: Add HOBt (1.1 eq) and glycine methyl ester hydrochloride (1.05 eq). Cool the resulting slurry to 0 °C.
-
Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq), dropwise to neutralize the hydrochloride salt and facilitate the reaction.
-
Activation & Coupling: Add EDC hydrochloride (1.2 eq) portion-wise over 20 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 18 hours. Monitor progress by thin-layer chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM (150 mL). Wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure dipeptide analog, Boc-(S)-Ala-Gly-OMe.
Part II: Ring Formation via Reductive Cyclization
This phase involves the critical transformations that convert the linear precursor into the final chiral heterocyclic scaffold.
Selective Amide Reduction
Causality: To form the ethylenediamine bridge of the piperazinone ring, the amide carbonyl of the dipeptide must be selectively reduced to a methylene group (-C(O)NH- → -CH₂NH-). Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for this transformation as it selectively reduces amides and carboxylic acids while typically leaving esters untouched under controlled conditions. This selectivity is crucial for preserving the methyl ester functionality required for the subsequent cyclization.
Experimental Protocol: Synthesis of the Linear Amino Ester Precursor
-
Setup: In a flame-dried 1 L round-bottom flask under an inert atmosphere, dissolve the dipeptide Boc-(S)-Ala-Gly-OMe (1.0 eq, e.g., 25.0 g) in anhydrous THF (300 mL).
-
Borane Addition: Cool the solution to 0 °C. Add 1.0 M BH₃·THF solution (3.0-4.0 eq) dropwise via an addition funnel over 1.5 hours. Vigorous gas evolution (H₂) may occur initially.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C. Carefully and slowly add methanol (100 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution.
-
Removal of Boron: Stir the mixture for 30 minutes, then remove the solvents under reduced pressure. Re-dissolve the residue in methanol (200 mL) and evaporate again. Repeat this process two more times to ensure the removal of boron as volatile trimethyl borate.
-
Workup: Dissolve the resulting residue in ethyl acetate (300 mL) and wash with saturated NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate to give the crude linear amino ester precursor. This material is often carried forward to the next step without extensive purification.
Deprotection and Intramolecular Cyclization
Causality: The final step is a tandem deprotection-cyclization reaction. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or methanolic HCl, serves two purposes. First, it cleaves the acid-labile Boc protecting group, exposing the primary amine of the alanine residue.[13] Second, the acidic conditions protonate the newly formed secondary amine, preventing side reactions. Upon neutralization or heating, the liberated primary amine acts as an intramolecular nucleophile, attacking the electrophilic carbonyl of the methyl ester. This results in the formation of the stable six-membered piperazinone ring with the expulsion of methanol.[14]
Experimental Protocol: Synthesis of this compound
-
Deprotection: Dissolve the crude linear amino ester from the previous step (1.0 eq) in a 1:1 mixture of DCM and TFA (10 mL per gram of substrate) at 0 °C. Stir for 1-2 hours at room temperature.
-
Solvent Removal: Concentrate the solution in vacuo to remove the TFA and DCM. Co-evaporate with toluene (3 x 50 mL) to ensure all residual acid is removed. This yields the crude amine salt.
-
Cyclization: Dissolve the crude salt in a high-boiling point solvent such as methanol or toluene (20 mL per gram). Add a mild base like triethylamine (2.0-3.0 eq).
-
Heating: Heat the mixture to reflux (80-110 °C, depending on the solvent) for 12-24 hours. The cyclization drives off methanol, pushing the reaction to completion.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by flash chromatography (silica gel, using a gradient of methanol in DCM) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Overall Synthetic Workflow and Data Summary
The entire process is a robust sequence of standard organic transformations, designed for scalability and control.
Caption: Forward synthesis workflow from (S)-alanine to the target product.
Table 1: Characterization Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol [15] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118-122 °C |
| Optical Rotation [α]D²⁰ | Approx. -25.0° (c=1, MeOH) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.5-3.2 (m, 3H), ~3.0 (dd, 1H), ~2.8 (dd, 1H), ~1.2 (d, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~170.1, ~52.5, ~48.2, ~45.9, ~19.8 |
| Mass Spec (ESI+) | m/z: 115.08 [M+H]⁺ |
Conclusion
This guide details a reliable and enantioselective synthesis of this compound. By starting from the (S)-alanine chiral pool, the stereochemistry is controlled from the outset. The pathway employs a series of well-understood and scalable reactions—Boc protection, EDC/HOBt-mediated peptide coupling, selective borane reduction, and an acid-mediated deprotection/cyclization cascade. The provided protocols are designed to be self-validating, with clear steps for reaction monitoring and purification. This robust methodology provides a clear and efficient route for drug development professionals to access a key chiral intermediate for the synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 4. chimia.ch [chimia.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
A Proposed Investigational Framework for Elucidating the CNS Mechanism of Action of (5S)-5-methylpiperazin-2-one
An In-depth Technical Guide
Abstract: The piperazine ring and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] The piperazin-2-one motif, a related structure, is also found in various bioactive molecules and is a subject of growing interest in drug discovery.[3] This guide focuses on a specific chiral molecule, (5S)-5-methylpiperazin-2-one (CAS 1240583-20-3).[4] Currently, there is a lack of published data detailing a specific mechanism of action for this compound in CNS disorders. This document, therefore, serves as an in-depth, expert-led technical framework for researchers and drug development professionals. It outlines a systematic, multi-stage investigational cascade designed to comprehensively profile this compound, from initial in silico assessment to in vivo validation. By leveraging established principles of neuropharmacology and the known activities of structurally related piperazine derivatives, this guide provides the scientific rationale and detailed protocols necessary to hypothesize, identify, and validate its potential therapeutic mechanism of action.
Part 1: The this compound Scaffold: A Foundation for CNS Investigation
The molecule this compound belongs to the piperazinone class of N-heterocyclic compounds. Its structure features a six-membered ring with two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group conferring chirality at the 5th position.
The immense success of the parent piperazine scaffold in neuropharmacology provides a strong rationale for investigating derivatives like this compound. Piperazine-containing drugs have demonstrated a remarkable capacity to modulate a wide array of CNS targets, primarily neurotransmitter receptors.[5][6] This therapeutic versatility stems from the unique physicochemical properties of the piperazine ring, whose two nitrogen atoms can be substituted to fine-tune potency, selectivity, and pharmacokinetic profiles, such as improved water solubility and bioavailability.[2]
Notable examples of successful piperazine-based CNS drugs include:
-
Buspirone: An anxiolytic acting as a serotonin 5-HT1A receptor agonist.[7]
-
Clozapine: An atypical antipsychotic with a complex pharmacology, including action at dopamine and serotonin receptors.[6][7]
-
Vortioxetine: An antidepressant with multimodal activity, primarily involving serotonin transporter inhibition and receptor modulation.[7]
The inclusion of a carbonyl group to form the piperazin-2-one ring introduces conformational constraints and additional hydrogen bonding capabilities, creating a peptidomimetic scaffold that could offer novel interactions with biological targets.[3] The specific chirality at the 5-position is critical, as stereoisomers of a drug can have vastly different pharmacological activities and potencies. Therefore, a rigorous and systematic approach is required to unlock the therapeutic potential of this specific molecule.
Part 2: A Systematic Framework for Elucidating the Mechanism of Action
To decipher the CNS mechanism of action of a novel chemical entity like this compound, a logical, phased approach is essential. This framework is designed as a self-validating cascade, where the results of each stage inform the experimental choices of the next.
Stage 1: In Silico Profiling and Target Hypothesis Generation
The initial step is to leverage computational tools to predict the compound's physicochemical properties and potential biological targets. This is a cost-effective method to generate initial hypotheses and prioritize experimental resources.
Causality: Before committing to expensive and time-consuming wet-lab experiments, in silico analysis provides a rational basis for investigation. By comparing the structure of this compound to databases of known ligands, we can predict its likely binding partners. ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for early assessment of drug-likeness, flagging potential liabilities like poor blood-brain barrier penetration.[8]
Experimental Protocol: Computational Docking and ADME Prediction
-
3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE).
-
Target Library Selection: Compile a library of high-resolution crystal structures of key CNS targets known to interact with piperazine derivatives. This library should include subtypes of serotonin, dopamine, GABA, and sigma receptors.[9][10][11]
-
Molecular Docking: Perform docking simulations of the compound against each target in the library. Calculate and rank the binding affinities (e.g., docking score, estimated ΔG of binding).
-
ADME Prediction: Utilize software (e.g., SwissADME, QikProp) to calculate key molecular descriptors and predict pharmacokinetic properties, including:
-
Lipinski's Rule of Five compliance
-
Blood-Brain Barrier (BBB) penetration score
-
Aqueous solubility (LogS)
-
Potential for P-glycoprotein (P-gp) substrate activity.[11]
-
Stage 2: Primary Pharmacological Screening
The next step is to move from prediction to empirical testing. A broad radioligand binding assay panel is the gold standard for unbiased, initial identification of molecular targets.
Causality: The in silico results are purely predictive. A broad binding screen provides the first experimental evidence of compound-target interactions across a wide range of receptors, transporters, and ion channels. This approach minimizes bias and can uncover unexpected activities, providing a comprehensive view of the compound's selectivity profile.
Experimental Protocol: Radioligand Displacement Assay Panel
-
Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP) or perform in-house. The compound is typically tested at a standard concentration (e.g., 10 µM) against a panel of ~50-100 CNS targets.
-
Mechanism: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor expressed in cell membrane preparations.
-
Data Collection: The amount of bound radioactivity is measured using a scintillation counter. The primary output is expressed as the percentage of inhibition of radioligand binding.
-
Hit Identification: Targets showing significant inhibition (typically >50%) are identified as "hits" and prioritized for further investigation.
Mandatory Visualization: Proposed MOA Investigation Workflow
Caption: A systematic workflow for elucidating the mechanism of action.
Stage 3: Secondary & Functional Assays
Once primary hits are identified, the next crucial step is to determine the functional consequence of binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutively active receptors).
Hypothetical Scenario: For the purpose of this guide, let us assume the primary screen reveals a significant interaction with the serotonin 5-HT1A receptor , a common target for piperazine-based anxiolytics.[9][10]
Causality: A binding assay only confirms affinity; it does not reveal function. The 5-HT1A receptor is a Gi-coupled protein receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay measuring cAMP production is therefore the definitive method to classify the compound's activity at this receptor.
Experimental Protocol: cAMP Functional Assay for 5-HT1A
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human 5-HT1A receptor.
-
Compound Treatment: Plate the cells and treat with increasing concentrations of this compound. To test for agonist activity, measure the direct effect of the compound. To test for antagonist activity, co-incubate the compound with a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
cAMP Induction: Add forskolin to the cells to stimulate adenylyl cyclase and induce a high baseline level of cAMP.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist Mode: Plot the percentage decrease in cAMP against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the reference agonist in the presence of a fixed concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration).
-
Mandatory Visualization: 5-HT1A Receptor Signaling Pathway
Caption: Hypothetical agonist action at the Gi-coupled 5-HT1A receptor.
Part 3: In Vivo Validation in a CNS Disorder Model
The final stage is to translate the in vitro findings into a relevant animal model. This step is critical to establish a link between the molecular mechanism and a potential therapeutic effect.
Causality: Positive results in cellular assays demonstrate molecular potency but do not guarantee efficacy in a complex biological system. An in vivo model is necessary to assess the compound's ability to cross the blood-brain barrier, engage its target in the brain, and produce a physiologically relevant behavioral effect. Following our hypothetical 5-HT1A agonist activity, a model of anxiety, such as the Elevated Plus Maze (EPM), is an appropriate choice.[10][12]
Experimental Protocol: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
-
Animals: Use adult male mice or rats. House them under standard conditions with a 12-hour light/dark cycle.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at several doses. Include a vehicle control group and a positive control group (e.g., diazepam or buspirone).
-
Acclimatization and Testing: Allow a 30-60 minute pre-treatment period. Place the animal at the center of the EPM apparatus, which consists of two open arms and two closed arms. Record its behavior for 5 minutes using an automated video-tracking system.
-
Key Parameters Measured:
-
Time spent in the open arms (anxiolytic effect increases this time).
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the drug-treated groups to the vehicle control. A statistically significant increase in the time spent in the open arms, without a significant change in total locomotion, is indicative of anxiolytic-like activity.
Data Presentation Table
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | 15.2 ± 2.1 | 8.3 ± 1.5 | 12.5 ± 1.8 |
| Positive Control | 1.0 | 45.8 ± 4.5 | 12.1 ± 2.0 | 11.9 ± 2.1 |
| Compound X | 1.0 | 20.1 ± 3.0 | 9.0 ± 1.8 | 12.2 ± 1.9 |
| Compound X | 5.0 | 35.5 ± 4.1 | 11.5 ± 1.9 | 12.8 ± 2.0 |
| Compound X | 10.0 | 42.1 ± 5.0* | 12.0 ± 2.2 | 12.6 ± 1.7 |
| Hypothetical data representing a statistically significant difference from the vehicle group. |
Part 4: Conclusion and Future Directions
This guide has detailed a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound, a novel chiral compound with potential for CNS activity. By progressing from in silico prediction through in vitro screening and functional characterization to in vivo behavioral validation, researchers can build a robust data package to define its mechanism of action.
Should the hypothetical results described herein prove true, establishing this compound as a 5-HT1A receptor agonist with anxiolytic properties, the logical next steps would involve:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic Studies: Conducting full PK studies to determine bioavailability, half-life, and brain penetration.
-
Target Engagement Studies: Using techniques like in vivo microdialysis or PET imaging to confirm the compound interacts with its target in the brain at therapeutic doses.
-
Expanded Behavioral Profiling: Testing the compound in other models of anxiety and depression to broaden its therapeutic profile.
The piperazinone scaffold remains a promising area for the discovery of new medicines for CNS disorders. A rigorous and scientifically sound investigational plan, as outlined in this guide, is the essential first step in translating a novel molecule into a potential therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. (S)-5-Methylpiperazin-2-One - Protheragen [protheragen.ai]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. benthamdirect.com [benthamdirect.com]
- 11. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (5S)-5-methylpiperazin-2-one: A Technical Guide
Introduction
(5S)-5-methylpiperazin-2-one (CAS: 1240583-20-3) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a functionalized piperazinone, it serves as a valuable scaffold for synthesizing complex molecules with diverse pharmacological activities.[3] The precise three-dimensional arrangement of its atoms, dictated by the chiral center at C5, necessitates unambiguous structural confirmation. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed electronic and vibrational fingerprint of the molecule.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document leverages predicted data from validated computational models and foundational spectroscopic principles to provide a robust analytical framework. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, offering researchers a comprehensive guide to interpreting the spectroscopic signature of this important building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
1.1.1 Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The choice of solvent is critical; for this molecule, DMSO-d₆ is preferable to ensure the exchangeable N-H protons are observable.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.
1.1.2 Instrument Setup & Acquisition
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[4]
-
Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. Further 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm assignments.[5]
Graphviz Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound (C₅H₁₀N₂O), five distinct carbon signals are expected. The following data is based on a predicted spectrum.[2]
| Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Chemical Shift |
| ~165.1 | C2 (C=O) | The carbonyl carbon is highly deshielded due to the electronegativity of the double-bonded oxygen atom. |
| ~53.2 | C3 | Methylene carbon adjacent to the carbonyl group (α-carbon) and a nitrogen atom. |
| ~48.5 | C6 | Methylene carbon adjacent to two nitrogen atoms, experiencing significant deshielding. |
| ~44.8 | C5 | Methine carbon (CH) attached to the methyl group and two nitrogen atoms. |
| ~18.5 | C7 (CH₃) | The methyl carbon is in a highly shielded, aliphatic environment, thus appearing far upfield. |
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The chirality at C5 renders the geminal protons on C3 and C6 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment | Rationale for Chemical Shift and Multiplicity |
| ~7.5 - 8.5 | br s | 1H | H4 (N-H) | Amide N-H protons are typically broad and downfield. Exchangeable with D₂O. |
| ~3.5 - 4.0 | m | 1H | H5 | Methine proton adjacent to the methyl group and nitrogen atoms. Complex multiplicity due to coupling with the methyl group and C6 protons. |
| ~3.3 - 3.4 | dd | 1H | H3a | One of the diastereotopic protons on C3. Deshielded by the adjacent carbonyl group. Appears as a doublet of doublets (dd) due to geminal coupling with H3b and vicinal coupling with a proton on N4. |
| ~3.1 - 3.2 | dd | 1H | H3b | The other diastereotopic proton on C3. Experiences a different magnetic environment than H3a. |
| ~3.0 - 3.1 | m | 1H | H6a | One of the diastereotopic protons on C6, adjacent to the chiral center. |
| ~2.8 - 2.9 | m | 1H | H6b | The other diastereotopic proton on C6. |
| ~1.8 - 2.5 | br s | 1H | H1 (N-H) | Amine N-H proton signal is typically broad. Exchangeable with D₂O. |
| ~1.2 - 1.3 | d | 3H | H7 (CH₃) | The methyl group protons will appear as a doublet due to coupling with the single proton on C5. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its covalent bonds. It is an exceptionally useful tool for identifying the presence of specific functional groups.[6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Background Scan: An initial scan of the empty instrument is performed to obtain a background spectrum of the ambient environment (e.g., CO₂, H₂O vapor).
-
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
Graphviz Workflow: IR Analysis
Caption: Workflow for Infrared (IR) spectroscopic analysis.
Predicted IR Absorption Bands
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.[7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity & Shape |
| 3300 - 3400 | N-H Stretch | Secondary Amine (N1-H) | Medium, sharp |
| 3150 - 3300 | N-H Stretch | Secondary Amide (N4-H) | Medium, broad |
| 2850 - 2960 | C-H Stretch | sp³ C-H (Alkyl) | Medium to Strong |
| ~1670 | C=O Stretch | Amide I Band | Strong, sharp |
| ~1550 | N-H Bend | Amide II Band | Medium |
| 1450 - 1470 | C-H Bend | CH₂ Scissoring | Medium |
Expert Insight: The presence of two distinct N-H stretching bands is a key confirmatory feature, distinguishing the amine N-H from the amide N-H, which is typically broader and at a slightly lower frequency due to hydrogen bonding and resonance. The strong carbonyl (C=O) absorption around 1670 cm⁻¹ is often the most prominent signal in the spectrum and is a definitive indicator of the lactam ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a very small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF)).
-
Detection: The separated ions are detected, and a mass spectrum (plot of ion intensity vs. m/z) is generated.
Graphviz Workflow: MS Analysis
Caption: Workflow for Mass Spectrometry (MS) analysis.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₅H₁₀N₂O. Its monoisotopic mass is 114.0793 Da.
3.3.1 High-Resolution MS (ESI) Under soft ionization conditions like ESI, the primary ion observed would be the protonated molecular ion.
| m/z (predicted) | Ion Species |
| 115.0866 | [M+H]⁺ |
| 137.0685 | [M+Na]⁺ |
Data sourced from PubChemLite prediction.
3.3.2 Fragmentation Pattern (EI) Under higher-energy Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 114) will undergo fragmentation. Proposing a fragmentation pathway is key to structural confirmation. A likely pathway involves alpha-cleavage, a common fragmentation mechanism for amines and amides.
-
Alpha-Cleavage adjacent to N1: Loss of the C5-C6 bond and the methyl-bearing C5 carbon would be a dominant pathway. Cleavage of the C5-C6 bond could lead to a fragment resulting from the loss of a propyl radical (•CH(CH₃)CH₂), although more complex rearrangements are common in cyclic systems.
-
Cleavage adjacent to the Carbonyl Group: Loss of CO (28 Da) is a characteristic fragmentation for cyclic ketones and lactams, which would lead to a fragment at m/z 86.
-
Loss of Methyl Radical: Loss of the methyl group (•CH₃, 15 Da) from the molecular ion would produce a significant fragment at m/z 99.
Analyzing these fragmentation patterns provides a puzzle whose solution is the structure of the molecule, offering powerful confirmatory evidence that complements NMR and IR data.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a detailed fingerprint for the structural confirmation of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the identity, purity, and structure of this chiral building block. The provided protocols and interpretive rationale serve as a practical resource for scientists engaged in the synthesis and application of piperazinone-based compounds, ensuring the integrity and reliability of their research endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. (S)-5-Methylpiperazin-2-One - Protheragen [protheragen.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 7. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 5-methylpiperazin-2-one (C5H10N2O) [pubchemlite.lcsb.uni.lu]
Role of piperazin-2-one scaffold in medicinal chemistry
An In-Depth Technical Guide to the Piperazin-2-one Scaffold in Medicinal Chemistry
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds."[1] The piperazin-2-one ring, a six-membered heterocycle featuring two nitrogen atoms at the 1- and 4-positions and a carbonyl group, is a quintessential example of such a structure.[1][2] Its prevalence is not coincidental but rather a testament to a unique confluence of physicochemical properties, synthetic tractability, and the ability to engage with a wide array of biological targets. This scaffold is a cornerstone in numerous FDA-approved drugs and is found in bioactive natural products like (-)-agelastatin A, a potent anticancer alkaloid.[2]
This technical guide offers an in-depth exploration of the piperazin-2-one core, moving beyond a mere catalog of its applications. We will dissect the fundamental principles that underpin its utility, from its structural role as a peptidomimetic to the nuanced synthetic strategies required for its stereocontrolled preparation. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, grounded in field-proven insights and validated methodologies, to effectively leverage this remarkable scaffold in the quest for novel therapeutics.
Part 1: The Piperazin-2-one Scaffold: A Privileged Core Structure
The strategic decision to incorporate a piperazin-2-one moiety into a drug candidate is rooted in its inherent structural and physicochemical advantages. Understanding these core attributes is the first step in rationally designing effective and bioavailable molecules.
Structural Features and Physicochemical Properties
The piperazin-2-one ring is more than a simple linker; it is a dynamic structural element that profoundly influences a molecule's overall properties.
-
Basicity and Solubility : As a diprotic base, the piperazine nitrogens can be protonated under physiological pH.[1] This basicity is critical for forming stable salts, which can dramatically enhance aqueous solubility and improve formulation characteristics—a common hurdle in drug development.[1][3]
-
Hydrogen Bonding : The two nitrogen atoms act as hydrogen bond acceptors, while the N-H group (if unsubstituted) can serve as a donor.[1] This dual capacity facilitates strong, specific interactions with biological targets such as enzymes and receptors.
-
Conformational Control : The six-membered ring can adopt various conformations, such as chair and boat forms. This inherent flexibility can be constrained through substitution, allowing chemists to lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.
Caption: General structure of the piperazin-2-one scaffold with IUPAC numbering.
A Versatile Peptidomimetic and β-Turn Mimic
One of the most powerful applications of the piperazin-2-one scaffold is in peptidomimetics—small molecules designed to mimic the structure and function of peptides.[4][5] Peptides are often poor drug candidates due to their rapid degradation by proteases and poor cell permeability. The piperazin-2-one core provides a robust, non-natural backbone that can emulate key peptide secondary structures, particularly the β-turn.[6][7]
A β-turn is a crucial protein motif where the polypeptide chain reverses its direction.[7] By constraining a peptide sequence into a specific turn conformation, the piperazin-2-one scaffold can enhance binding affinity to the target receptor while significantly improving metabolic stability.[5][8] This has been successfully applied in the design of analogues of bioactive peptides like dermorphin, where the scaffold serves as a conformationally constrained surrogate.[9]
Caption: Piperazin-2-one scaffold mimicking the spatial arrangement of a peptide β-turn.
Part 2: Synthetic Strategies for Piperazin-2-one Derivatives
The therapeutic potential of the piperazin-2-one scaffold can only be realized through efficient and stereocontrolled synthetic methodologies. The field has evolved from classical approaches to highly sophisticated catalytic systems that provide access to structurally diverse and chirally pure compounds.
Classical and Modern Synthetic Routes
The synthesis of chiral piperazin-2-ones is of paramount importance, as biological activity is often dependent on a specific stereoisomer.
-
Chiral Pool Synthesis : A common and reliable strategy involves using readily available chiral starting materials, such as amino acids, to construct the heterocyclic ring.[2] This approach ensures the stereochemistry of at least one center is pre-defined.
-
Catalytic Asymmetric Synthesis : More advanced methods provide access to enantiomerically enriched piperazin-2-ones from achiral precursors. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and asymmetric allylic alkylation are elegant examples of modern techniques that deliver high enantioselectivity.[2][10][11]
-
Cascade and One-Pot Reactions : To improve efficiency and reduce waste, cascade or one-pot reactions have been developed. These methods allow for the formation of multiple bonds in a single synthetic operation, streamlining the path to complex piperazin-2-one derivatives.[12][13][14][15] A notable example is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence.[12]
Caption: Workflow for Palladium-catalyzed asymmetric hydrogenation to yield chiral piperazin-2-ones.
Key Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This protocol describes a self-validating system for synthesizing chiral piperazin-2-ones, adapted from established literature procedures.[2][10] The causality behind this choice is the method's high efficiency and excellent control over stereochemistry.
Objective: To synthesize an enantiomerically enriched piperazin-2-one via asymmetric hydrogenation.
Materials:
-
Substituted Pyrazin-2-ol (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(TFA)₂) (3-5 mol%)
-
Chiral Ligand (e.g., a chiral phosphine ligand) (3.3-5.5 mol%)
-
Acid co-catalyst (e.g., TsOH·H₂O) (100 mol%)
-
Solvent: Dichloromethane (DCM) / Benzene (1:1 mixture)
-
Hydrogen Gas (H₂) source (High-pressure reactor)
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure autoclave is charged with the substituted pyrazin-2-ol, palladium catalyst, chiral ligand, and acid co-catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: The degassed solvent mixture (DCM/Benzene) is added to the reactor via cannula.
-
Reaction Setup: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 1000 psi).
-
Hydrogenation: The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred vigorously for the required duration (e.g., 24-48 hours). Reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure chiral piperazin-2-one.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Part 3: Biological Activities and Therapeutic Applications
The true value of the piperazin-2-one scaffold is demonstrated by the vast and diverse range of biological activities its derivatives possess.[16][17][18] This versatility makes it a highly attractive starting point for drug discovery programs across multiple disease areas.
Anticancer Activity
Piperazin-2-one derivatives have shown significant promise as anticancer agents.[19][20] Their mechanisms of action are varied, highlighting the scaffold's ability to be tailored for specific targets.
-
Cytotoxicity : Many derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, including liver, medulloblastoma, and glioblastoma cell lines.[19]
-
Apoptosis Induction : Some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, often associated with an increase in caspase 3/7 activity.[19]
-
Pathway Modulation : Specific derivatives have been found to modulate key signaling pathways involved in cancer progression, such as the JNK signaling pathway in breast carcinoma.[21] For example, the natural product (-)-agelastatin A is a potent anticancer alkaloid containing the piperazin-2-one motif.[2]
Antiviral Activity
The scaffold is a key component in the development of novel antiviral agents.
-
Adenovirus Inhibition : A trisubstituted piperazin-2-one derivative, 15D8, was identified through high-throughput screening and found to selectively inhibit adenovirus (Ad) DNA replication in the nucleus with minimal cytotoxicity.[22] This provides a promising candidate for treating Ad infections, which can be severe in immunocompromised patients.[22]
-
HIV Inhibition : Derivatives incorporating a piperazin-2-one core have been investigated as potential anti-HIV agents, targeting the HIV capsid (CA) protein.[15]
Antidiabetic Activity
Piperazin-2-one derivatives are being explored for the management of type 2 diabetes.
-
DPP-4 Inhibition : The scaffold has been used to design inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[23] Inhibition of DPP-4 is a validated therapeutic strategy for lowering blood glucose levels.
-
α-Glucosidase Inhibition : Hybrid molecules containing a piperazin-2-one moiety have demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[24][25] One such derivative was found to be 27-fold more active than the standard drug, acarbose.[25]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the piperazin-2-one scaffold has yielded crucial insights into the relationship between structure and biological activity. The table below summarizes SAR for a series of antiviral piperazin-2-one derivatives against adenovirus, demonstrating how subtle changes can drastically affect potency.[22]
| Position | Substituent | Antiviral Activity (Ad Inhibition) | Rationale for Experimental Choice |
| N¹ | Modulates activity | Varies | The N¹ position is synthetically accessible for introducing diversity to probe for improved potency and PK properties. |
| C³ | 2-Benzofuran aryl substituent | Required for activity | This large, hydrophobic group is hypothesized to engage in a key binding interaction with the target protein. |
| C⁶ | Ethyl group | Strictly required for activity | Substitution at C⁶ with larger groups like benzyl or phenethyl leads to inactive compounds, indicating a sterically constrained binding pocket. |
Part 4: Future Perspectives and Conclusion
The piperazin-2-one scaffold is firmly established as a privileged structure in medicinal chemistry, yet its full potential is still being explored.
Emerging Trends
The future of this scaffold lies in its application in increasingly sophisticated drug design strategies. Its synthetic accessibility makes it well-suited for combinatorial synthesis and the creation of large, diverse compound libraries for high-throughput screening.[13][14] Furthermore, the ability of the piperazin-2-one core to present substituents in defined spatial orientations makes it an ideal framework for designing multi-target ligands, which are of growing interest for treating complex diseases like cancer and neurodegenerative disorders.[1]
Conclusion
The piperazin-2-one scaffold is a powerful tool in the medicinal chemist's arsenal. Its favorable physicochemical properties enhance drug-like characteristics such as solubility and bioavailability. Its structural versatility allows it to function as a robust peptidomimetic, particularly for mimicking β-turns, thereby improving the metabolic stability of peptide-based drug leads. Supported by an expanding repertoire of elegant and efficient synthetic methodologies, the scaffold provides access to a rich chemical space. The proven track record of piperazin-2-one derivatives in a wide range of therapeutic areas—from oncology and virology to metabolic diseases—confirms its status as a truly privileged scaffold. Continued exploration and innovative application of this core structure will undoubtedly accelerate the development of the next generation of impactful medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 15. researchgate.net [researchgate.net]
- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 17. jetir.org [jetir.org]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]
- 22. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 24. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 5-methylpiperazin-2-one derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Methylpiperazin-2-one Derivatives
Abstract
The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its unique conformation allows it to mimic peptide bonds while offering improved metabolic stability and pharmacokinetic properties. This guide focuses on the 5-methylpiperazin-2-one core, a specific derivative class that has garnered interest for its potential across diverse therapeutic areas. We will explore the synthesis, key biological activities, and structure-activity relationships (SAR) of these derivatives, providing field-proven insights and detailed experimental protocols for researchers in drug discovery and development. The strategic placement of the methyl group at the 5-position can significantly influence stereochemistry, lipophilicity, and binding interactions, making it a critical point for molecular design and optimization.
The Piperazin-2-one Scaffold: A Privileged Core for Drug Design
The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is a ubiquitous component in numerous FDA-approved drugs, valued for its ability to enhance aqueous solubility and oral bioavailability.[3][4] The piperazin-2-one modification introduces a carbonyl group, creating a cyclic amide (a lactam) that imparts structural rigidity and presents distinct hydrogen bond donor and acceptor sites. This feature is crucial for specific and high-affinity interactions with biological targets.[4]
The introduction of a methyl group at the C-5 position creates a chiral center, allowing for the synthesis of stereoisomers ((R)- and (S)-enantiomers). This chirality is often pivotal for biological activity, as biological targets like enzymes and receptors are inherently chiral. The specific stereochemistry of a 5-methylpiperazin-2-one derivative can dictate its binding affinity and pharmacological effect, a key consideration in drug design.[5]
Synthesis Strategies: Building the Core Scaffold
The efficient construction of the 5-methylpiperazin-2-one ring is fundamental to exploring its therapeutic potential. Modern synthetic chemistry offers several robust strategies. A recently highlighted approach is the cascade, metal-promoted transformation, which allows for the one-pot formation of three new bonds and introduces two points of diversity, making it highly suitable for creating compound libraries for screening.[2][6]
A more classical and widely applicable method involves the cyclization of N-substituted ethylenediamine precursors with α-haloacetyl halides or related reagents. To generate the specific 5-methyl substitution, a precursor such as 1,2-diaminopropane would be utilized.
Workflow for Piperazin-2-one Synthesis
Caption: A generalized workflow for the synthesis of 5-methylpiperazin-2-one derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives of the piperazin-2-one scaffold have demonstrated a broad spectrum of pharmacological activities. The specific nature of the substituents attached to the nitrogen atoms and the stereochemistry at the C-5 position are critical determinants of their biological effects.[4]
Anticancer Activity
The piperazine and piperazinone moieties are found in several successful anticancer agents, including Imatinib.[7] Derivatives of piperazin-2-one have been investigated as cytotoxic agents, often acting through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]
Mechanism of Action: EGFR Inhibition One prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK cascade, leading to cell growth and division.[9] Overexpression of EGFR is common in various cancers, making it a prime therapeutic target.[10] Certain piperazinone derivatives are designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its activation and halting the signaling cascade.[9][10]
Caption: Inhibition of the EGFR signaling cascade by a piperazin-2-one derivative.
Structure-Activity Relationship (SAR) Data Studies on quinolinyl-thiazole hybrids bearing an N-methyl piperazine moiety have shown potent anti-breast cancer activity.[11] Although not piperazin-2-ones, these findings highlight the importance of the piperazine core. The activity is significantly influenced by substituents on an associated aryl ring.
| Compound ID | Aryl Substituent (Position) | Cytotoxic Activity (IC₅₀ in µM) vs. MDA-MB-231 Cells | Reference |
| 6a | 4-Nitrophenyl | 1.415 ± 0.16 | [11] |
| 6g | 4-Fluorophenyl | 1.484 ± 0.13 | [11] |
| 6h | 4-Cyanophenyl | 1.658 ± 0.15 | [11] |
| 6b | 4-Bromophenyl | 2.357 ± 0.23 | [11] |
| 6e | Phenyl (unsubstituted) | 2.390 ± 0.21 | [11] |
Insight: The data clearly indicates that strong electron-withdrawing groups at the para-position of the aryl ring significantly enhance anticancer activity against the MDA-MB-231 breast cancer cell line.[11] This suggests that electronic effects play a crucial role in the molecule's interaction with its biological target.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents.[1] The piperazine scaffold has been extensively explored for this purpose, with derivatives showing broad-spectrum activity against various bacteria and fungi.[12][13][14]
Mechanism of Action The mechanisms can be diverse. Some derivatives disrupt bacterial cell wall synthesis, while others may interfere with DNA replication or essential metabolic pathways.[1] For instance, certain chalcones containing a piperazine moiety were found to be potent against Staphylococcus aureus, Escherichia coli, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs like Ciprofloxacin and Fluconazole.[1]
Central Nervous System (CNS) Activity
Piperazine derivatives are renowned for their activity on the CNS, forming the basis of drugs for anxiety, depression, and psychosis.[3][15] Their activity often stems from interactions with neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors.[16][17][18]
Mechanism of Action: Neuroprotection in Alzheimer's Disease Recent research has identified piperazine derivatives as potential therapeutic agents for Alzheimer's disease (AD).[19][20] One promising mechanism involves the potentiation of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[19][21] Activation of TRPC6 in dendritic spines can trigger neuronal store-operated calcium entry, a process that is believed to enhance synaptic stability and protect against the synaptic loss caused by amyloid toxicity.[19][20] A novel piperazine derivative, structurally similar to previously studied compounds, was shown to be a selective TRPC6 activator capable of crossing the blood-brain barrier and restoring long-term potentiation (a measure of synaptic strength) in a mouse model of AD.[21]
Experimental Protocols: A Practical Guide
The translation of chemical design into tangible biological data requires robust and reproducible experimental methods. Here, we provide validated, step-by-step protocols for a key cytotoxic assay and a general synthesis procedure.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary screen for potential anticancer agents.[8]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or HT-29 colon cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well.[8][22] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5-methylpiperazin-2-one test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: General Synthesis of a 1-Aryl-5-methylpiperazin-2-one Derivative
This protocol outlines a representative synthesis, which can be adapted based on the desired final compound.
Materials:
-
(S)-1,2-Diaminopropane
-
Ethyl chloroacetate
-
Triethylamine (TEA)
-
An appropriate aryl halide (e.g., 4-fluorobromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Toluene)
Step-by-Step Methodology:
-
Intermediate Formation: Dissolve (S)-1,2-diaminopropane (1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM. Cool the solution to 0°C. Add ethyl chloroacetate (1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Cyclization: After confirming the formation of the acylated intermediate (via TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Redissolve the residue in a high-boiling solvent like ethanol and reflux for 12-24 hours to induce intramolecular cyclization.
-
Purification of Core: Purify the resulting (S)-5-methylpiperazin-2-one by column chromatography on silica gel.
-
N-Arylation (Buchwald-Hartwig Cross-Coupling): In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the purified (S)-5-methylpiperazin-2-one (1 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.02 eq.), the ligand (0.04 eq.), and sodium tert-butoxide (1.4 eq.). Add anhydrous toluene and heat the mixture to 80-100°C until the starting material is consumed.
-
Final Workup and Purification: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final product by column chromatography to yield the 1-Aryl-5-methylpiperazin-2-one derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Perspectives and Conclusion
The 5-methylpiperazin-2-one scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. Its inherent chirality and versatile substitution points offer vast chemical space for exploration. Future research should focus on:
-
Stereoselective Synthesis: Developing more efficient methods to access enantiomerically pure (R)- and (S)-5-methylpiperazin-2-one derivatives to systematically evaluate the role of stereochemistry in biological activity.[5]
-
Multi-Target Ligands: Designing derivatives that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer and neurodegenerative disorders.[23]
-
Pharmacokinetic Optimization: Fine-tuning substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing drug-likeness and clinical potential.[4]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
- 11. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apjhs.com [apjhs.com]
- 13. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of (5S)-5-methylpiperazin-2-one
An In-Depth Technical Guide to the Starting Materials for (5S)-5-methylpiperazin-2-one Synthesis
This compound, a chiral heterocyclic scaffold, represents a building block of significant value in modern medicinal chemistry and drug development. Its rigid, stereochemically defined structure allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions and enhancing pharmacological specificity. The piperazine motif itself is a privileged scaffold, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, which often impart improved aqueous solubility and oral bioavailability.[1][2] The introduction of a stereocenter at the 5-position, as in this compound, unlocks access to a three-dimensional chemical space that is under-exploited compared to substitutions on the nitrogen atoms alone.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this enantiomerically pure intermediate, focusing on the selection of starting materials and the chemical logic that underpins successful synthesis.
Part 1: Chiral Pool Synthesis - Leveraging Nature's Asymmetry
The most direct and widely adopted strategy for synthesizing this compound is through a chiral pool approach. This methodology leverages readily available, inexpensive, and enantiomerically pure starting materials, with L-Alanine serving as the preeminent precursor. The inherent stereochemistry of the starting α-amino acid dictates the stereochemistry of the final product, circumventing the need for challenging asymmetric induction steps or chiral resolutions.[3]
L-Alanine as the Cornerstone Starting Material
The synthesis begins with the functionalization of L-Alanine. The core challenge is to construct the six-membered ring by introducing a C2-N unit onto the existing amino acid framework. A common and effective pathway involves a two-step sequence: N-alkylation followed by intramolecular cyclization (lactamization).
Conceptual Workflow: L-Alanine to this compound
Caption: Synthetic pathway from L-Alanine via a linear precursor.
A critical consideration in this sequence is the choice of nitrogen protecting groups. Orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are often employed. For instance, an N-Cbz-L-alanine can be alkylated with an N-Boc-protected 2-aminoethyl bromide. This strategy allows for the selective removal of one protecting group to facilitate cyclization while leaving the other intact for further functionalization if needed.
Detailed Protocol: Synthesis from N-Boc-L-Alanine
This protocol represents a validated and logical sequence for the synthesis.
Step 1: Reductive Amination of N-Boc-L-alaninal with Benzylamine
-
To a solution of N-Boc-L-alaninal (1.0 eq) in methanol at 0 °C, add benzylamine (1.1 eq).
-
Stir the mixture for 30 minutes, then add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield the N-Boc-N'-benzyl-1,2-diaminopropane intermediate.
Causality behind Experimental Choices: Reductive amination is a robust and high-yielding method for C-N bond formation. Using methanol as a solvent is advantageous due to its ability to dissolve both the reactants and the borohydride reducing agent. Portion-wise addition of sodium borohydride at low temperature is crucial for controlling the exothermic reaction and preventing over-reduction.
Step 2: Acylation with Chloroacetyl Chloride
-
Dissolve the diamine intermediate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford the linear chloroacetamide precursor.
Causality behind Experimental Choices: Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Step 3: Deprotection and Cyclization
-
Dissolve the chloroacetamide precursor in a 4M solution of HCl in dioxane.
-
Stir at room temperature for 2 hours until TLC analysis indicates complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the resulting amine hydrochloride salt in a polar aprotic solvent like DMF, add a non-nucleophilic base such as potassium carbonate (3.0 eq), and heat to 80-90 °C for 12-18 hours.
-
After cooling, the reaction is filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography to yield (5S)-1-benzyl-5-methylpiperazin-2-one. Subsequent debenzylation via catalytic hydrogenation yields the target molecule.
Causality behind Experimental Choices: The intramolecular SN2 reaction to form the piperazinone ring is facilitated by heating in the presence of a base. Potassium carbonate is a suitable base as it is strong enough to deprotonate the secondary amine for cyclization but not so strong as to cause significant side reactions. The choice of a high-boiling polar aprotic solvent like DMF ensures the reactants remain in solution at the required temperature for efficient cyclization.
Part 2: Asymmetric Synthesis - Creating Chirality
While the chiral pool approach is often preferred for its simplicity, methods that construct the chiral center de novo are of great academic and industrial interest. These routes offer flexibility and can be advantageous when the desired enantiomer of a starting material is unavailable or expensive.
Catalytic Asymmetric Alkylation
A powerful strategy for the enantioselective synthesis of α-substituted piperazin-2-ones involves the catalytic asymmetric allylic alkylation of a prochiral piperazin-2-one enolate.[5] This method has been successfully developed to produce a variety of highly enantioenriched tertiary and secondary piperazin-2-ones.
Conceptual Workflow: Asymmetric Allylic Alkylation
Caption: General scheme for catalytic asymmetric alkylation.
In this approach, a suitably N-protected piperazin-2-one is treated with a base to generate a prochiral enolate. This enolate is then intercepted by a chiral palladium catalyst, which coordinates to an allylic electrophile (like allyl acetate). The chiral ligand environment of the catalyst, often a phosphinooxazoline (PHOX) type ligand, dictates the facial selectivity of the alkylation, leading to the formation of one enantiomer in excess.[5] While this method typically installs an allyl group, subsequent chemical modifications can convert it to the desired methyl group.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multifactorial decision, balancing cost, scalability, and efficiency.
| Starting Material | Synthetic Strategy | Key Advantages | Key Challenges | Typical ee% |
| L-Alanine | Chiral Pool Synthesis | Inexpensive starting material, robust and scalable reactions, guaranteed stereochemistry.[3] | Can involve multiple protection/deprotection steps, potentially lowering overall yield. | >99% |
| Prochiral Piperazin-2-one | Catalytic Asymmetric Alkylation | High enantioselectivity, modular approach allowing for diverse substituents.[5] | Requires specialized and often expensive chiral catalysts/ligands, may require further steps to obtain the methyl group. | 90-99%[5] |
| 1,2-Diamines | Cyclization with α,β-unsaturated esters | Provides access to diverse substitution patterns on the piperazine core.[6] | May lead to racemization in some cases, requires synthesis of the chiral diamine intermediate.[6] | Variable |
Conclusion and Future Outlook
The synthesis of this compound is most reliably and economically achieved using L-Alanine as a chiral pool starting material. This approach is well-established, scalable, and provides excellent enantiomeric purity. The methodologies are robust and rely on fundamental organic reactions, making them accessible for both academic research and industrial-scale production.
For applications requiring novel analogues or where the chiral pool is limited, catalytic asymmetric methods present a powerful alternative.[5] The continued development of more efficient and cost-effective catalysts will likely increase the adoption of these strategies. Ultimately, the choice of starting material and synthetic route will be dictated by the specific needs of the research program, balancing factors of cost, time, and the desired structural complexity of the final molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Chiral Piperazinones: A Technical Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazinone core, a six-membered heterocyclic motif, is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents with a wide spectrum of biological activities. The introduction of chirality to this scaffold unlocks a third dimension of chemical space, enabling exquisitely specific interactions with biological targets. This technical guide provides an in-depth exploration of the discovery and history of chiral piperazinone compounds, charting the course from early strategies reliant on nature's chiral pool to the sophisticated asymmetric catalytic methods that define the state-of-the-art. We will delve into the causality behind key experimental choices, present detailed, validated protocols for seminal synthetic transformations, and visualize the underlying mechanistic pathways that govern these stereoselective reactions.
A Historical Perspective: From Nature's Building Blocks to Catalytic Precision
The story of chiral piperazinones is intrinsically linked to the broader history of asymmetric synthesis. Early forays into the construction of these stereochemically defined heterocycles logically began with the utilization of the chiral pool , a collection of readily available, enantiopure natural products. Amino acids, with their inherent stereocenters, served as ideal starting materials for the diastereoselective synthesis of chiral piperazinones. This foundational approach, while robust and reliable, often required multiple synthetic steps and was limited by the diversity of the available chiral pool.[1]
The late 20th and early 21st centuries witnessed a paradigm shift with the advent of asymmetric catalysis . This revolutionary approach sought to generate chirality through the use of small amounts of a chiral catalyst, opening up avenues for the synthesis of a vast array of enantiomerically enriched compounds from achiral or racemic precursors. The development of chiral piperazinone synthesis has mirrored this broader trend, with significant breakthroughs in transition metal catalysis and organocatalysis.
Key milestones in the evolution of chiral piperazinone synthesis include:
-
Early Chiral Pool Syntheses: The use of amino acids and their derivatives to construct the piperazinone ring through cyclization reactions. These methods provided reliable access to specific stereoisomers.[2]
-
The Rise of Asymmetric Catalysis: The development of catalytic enantioselective methods, such as the hydrogenation of prochiral pyrazinones and the allylic alkylation of piperazinone enolates, marked a significant leap forward in efficiency and scope.[3][4]
-
Organocatalysis Emerges: The use of small organic molecules as catalysts for the enantioselective synthesis of piperazinones offered a complementary and often more environmentally benign approach to transition metal catalysis.[5][6]
-
Multicomponent Reactions: The design of elegant one-pot, multicomponent reactions has further streamlined the synthesis of complex chiral piperazinones, enhancing synthetic efficiency.[5]
Foundational Synthetic Strategies: A Technical Deep Dive
The synthesis of chiral piperazinones can be broadly categorized into two main strategies: chiral pool-based approaches and asymmetric catalytic methods. Here, we provide a detailed examination of representative examples from each category, complete with experimental protocols and mechanistic insights.
Chiral Pool Synthesis: Leveraging Nature's Stereochemical Information
The use of enantiopure starting materials, most commonly α-amino acids, provides a direct and reliable route to chiral piperazinones. The inherent stereochemistry of the amino acid is transferred to the final product, ensuring high enantiopurity.
A general and efficient five-step synthetic route starting from amino acids allows for the generation of 3-substituted piperazine-2-acetic acid esters, which can be readily cyclized to the corresponding piperazinones.[2]
Experimental Protocol: Synthesis of a Chiral 3-Substituted Piperazinone Precursor from an Amino Acid [2]
-
Diamine Formation: An optically pure amino acid is converted into a chiral 1,2-diamine intermediate. This transformation typically involves the reduction of the carboxylic acid and the amide functionalities of a protected amino acid derivative.
-
Annulation Reaction: The chiral 1,2-diamine is then subjected to an annulation reaction to construct the piperazine ring.
-
Step-by-step:
-
To a solution of the chiral 1,2-diamine (1.0 equiv) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 equiv).
-
Add an α,β-unsaturated ester (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-substituted piperazine acetic acid ester.
-
The resulting ester can then be cyclized to the corresponding piperazinone via standard methods, such as heating in the presence of a base.
-
This method's primary advantage lies in its high stereochemical fidelity, directly translating the chirality of the starting amino acid to the product. However, the multi-step nature of the synthesis and the reliance on the availability of the desired amino acid enantiomer can be limitations.
Asymmetric Catalysis: The Modern Approach to Chirality
Asymmetric catalysis has revolutionized the synthesis of chiral molecules, and piperazinones are no exception. These methods offer a more convergent and flexible approach, often starting from simple, achiral precursors.
A powerful strategy for the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of prochiral 5,6-disubstituted pyrazin-2-ols. This method provides access to a wide range of chiral piperazin-2-ones with high diastereo- and enantioselectivities.[4][7]
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation [4]
-
Catalyst Preparation: In a glovebox, a solution of a chiral phosphine ligand (e.g., (S)-BINAP) and a palladium precursor (e.g., Pd(OCOCF₃)₂) in a suitable solvent (e.g., DCM/benzene) is prepared.
-
Reaction Setup: The pyrazin-2-ol substrate and an acid additive (e.g., TsOH·H₂O) are added to a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave, which is then purged and pressurized with hydrogen gas (e.g., 1000 psi).
-
Reaction Execution: The reaction mixture is heated (e.g., to 80 °C) and stirred for 24-48 hours.
-
Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral piperazin-2-one.
A key aspect of this reaction is the in-situ formation of a chiral palladium catalyst that coordinates to the substrate and directs the hydrogenation from one face, leading to the formation of one enantiomer in excess.
Table 1: Representative Results for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [4]
| Substrate (Ar) | Ligand | Additive | Yield (%) | ee (%) |
| Phenyl | (S)-BINAP | TsOH·H₂O | 93 | 90 |
| 4-Methoxyphenyl | (S)-BINAP | TsOH·H₂O | 95 | 88 |
| 4-Chlorophenyl | (S)-BINAP | TsOH·H₂O | 92 | 91 |
| 2-Naphthyl | (S)-BINAP | TsOH·H₂O | 91 | 89 |
Yields and enantiomeric excesses (ee) are representative and may vary based on specific reaction conditions.
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering mild reaction conditions and avoiding the use of heavy metals. A notable example is the one-pot synthesis of 3-substituted piperazin-2-ones via a sequential Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC).[5][6]
Experimental Protocol: One-Pot Organocatalytic Synthesis [6][8]
-
Knoevenagel Condensation: An aldehyde (1.0 equiv) and an activated methylene compound (e.g., (phenylsulfonyl)acetonitrile, 1.0 equiv) are reacted in the presence of a chiral quinine-derived urea catalyst (e.g., eQNU, 0.1 equiv) in an anhydrous solvent (e.g., toluene) at room temperature.
-
Asymmetric Epoxidation: Upon completion of the first step, the reaction mixture is diluted, cooled (e.g., to -20 °C), and an oxidant (e.g., cumene hydroperoxide) is added to effect the enantioselective epoxidation of the newly formed alkene.
-
Domino Ring-Opening Cyclization (DROC): A 1,2-diamine (e.g., ethylenediamine, 1.2 equiv) and a base (e.g., triethylamine, 2.0 equiv) are added to the reaction mixture at room temperature. The epoxide is opened by the diamine, followed by an intramolecular cyclization to form the piperazin-2-one ring.
-
Purification: The crude product is purified by column chromatography to afford the enantioenriched 3-substituted piperazin-2-one.
This one-pot procedure is highly efficient as it avoids the isolation and purification of intermediates, saving time and resources.
Diagram 2: Workflow for the Organocatalytic One-Pot Synthesis of Chiral Piperazin-2-ones
Caption: Sequential workflow of the one-pot organocatalytic synthesis.
Biological Significance and Future Outlook
The piperazinone scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of chirality further enhances the potential for developing highly selective and potent therapeutic agents. Chiral piperazinones are found in a variety of bioactive molecules, including:
-
Antiviral agents: As seen in HIV protease inhibitors.[9]
-
Anticancer agents: Exhibiting activity against various cancer cell lines.[4]
-
Neurokinin-1 (NK1) receptor antagonists: Such as Aprepitant, used to prevent chemotherapy-induced nausea and vomiting.[6]
-
Peptidomimetics: Where the rigid piperazinone core mimics peptide bond conformations.[10]
The continued development of novel and efficient synthetic methods for chiral piperazinones is crucial for advancing drug discovery. Future research will likely focus on:
-
Expanding the catalytic toolbox: Discovering new catalysts and reaction pathways to access an even greater diversity of chiral piperazinone structures.
-
Late-stage functionalization: Developing methods to introduce chirality into complex molecules containing a piperazinone core at a late stage of the synthesis.
-
Biocatalysis: Harnessing the power of enzymes to perform highly selective and environmentally friendly syntheses of chiral piperazinones.
The journey of chiral piperazinones, from their origins in the chiral pool to the forefront of asymmetric catalysis, is a testament to the ingenuity of synthetic chemists. As our understanding of stereoselective synthesis deepens, the piperazinone scaffold will undoubtedly continue to play a pivotal role in the discovery of new medicines that improve human health.
References
- 1. researchgate.net [researchgate.net]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 10. Synthesis of chiral piperazin-2-ones as model peptidomimetics | Scilit [scilit.com]
(5S)-5-Methylpiperazin-2-one: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The quest for novel therapeutics is increasingly driven by the strategic use of molecular frameworks capable of interacting with multiple biological targets. Among these, the (5S)-5-methylpiperazin-2-one core has emerged as a "privileged scaffold" of significant interest. This guide provides a comprehensive technical overview of this scaffold, elucidating its fundamental physicochemical and stereochemical properties that make it a cornerstone in modern medicinal chemistry. We will explore its application through the lens of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, detail synthetic methodologies, and discuss future perspectives for its use in diverse therapeutic areas. This document serves as a resource for researchers aiming to leverage this versatile scaffold in the design and development of next-generation therapeutics.
Introduction: The Concept of a Privileged Scaffold
In 1988, Evans et al. coined the term "privileged structures" to describe molecular scaffolds that can serve as high-affinity ligands for a diverse range of biological receptors.[1] These frameworks are not merely inert skeletons; they possess an optimal arrangement of steric and electronic features—such as hydrogen bond donors and acceptors, and hydrophobic and chiral centers—that allow them to recognize and bind to various protein targets.[1]
The piperazine ring is a classic example of a privileged scaffold, widely incorporated into drugs to modulate physicochemical properties and improve pharmacokinetic profiles.[2][3][4] Its derivatives have found applications in treating a vast array of conditions, from CNS disorders to cancer.[5][6] The piperazin-2-one, a lactam derivative of piperazine, retains the core advantages while introducing a new layer of structural rigidity and functionality.[7][8]
The specific focus of this guide, This compound , refines this concept further by incorporating a defined stereocenter. This chiral feature is critical for achieving the precise three-dimensional orientation required for potent and selective interactions with complex biological targets.
Core Attributes of the this compound Scaffold
The utility of this scaffold is rooted in a combination of key structural and chemical attributes that can be systematically exploited by medicinal chemists.
Stereochemistry and Conformational Rigidity
The single methyl group at the C5 position, fixed in the (S)-configuration, serves two primary purposes. Firstly, it introduces chirality, a fundamental requirement for achieving enantioselectivity in drug-target interactions. This specificity can dramatically enhance potency and reduce off-target effects. Secondly, the methyl group acts as a conformational anchor, reducing the flexibility of the six-membered ring. This pre-organization of the scaffold into a preferred conformation lowers the entropic penalty of binding to a target, often resulting in higher affinity.[9]
Hydrogen Bonding and Polarity
The scaffold presents a well-defined array of hydrogen bonding functionalities. The secondary amine (N-H) at the N4 position and the lactam amine (N-H) at N1 act as hydrogen bond donors, while the lactam carbonyl (C=O) is a strong hydrogen bond acceptor. This arrangement facilitates multipoint interactions within a protein's binding site, contributing to both affinity and specificity.[7] The inherent polarity of the piperazinone core also tends to improve aqueous solubility, a desirable property for drug candidates.[7]
Vectors for Diversification
The two nitrogen atoms are chemically distinct and provide orthogonal handles for synthetic modification.
-
N1 Position: The lactam nitrogen can be alkylated or acylated, allowing for the introduction of various substituents that can probe interactions with the target protein or modulate the molecule's overall properties.
-
N4 Position: The secondary amine is a versatile nucleophile, readily participating in reactions such as reductive amination, acylation, or SNAr reactions. This position is frequently used to append larger, more complex moieties that often define the primary pharmacophore of the final drug molecule.
The interplay of these features is what defines this compound as a privileged scaffold.
Caption: Logical flow from scaffold attributes to a successful drug candidate.
Physicochemical Properties
The fundamental properties of the core scaffold are summarized below. These values make it an excellent starting point for building drug-like molecules, conforming to guidelines such as Lipinski's Rule of Five.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | [10] |
| Molecular Weight | 114.15 g/mol | [11] |
| CAS Number | 1240583-20-3 | [12] |
| XLogP3 (Predicted) | -0.7 | [11] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 2 | [11] |
| Polar Surface Area | 41.1 Ų | [11] |
Application in Drug Discovery: DPP-4 Inhibitors
A prime example of the piperazinone scaffold's success is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[13]
Mechanism of Action
DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[14] By inhibiting DPP-4, "gliptin" drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby controlling blood sugar levels.[13]
Caption: Mechanism of action for DPP-4 inhibitors in the incretin pathway.
Structure-Activity Relationship (SAR)
While many approved gliptins like Alogliptin use a related aminopiperidine scaffold, the binding principles are highly relevant.[15][16] The core heterocycle serves to correctly position the key pharmacophoric elements within the DPP-4 active site. The hydrophobic parts of the scaffold, such as the methyl group, can occupy the hydrophobic S1 pocket, while functional groups attached to the N4 position often extend into the S2 pocket.[14] The nitrile group common in many DPP-4 inhibitors, for example, forms a crucial hydrogen bond with Tyr547.[14] The piperazinone scaffold provides a rigid and reliable platform to orchestrate these precise interactions.
Synthetic Strategies and Methodologies
The synthesis of chiral piperazinones is a well-established field. A common strategy involves the reductive amination of a protected aminoacetaldehyde with a chiral amino acid ester, followed by cyclization.
Representative Synthetic Protocol
The following protocol outlines a general, robust pathway for the synthesis of a chiral methylpiperazinone, adapted from literature procedures for similar structures.[17] This serves as a template for laboratory-scale synthesis.
Objective: To synthesize (S)-5-methylpiperazin-2-one from (S)-Alanine ethyl ester.
Step 1: Reductive Amination
-
To a solution of (S)-Alanine ethyl ester hydrochloride (1.0 eq) and N-Cbz-aminoacetaldehyde (1.0 eq) in methanol (10 vol), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude coupled product, ethyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.
Step 2: Deprotection and Cyclization
-
Dissolve the crude product from Step 1 in ethanol (10 vol).
-
Add Palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the removal of the Cbz protecting group.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting amino ester will spontaneously cyclize upon heating or standing to form the desired (S)-5-methylpiperazin-2-one.
-
Purify the final product by silica gel column chromatography or recrystallization.
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets the required standards for subsequent use in drug discovery workflows.
Caption: General synthetic workflow for (S)-5-methylpiperazin-2-one.
Future Perspectives and Broader Applications
The potential of the this compound scaffold extends far beyond DPP-4 inhibition. The parent piperazine scaffold is a component of drugs targeting a wide range of receptors and enzymes.[4][18]
-
Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to orient substituents toward the hinge region and the DFG motif. The piperazinone scaffold is an excellent candidate for developing novel inhibitors for targets in oncology and inflammatory diseases.[19]
-
GPCR Modulation: N-Arylpiperazines are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[20][21] The chiral piperazinone could be used to develop more selective and potent modulators for treating psychiatric and neurological disorders.
-
Antiviral and Antibacterial Agents: The ability to present diverse chemical functionality in a rigidified, three-dimensional space makes this scaffold attractive for designing agents that can disrupt protein-protein interactions essential for viral replication or bacterial survival.[8]
The continued exploration of this scaffold, through both library synthesis and rational design, is likely to yield novel drug candidates across multiple therapeutic areas.
Conclusion
This compound is a quintessential example of a privileged scaffold. Its inherent chirality, conformational constraint, versatile synthetic handles, and favorable physicochemical properties provide a robust platform for the design of potent and selective therapeutic agents. Its proven success in the context of DPP-4 inhibitors validates its utility, while its structural attributes promise broad applicability in future drug discovery endeavors. For research teams seeking to accelerate their programs, the adoption of scaffolds like this compound represents a scientifically sound and strategically advantageous approach.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. HERA [hera.testing.sedici.unlp.edu.ar]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-5-Methylpiperazin-2-One - Protheragen [protheragen.ai]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijrrjournal.com [ijrrjournal.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging (5S)-5-methylpiperazin-2-one in Solid-Phase Synthesis
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide provides a comprehensive overview of the application of a specific chiral derivative, (5S)-5-methylpiperazin-2-one, in solid-phase synthesis (SPS). We present detailed protocols for its incorporation onto a solid support, subsequent derivatization, and final cleavage, offering researchers, scientists, and drug development professionals a practical framework for the efficient construction of diverse small molecule libraries.
Introduction: The Strategic Advantage of the Piperazinone Core
Solid-phase synthesis (SPS) has revolutionized the construction of small molecule libraries by simplifying purification and enabling high-throughput workflows.[5][6] The integration of heterocyclic scaffolds, such as piperazinones, into SPS protocols allows for the rapid generation of compounds with diverse three-dimensional arrangements of pharmacophores.[7] The this compound building block offers a pre-defined stereocenter and two distinct points for diversification (the N1 and N4 positions), making it an attractive starting point for creating libraries of chiral compounds with potential therapeutic applications. The solid-phase approach facilitates the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[6]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is crucial for successful solid-phase synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | [8][9] |
| Molecular Weight | 114.15 g/mol | [8][9] |
| SMILES | C[C@H]1CNC(=O)CN1 | [9] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [9] |
| logP | -0.7 | [8] |
The two nitrogen atoms within the piperazinone ring possess different reactivity profiles. The N1-H, being part of an amide, is significantly less basic and nucleophilic than the N4-H, which is a secondary amine. This inherent difference allows for selective functionalization.
Experimental Protocols
Overall Workflow
The solid-phase synthesis strategy involves three main stages: immobilization of the piperazinone scaffold onto a solid support, diversification through reactions at the free N4-amine, and finally, cleavage from the resin to yield the target molecule.
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the piperazinone scaffold to the solid support via the N1 position. Wang resin is chosen for its compatibility with Fmoc chemistry and its cleavage under acidic conditions to yield a C-terminal carboxylic acid.
Rationale: The use of a carbamate linkage to attach the piperazinone to the resin provides a stable anchor that is resistant to the basic conditions used for Fmoc deprotection.[10]
Materials:
-
This compound
-
Wang resin
-
p-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Activation of Resin:
-
Dissolve p-nitrophenyl chloroformate (3.0 eq) in DCM.
-
Add the solution to the swollen resin.
-
Add DIPEA (3.0 eq) and agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Coupling of Piperazinone:
-
Dissolve this compound (2.5 eq) and DIPEA (3.0 eq) in DMF.
-
Add the solution to the activated resin.
-
Agitate the mixture overnight at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
-
Capping: To block any unreacted sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash the resin as in step 3.
-
Drying: Dry the resin under vacuum.
Protocol 2: N4-Fmoc Protection
To ensure selective derivatization in subsequent steps, the N4-amine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to a variety of reaction conditions but can be readily removed with a mild base, providing orthogonality with the acid-labile resin linkage.[11]
Materials:
-
Piperazinone-functionalized resin
-
Fmoc-O-succinimide (Fmoc-OSu)
-
DIPEA
-
DMF
Procedure:
-
Swell the piperazinone-functionalized resin in DMF for 1 hour.
-
In a separate vessel, dissolve Fmoc-OSu (3.0 eq) and DIPEA (3.0 eq) in DMF.
-
Add the Fmoc-OSu solution to the resin and agitate for 4 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the absence of free primary/secondary amines.[12] A negative result (yellow beads) indicates complete protection.
-
Dry the resin under vacuum.
Protocol 3: Diversification at the N4-Position (Example: Acylation)
This protocol details the acylation of the N4-amine following Fmoc deprotection. HATU is used as the coupling reagent due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[13][14]
Rationale: HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which then rapidly acylates the secondary amine on the resin-bound piperazinone.[15] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and minimizes epimerization.[16]
Caption: Simplified mechanism of HATU-mediated acylation on the solid support.
Materials:
-
Fmoc-protected piperazinone resin
-
20% Piperidine in DMF
-
Carboxylic acid of choice (R-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
DIPEA
-
DMF
Procedure:
-
Fmoc Deprotection:
-
Acylation:
-
In a separate vial, pre-activate the carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.[17]
-
Add the activated acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring: Perform a Kaiser test. A negative result indicates complete coupling. If the test is positive, repeat the coupling step.[19]
Protocol 4: Cleavage from the Resin
The final step is the cleavage of the synthesized molecule from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups. A standard TFA "cleavage cocktail" is used.[20]
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Dried, derivatized piperazinone resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2x).
-
Combine the filtrates and reduce the volume under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
Analysis and Purification
The crude product should be analyzed by HPLC to determine purity and by mass spectrometry to confirm the molecular weight. Purification is typically achieved by preparative reverse-phase HPLC.[21]
| Technique | Purpose |
| Analytical HPLC | Assess purity and retention time of the final product. |
| Mass Spectrometry (e.g., LC-MS) | Confirm the molecular weight of the desired compound. |
| Preparative HPLC | Purify the target compound from cleavage byproducts and unreacted reagents. |
| NMR Spectroscopy | Structural elucidation of the purified compound. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the carboxylic acid or the N4-amine.- Insufficient activation time or reagent concentration.- Aggregation of the growing chain on the resin.[19] | - Double couple (repeat the coupling step).- Increase reaction time and/or temperature.- Use a different coupling reagent (e.g., PyBOP).- Swell the resin in a solvent mixture like DCM/DMF to disrupt aggregation. |
| Low Cleavage Yield | - Incomplete reaction in a previous step.- Premature cleavage from the resin.- Inefficient precipitation of the product. | - Confirm completion of all synthesis steps using appropriate tests.- Ensure the linker is stable to all reaction conditions.- Use a larger volume of cold ether for precipitation; ensure the ether is sufficiently cold. |
| Side Product Formation | - Racemization during activation.- Side reactions with functional groups on the building blocks.- Guanidinylation of the N-terminal amine by HATU.[22] | - Use HATU/HOAt to minimize racemization.[13]- Ensure appropriate orthogonal protecting groups are used for reactive side chains.[11]- Avoid excess HATU and ensure the carboxylic acid is fully deprotonated by the base before adding the coupling reagent. |
Conclusion
The use of this compound in solid-phase synthesis provides a robust and efficient platform for the generation of chiral, N-substituted piperazinone libraries. The protocols outlined in this guide, from resin immobilization to final cleavage and purification, offer a validated workflow for researchers in drug discovery and medicinal chemistry. By leveraging the principles of solid-phase synthesis and the unique properties of the piperazinone scaffold, scientists can accelerate the discovery of novel therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols for N-Acylation of (5S)-5-Methylpiperazin-2-one
Introduction: The Significance of N-Acylated (5S)-5-Methylpiperazin-2-one Scaffolds
This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure serves as a crucial scaffold for a wide array of pharmacologically active molecules. The N-acylation of this core structure allows for the introduction of diverse functionalities, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. These N-acylated derivatives are integral to the development of novel therapeutics, where the specific enantiomeric form is often critical for therapeutic efficacy and safety.[1][2]
The primary challenge in the N-acylation of this compound lies in the regioselective functionalization of its two distinct nitrogen atoms: the N1 nitrogen of the amide and the N4 secondary amine. Direct acylation of the unprotected piperazinone typically leads to a mixture of N1-acylated, N4-acylated, and N1,N4-diacylated products, complicating purification and reducing the yield of the desired isomer. Therefore, a strategic approach employing protecting groups is essential to achieve regioselective N-acylation. This guide provides detailed protocols for the selective N-acylation of this compound at both the N1 and N4 positions, ensuring the retention of the critical stereochemistry at the C5 position.
Understanding the Chemistry: Regioselectivity and Stereochemical Integrity
The differential reactivity of the two nitrogen atoms in the piperazin-2-one ring forms the basis for regioselective acylation. The N4 nitrogen, being a secondary amine, is generally more nucleophilic and sterically accessible than the N1 nitrogen, which is part of an amide linkage. However, under certain basic conditions, the N1 proton can be abstracted, rendering it nucleophilic as well. To achieve predictable and high-yielding acylations, a protecting group strategy is the most reliable approach.
Commonly used nitrogen protecting groups in this context are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups can be selectively introduced and removed under conditions that do not compromise the stereochemical integrity of the chiral center. By protecting one nitrogen atom, the other can be selectively acylated. Subsequent removal of the protecting group then affords the desired N-acylated product.
Mild acylation conditions are crucial to prevent racemization at the C5 stereocenter. Reactions are typically carried out at or below room temperature, and strong bases are avoided where possible. The choice of acylating agent and coupling reagents also plays a significant role in preserving stereochemistry.[1]
Visualizing the Strategy: Regioselective N-Acylation Workflow
Caption: General workflow for regioselective N-acylation.
Experimental Protocols
Protocol 1: Synthesis of N4-Boc-(5S)-5-methylpiperazin-2-one
This initial step protects the more nucleophilic N4 position, allowing for subsequent acylation at the N1 position.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N4-Boc-(5S)-5-methylpiperazin-2-one.
Protocol 2: N1-Acylation of N4-Boc-(5S)-5-methylpiperazin-2-one
This protocol describes the acylation of the N1 position of the Boc-protected intermediate.
Materials:
-
N4-Boc-(5S)-5-methylpiperazin-2-one
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) or Acid anhydride (1.2 eq)
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydride for deprotonation of the amide)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve N4-Boc-(5S)-5-methylpiperazin-2-one (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the base (1.2 eq) dropwise. If using sodium hydride, add it portion-wise and allow for hydrogen evolution to cease.
-
Add the acyl chloride or acid anhydride dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Deprotection to Yield N1-Acyl-(5S)-5-methylpiperazin-2-one
This final step removes the Boc protecting group to yield the desired N1-acylated product.
Materials:
-
N1-Acyl-N4-Boc-(5S)-5-methylpiperazin-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N1-acyl-N4-Boc-(5S)-5-methylpiperazin-2-one in DCM.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the N1-acyl-(5S)-5-methylpiperazin-2-one.
Protocols for Selective N4-Acylation
For selective acylation at the N4 position, the N1 position must first be protected. Due to the less reactive nature of the N1 amide, its protection can be more challenging. However, under specific conditions, it is achievable. A common protecting group for the N1 position in similar lactams is the p-methoxybenzyl (PMB) group. After N1 protection, the N4 position can be acylated, followed by deprotection of N1.
Illustrative Workflow for N4-Acylation
Caption: Workflow for selective N4-acylation.
Quantitative Data Summary
The following table provides representative reaction conditions and expected yields for the N-acylation of piperazin-2-one analogues based on literature precedents. Actual yields may vary depending on the specific substrate and acylating agent.
| Step | Substrate | Acylating Agent/Protecting Group | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N4-Protection | This compound | Boc₂O | TEA | DCM | 0 to RT | 12-16 | 85-95 |
| N1-Acylation | N4-Boc-(5S)-5-methylpiperazin-2-one | Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | 80-90 |
| N1-Acylation | N4-Boc-(5S)-5-methylpiperazin-2-one | Benzoyl Chloride | NaH | THF | 0 to RT | 4-6 | 75-85 |
| N4-Deprotection | N1-Acetyl-N4-Boc-(5S)-5-methylpiperazin-2-one | TFA | - | DCM | RT | 1-2 | >90 |
Causality Behind Experimental Choices
-
Choice of Protecting Group: The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., with TFA), which are typically mild enough to avoid racemization of the chiral center.
-
Solvent Selection: Anhydrous aprotic solvents like DCM, THF, and DMF are used to prevent the hydrolysis of reactive acylating agents and intermediates.
-
Base Selection: For N4-protection and subsequent N1-acylation, a non-nucleophilic organic base like triethylamine or pyridine is often sufficient to neutralize the acid byproduct. For the deprotonation of the less acidic N1-amide proton, a stronger base like sodium hydride may be necessary.
-
Temperature Control: Reactions are initiated at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions and racemization.
Conclusion
The regioselective N-acylation of this compound is a critical transformation for the synthesis of novel, chiral molecules in drug discovery. By employing a robust protecting group strategy, researchers can achieve selective acylation at either the N1 or N4 position with high yields and preservation of stereochemical integrity. The protocols outlined in this guide provide a comprehensive framework for the successful synthesis of a diverse range of N-acylated this compound derivatives.
References
A Guide to Strategic C-N Bond Formation with (5S)-5-Methylpiperazin-2-one: Application Notes and Protocols
Introduction: The Strategic Value of the Chiral Piperazinone Scaffold
The (5S)-5-methylpiperazin-2-one moiety is a privileged scaffold in modern medicinal chemistry. Its inherent chirality, conformational constraint, and the presence of two distinct nitrogen atoms—a secondary amine (N4) and a lactam nitrogen (N1)—make it a versatile building block for creating complex molecules with precise three-dimensional architectures. This chiral lactam is a cornerstone in the design of numerous biologically active agents, most notably in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target for the treatment of migraine.[1][2][3] The ability to selectively functionalize the N4-amine position through various coupling reactions is critical for exploring structure-activity relationships (SAR) and optimizing drug candidates.
This guide provides an in-depth exploration of the principal coupling reactions involving this compound, offering detailed, field-proven protocols and the scientific rationale behind the chosen methodologies. The focus is on empowering researchers to confidently and effectively utilize this valuable synthon in their drug discovery programs.
Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of a C(aryl)-N bond is one of the most pivotal transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination stands as a premier method for this purpose due to its broad substrate scope, functional group tolerance, and generally high yields.[4]
Principle and Causality
The reaction facilitates the coupling of an amine with an aryl halide (or triflate). The catalytic cycle, driven by a palladium complex, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Catalyst System : A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst.
-
Ligand Choice : The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, BippyPhos) are crucial as they promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species.[5] This species readily undergoes oxidative addition with the aryl halide and facilitates the final, often rate-limiting, reductive elimination step to release the N-arylated product.
-
Base Selection : A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required.[6] Its role is to deprotonate the coordinated amine, forming a palladium-amido complex, which is essential for the subsequent reductive elimination.
The interplay between these components creates a self-validating system where each part is essential for efficient catalytic turnover and product formation.
Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for the Pd-catalyzed N-arylation of this compound.
Detailed Protocol: N-Arylation of this compound
This protocol is adapted from established procedures for the N-arylation of piperazines and related heterocycles, often found in the synthesis of pharmaceutical intermediates.[6][7]
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Aryl Bromide) (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
BippyPhos (0.04 eq)[5]
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, and BippyPhos.
-
Add the palladium(II) acetate catalyst to the flask.
-
Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Add the sodium tert-butoxide base to the mixture. The color of the solution may change significantly.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-aryl-(5S)-5-methylpiperazin-2-one product.
Trustworthiness Check:
-
Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Maintaining an inert atmosphere is critical to prevent catalyst deactivation.
-
Anhydrous Conditions: Water can react with the strong base and interfere with the catalytic cycle. Solvents and reagents must be dry.
-
Ligand-to-Metal Ratio: A ligand-to-palladium ratio of approximately 2:1 is often optimal to ensure the formation of the active catalytic species and prevent catalyst decomposition.
| Aryl Halide Example | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / BippyPhos | NaOtBu | Toluene | 100 | 85-95 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 80-92 |
| 2-Chloropyridine | [Pd(cinnamyl)Cl]₂ / BippyPhos | LHMDS | Toluene | 100 | 75-88 |
| 4-Bromoanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF | 80 | 88-96 |
| Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation. Yields are estimates based on analogous reactions in the literature. |
Section 2: N-Acylation Reactions
N-acylation of the secondary amine at the N4 position is a fundamental strategy for introducing diverse functionality and building out the molecular scaffold, often as a final step in the synthesis of a target molecule.
Principle and Causality
This reaction involves the nucleophilic attack of the N4-amine onto an activated carboxylic acid derivative.
-
Acyl Chlorides/Anhydrides: These are highly electrophilic and react readily with the amine, often requiring a mild base (e.g., triethylamine, DIPEA) to scavenge the HCl or carboxylic acid byproduct.[8] The reaction is typically fast and high-yielding.
-
Carboxylic Acids: Direct reaction with a carboxylic acid requires an activating or "coupling" agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylic acid to form a highly reactive OAt-activated ester in situ. This intermediate is then readily attacked by the amine to form the stable amide bond, with the reaction being driven to completion by a non-nucleophilic base like DIPEA.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol is a standard and robust method for amide bond formation in medicinal chemistry.
Materials:
-
This compound (or its N1-arylated derivative) (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.
-
Add a solution of the this compound derivative in a small amount of DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Section 3: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation. It provides a milder alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation and the formation of quaternary ammonium salts.
Principle and Causality
This is a one-pot, two-stage process:
-
Imine/Iminium Formation: The secondary amine of the piperazinone reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form a positively charged iminium ion. This step is often reversible and can be catalyzed by mild acid.
-
Reduction: A hydride reducing agent, which is selective for the iminium ion over the starting carbonyl compound, is used to reduce the C=N bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2] It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the iminium ion intermediate as it is formed, thus driving the reaction to completion.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Detailed Protocol: Reductive Amination with an Aldehyde
This protocol is based on well-established procedures using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
(Optional) Acetic Acid (AcOH) (0.1 eq)
-
Standard glassware
Procedure:
-
To a round-bottom flask, add this compound and the aldehyde.
-
Dissolve the components in anhydrous DCE. If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion (or in several small portions for large-scale reactions to control any exotherm).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-16 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Carbonyl Partner | Reducing Agent | Solvent | Additive | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | None | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | AcOH (cat.) | 80-90 |
| Isovaleraldehyde | NaBH(OAc)₃ | THF | None | 82-93 |
| 3-Phenylpropanal | NaBH(OAc)₃ | DCE | None | 88-96 |
| Table 2: Representative Conditions for Reductive Amination. Yields are estimates based on standard literature procedures. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: (5S)-5-Methylpiperazin-2-one in Antimicrobial Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding next-generation therapeutics. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] This guide focuses on a specific chiral derivative, (5S)-5-methylpiperazin-2-one, as a versatile starting point for the design of new antimicrobial agents. Its rigid, chiral structure offers a unique three-dimensional framework for strategic functionalization, enabling precise interactions with biological targets. These application notes provide a comprehensive, experience-driven framework for synthesizing, evaluating, and optimizing novel antimicrobial candidates derived from this scaffold, integrating established protocols with mechanistic rationale to guide researchers in this critical field.
The this compound Scaffold: A Privileged Chiral Building Block
The utility of the piperazine scaffold in drug discovery is well-documented, owing to its favorable physicochemical and pharmacokinetic properties.[1][3] The introduction of a methyl group at the C5 position with a defined (S)-stereochemistry, as in this compound, imparts several key advantages:
-
Stereochemical Control: The fixed chirality provides a precise spatial orientation for appended functional groups, which is critical for specific and high-affinity interactions with chiral biological targets like enzyme active sites.
-
Structural Rigidity: The cyclic amide (lactam) structure reduces the conformational flexibility compared to a simple piperazine, which can decrease the entropic penalty upon binding to a target.[4]
-
Synthetic Tractability: The two nitrogen atoms (N1 and N4) possess distinct reactivity profiles. The N4 nitrogen is a secondary amine, readily available for derivatization, while the N1 nitrogen is part of an amide and can be functionalized under different conditions. This differential reactivity allows for controlled, stepwise synthesis of diverse compound libraries.
The strategic value of piperazine and its derivatives lies in their ability to serve as versatile linkers or as core scaffolds that can be decorated to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[3][5]
Design & Synthesis Strategy for Novel Antimicrobial Agents
Rationale for Derivatization
The primary sites for modification on the this compound core are the N1 and N4 positions. Our design strategy focuses on N4-derivatization to explore a wide chemical space. By attaching various aryl, heteroaryl, or alkyl groups to the N4 position, we can systematically probe the structure-activity relationship (SAR). For instance, incorporating moieties known to be present in other antimicrobials (e.g., quinolones, oxazolidinones) can be a rational starting point.[6][7]
Workflow for Synthesis & Characterization
The overall process from scaffold to a characterized compound library follows a systematic workflow. This ensures reproducibility and high-quality data generation for subsequent biological screening.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijbpas.com [ijbpas.com]
Synthesis of Novel CNS Agents Using (5S)-5-Methylpiperazin-2-one: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern CNS Drug Discovery
The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. Neurological and psychiatric disorders represent a significant global health burden, demanding innovative strategies to develop safer and more effective treatments.[1] Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," serve as versatile starting points for the synthesis of diverse compound libraries with a higher probability of biological activity. The piperazine and its oxidized analogue, piperazin-2-one, have long been recognized as such scaffolds due to their favorable physicochemical properties and their presence in numerous approved CNS drugs.[2][3]
This guide focuses on a specific, chiral building block: (5S)-5-methylpiperazin-2-one . The introduction of a stereocenter on the piperazinone core offers a unique opportunity to explore chiral space and develop compounds with improved potency and selectivity for their biological targets. This document provides detailed application notes and protocols for the derivatization of this compound to generate novel CNS agent candidates, with a particular focus on modulators of key neurotransmitter systems like serotonin and dopamine.
Core Concepts: Why this compound?
The utility of the this compound scaffold stems from several key features:
-
Chirality: The (S)-configuration at the 5-position provides a defined three-dimensional arrangement, which can lead to stereospecific interactions with chiral biological targets such as G-protein coupled receptors (GPCRs).
-
Structural Rigidity and Conformational Control: The piperazinone ring possesses a degree of conformational rigidity that can pre-organize appended pharmacophoric groups, potentially increasing binding affinity and reducing entropic penalties upon binding.
-
Synthetic Tractability: The two nitrogen atoms of the piperazinone core offer distinct handles for chemical modification. The secondary amine at the 4-position is readily functionalized, while the amide nitrogen at the 1-position can also be derivatized under specific conditions.
-
Physicochemical Properties: The piperazinone moiety generally imparts favorable properties such as aqueous solubility and the ability to form salts, which are crucial for drug development.
Key Synthetic Strategies for Derivatization
Two powerful and widely employed synthetic transformations are particularly well-suited for the derivatization of this compound: Buchwald-Hartwig amination for N-arylation and reductive amination for N-alkylation.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl or heteroaryl halides and amines.[4][5] This reaction is instrumental in synthesizing arylpiperazine and arylpiperazinone derivatives, which are prevalent motifs in CNS-active compounds targeting serotonin and dopamine receptors.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] For heteroaryl halides, specific ligands like BippyPhos have shown broad applicability.[6][7]
-
Base: A non-nucleophilic base is required to deprotonate the amine-palladium complex. Common choices include sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), with the choice often depending on the substrate's base sensitivity.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-arylation.
Detailed Protocol: Synthesis of an N-Aryl-(5S)-5-methylpiperazin-2-one
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Chloride) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Buchwald Ligand (e.g., XPhos, SPhos, or BippyPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the aryl/heteroaryl halide, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(5S)-5-methylpiperazin-2-one.
N-Alkylation via Reductive Amination
Reductive amination is a versatile and efficient method for forming carbon-nitrogen bonds by the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[2][8][9] This one-pot procedure is highly valuable for introducing a wide variety of alkyl substituents onto the 4-position of the piperazinone ring, allowing for extensive exploration of the chemical space relevant to CNS targets.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation. It is mild enough to not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate formed in situ. Its tolerance for a wide range of functional groups makes it particularly useful in complex molecule synthesis.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.
-
Acid Catalyst (Optional): The formation of the iminium ion can be accelerated by the addition of a catalytic amount of a weak acid, such as acetic acid.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of an N-Alkyl-(5S)-5-methylpiperazin-2-one
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Dissolve this compound and the aldehyde or ketone in DCM in a round-bottom flask.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in portions over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-(5S)-5-methylpiperazin-2-one.
Application in CNS Drug Discovery: Case Studies
The derivatization of the this compound scaffold can lead to potent and selective modulators of key CNS targets. Below are illustrative examples based on the established pharmacology of related arylpiperazine and piperazinone compounds.
Case Study 1: Synthesis of a Putative 5-HT₁ₐ Receptor Agonist
Arylpiperazines are a well-established class of 5-HT₁ₐ receptor ligands.[10][11][12] The synthesis of a novel derivative of this compound with a substituted aryl group can be envisioned to target this receptor, which is implicated in anxiety and depression.
Target Molecule: 4-(2-methoxyphenyl)-(5S)-5-methylpiperazin-2-one
Synthetic Rationale: The 2-methoxyphenylpiperazine moiety is a known pharmacophore for 5-HT₁ₐ receptor agonism. Its incorporation onto the chiral piperazinone scaffold is achieved via Buchwald-Hartwig amination.
Pharmacological Rationale: The interaction of arylpiperazines with the 5-HT₁ₐ receptor is well-documented. The chiral center in the target molecule may impart enhanced selectivity or affinity compared to its racemic or achiral counterparts.
Signaling Pathway
Caption: 5-HT₁ₐ receptor agonist signaling pathway.
Case Study 2: Synthesis of a Potential Dopamine D₂ Receptor Antagonist
Dopamine D₂ receptor antagonists are crucial in the treatment of psychosis.[13][14][15] Long-chain arylpiperazines are known to exhibit high affinity for D₂ receptors. A novel CNS agent candidate can be synthesized by N-alkylation of an arylpiperazinone intermediate.
Target Molecule: 4-(4-(4-fluorobenzoyl)butyl)-(5S)-5-methylpiperazin-2-one
Synthetic Rationale: This target can be synthesized in a two-step process: first, an N-arylation to install a suitable aryl group (e.g., phenyl), followed by N-alkylation with a suitable alkyl halide. Alternatively, a precursor aldehyde can be used in a reductive amination.
Pharmacological Rationale: The butyrophenone-like side chain is a classic pharmacophore for D₂ receptor antagonism. The combination of this side chain with the chiral piperazinone core could lead to a novel antipsychotic candidate with a unique pharmacological profile.
Quantitative Data Summary (Hypothetical)
| Compound ID | Target Receptor | Kᵢ (nM) | Selectivity vs. Off-Targets |
| CS1-Product | 5-HT₁ₐ | 5.2 | >100-fold vs. 5-HT₂ₐ, D₂ |
| CS2-Product | D₂ | 12.8 | >50-fold vs. 5-HT₁ₐ, α₁ |
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile starting point for the synthesis of novel CNS agents. The straightforward derivatization through robust synthetic methods like Buchwald-Hartwig amination and reductive amination allows for the systematic exploration of structure-activity relationships. The inherent chirality of this building block provides an avenue for the development of stereospecific ligands with potentially improved efficacy and safety profiles. Future work should focus on expanding the library of derivatives, exploring a wider range of aryl, heteroaryl, and alkyl substituents, and conducting comprehensive pharmacological profiling to identify promising lead compounds for the treatment of a variety of CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6391865B1 - Piperazine derivatives useful as CCR5 antagonists - Google Patents [patents.google.com]
- 5. DE60307049T2 - Use of piperazine phenothiazine derivatives for the manufacture of a medicament having neuroprotective and / or neurotropic effects on the CNS and / or PNS - Google Patents [patents.google.com]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5312925A - Monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one-hydrochloride - Google Patents [patents.google.com]
- 8. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for (5S)-5-methylpiperazin-2-one in Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on leveraging the chiral scaffold, (5S)-5-methylpiperazin-2-one, for systematic Structure-Activity Relationship (SAR) studies. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind experimental design, from analog synthesis to biological evaluation and in silico modeling. We present detailed, field-proven protocols that are designed to be self-validating, ensuring the generation of robust and interpretable data. The overarching goal is to empower research teams to efficiently navigate the lead optimization process by understanding how discrete structural modifications to this versatile scaffold influence biological activity, selectivity, and pharmacokinetic properties.
Introduction: The Strategic Value of the Piperazinone Scaffold
The piperazine and piperazinone cores are classified as "privileged scaffolds" in medicinal chemistry. Their six-membered heterocyclic structure, containing two nitrogen atoms, offers a unique combination of structural rigidity, a high density of hydrogen bond donors and acceptors, and multiple vectors for chemical modification.[1][2] These features often impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, making them a cornerstone in the design of numerous clinically successful drugs.[2][3]
This guide focuses on a specific, stereochemically defined building block: This compound . The introduction of a chiral center is not a trivial detail; it is a critical strategic decision. Biological systems—enzymes, receptors, and other protein targets—are inherently chiral.[4] Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic profiles.[5][6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to toxicity.[6] By starting with an enantiomerically pure scaffold like the (5S) isomer, we eliminate stereochemistry as a variable, allowing for a more precise interpretation of the SAR data. This approach is foundational to modern drug design, as regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on the development of single-enantiomer pharmaceuticals.[7][8]
Structure-Activity Relationship (SAR) analysis is the systematic exploration of how targeted structural changes to a molecule affect its biological activity.[9] It is the engine of lead optimization, guiding the iterative process of transforming a moderately active "hit" compound into a potent and selective drug candidate.[9][10]
The this compound Scaffold: A Blueprint for Modification
The utility of this scaffold lies in its distinct functional handles, each providing a unique opportunity to probe the chemical space surrounding a biological target.
-
N1-Position: This secondary amine, adjacent to the carbonyl, can be readily acylated, alkylated, or arylated. Modifications here can influence hydrogen bonding interactions and introduce groups that occupy nearby hydrophobic or polar pockets in a binding site.
-
N4-Position: As a more basic secondary amine, the N4 position is ideal for introducing substituents that can modulate physicochemical properties like pKa and solubility. These modifications often extend into solvent-exposed regions of a target.
-
C5-Methyl Group: The (S)-configuration of this methyl group provides a crucial stereochemical anchor. Its presence creates a defined three-dimensional shape, influencing how the rest of the molecule is presented to the target. SAR studies should explore the impact of this group by varying its size (e.g., ethyl, isopropyl) or replacing it entirely to confirm its role in binding. Comparing activity with the (5R)-enantiomer is a critical experiment to establish the stereochemical preference of the target.
-
Lactam Carbonyl (C2): This oxygen atom is a key hydrogen bond acceptor. While not easily modified directly, its electronic properties can be subtly tuned by substituents elsewhere on the ring.
-
Bioisosteric Replacement: Advanced SAR studies may involve replacing the entire piperazinone core with a different heterocyclic system (a "scaffold hop") that maintains the key spatial arrangement of functional groups.[11][12][13] This strategy is used to discover novel intellectual property and overcome issues with the original scaffold, such as metabolic instability.[12]
A Systematic Workflow for SAR Exploration
A successful SAR campaign is not random; it is a systematic and logical progression. The workflow below outlines an integrated approach combining synthesis, biological testing, and computational analysis.
Caption: Iterative workflow for SAR studies.
Experimental Protocols: Synthesis of an Analog Library
The following protocols are generalized procedures that serve as a robust starting point. Researchers must optimize conditions based on the specific reactivity of their chosen reagents.
Protocol 1: N4-Boc Protection of the Scaffold
Rationale: The N4 nitrogen is typically more nucleophilic than the N1 nitrogen. To achieve selective modification at the N1 position, it is essential to first protect the N4 position. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add TEA (1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, (S)-tert-butyl 3-methyl-2-oxopiperazine-1-carboxylate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: N1-Alkylation of the N4-Boc Protected Scaffold
Rationale: With the N4 position blocked, the N1 amide nitrogen can be deprotonated with a strong base and subsequently alkylated. This allows for the introduction of a wide variety of substituents at this position.
Materials:
-
N4-Boc protected scaffold from Protocol 1
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous N,N-Dimethylformamide (DMF) or THF
-
Alkyl or benzyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas.
-
Add anhydrous DMF to the flask and cool to 0 °C.
-
Add a solution of the N4-Boc protected scaffold (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation (evolution of H₂ gas should be observed).
-
Add the desired alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous mixture three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Note: The N4-Boc group can now be removed with an acid like trifluoroacetic acid (TFA) in DCM to allow for subsequent N4 derivatization.
Experimental Protocols: Biological Evaluation
To illustrate the SAR process, we will use the example of developing a hypothetical kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
Rationale: HTRF is a robust, high-throughput in vitro assay format ideal for generating IC₅₀ values for SAR studies.[14] It measures the phosphorylation of a substrate by the kinase of interest. Inhibition of the kinase by a test compound results in a decreased signal.
Materials:
-
Kinase of interest (e.g., EGFR, AKT1)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin.
-
Test compounds (analogs) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Create a serial dilution of each test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells.
-
Kinase Reaction: a. Prepare a master mix of the kinase and the biotinylated substrate in the assay buffer. b. Add the kinase/substrate mix to the wells containing the compounds. c. Prepare a solution of ATP in assay buffer at 2x the final desired concentration (often the Kₘ value). d. Initiate the kinase reaction by adding the ATP solution to all wells. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Prepare the HTRF detection mix containing the Europium-antibody and XL665-streptavidin in detection buffer. b. Stop the kinase reaction by adding the detection mix to all wells. c. Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Protocol 4: Cellular Cytotoxicity Assay (Neutral Red Uptake)
Rationale: It is crucial to determine if a compound's activity in a biochemical assay is due to specific target inhibition or general cellular toxicity. The Neutral Red assay is a cost-effective method that measures the accumulation of the dye in the lysosomes of viable cells.[15]
Materials:
-
Human cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Neutral Red staining solution
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
96-well clear-bottom tissue culture plates
-
Multi-channel pipette, incubator, plate reader (540 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of test compounds in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate the cells with the compounds for 48-72 hours.
-
Remove the medium and add the Neutral Red staining solution. Incubate for 2-3 hours.
-
Wash the cells with PBS to remove excess dye.
-
Add the destain solution to each well and shake for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Data Interpretation and SAR Table
The data from synthesis and biological testing should be collated into a clear SAR table. This allows for easy comparison and the identification of trends.
| Compound ID | N1-Substituent | N4-Substituent | Kinase IC₅₀ (nM) | Cellular CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Scaffold | -H | -H | >10,000 | >50 | - |
| 1a | -H | -CH₃ | 8,500 | >50 | ~6 |
| 1b | -H | -Benzyl | 2,100 | 45 | 21 |
| 1c | -H | 4-F-Benzyl | 950 | >50 | >52 |
| 2a | -CH₃ | 4-F-Benzyl | 780 | >50 | >64 |
| 2b | -Cyclopropyl | 4-F-Benzyl | 150 | >50 | >333 |
| 2c | -Phenyl | 4-F-Benzyl | 1,200 | 22 | 18 |
Analysis of Hypothetical Data:
-
Simple N4-alkylation (1a, 1b) shows a modest increase in potency.
-
Adding an electron-withdrawing fluorine to the benzyl group (1c) improves potency, suggesting a specific interaction in that region.
-
Small alkyl groups at N1 (2a, 2b) are tolerated and can improve potency. The cyclopropyl group (2b) is optimal in this series.
-
A bulky phenyl group at N1 (2c) is detrimental to activity and introduces cytotoxicity.
-
The high selectivity index for compound 2b makes it a promising lead for further optimization.
Integrating In Silico Modeling into the SAR Cycle
Computational modeling accelerates the drug discovery process by prioritizing which compounds to synthesize and helping to explain observed SAR.[16][17][18]
Caption: The integrated cycle of experimental and computational SAR.
Protocol 5: Molecular Docking Workflow
Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. This provides a structural hypothesis for the observed SAR.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Vina)
-
Protein Data Bank (PDB) for target structures
Procedure:
-
Protein Preparation: a. Download a high-resolution crystal structure of the target protein from the PDB. b. Prepare the protein structure: add hydrogens, assign bond orders, remove water molecules not involved in binding, and repair any missing side chains or loops. c. Define the binding site based on the location of a co-crystallized ligand or known active site residues.
-
Ligand Preparation: a. Build 3D structures of the synthesized analog library. b. Generate low-energy conformations and assign correct protonation states at physiological pH.
-
Docking: a. Run the docking algorithm, which will systematically place the prepared ligands into the defined binding site. b. The program will score the different poses based on a scoring function that estimates binding affinity.
-
Analysis: a. Visually inspect the top-scoring poses for each ligand. b. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and the protein. c. Correlate the docking scores and predicted binding modes with the experimental IC₅₀ values. For example, does the higher potency of compound 2b correlate with a unique favorable interaction made by the cyclopropyl group? d. Use these structural insights to design new analogs predicted to have improved binding.
Conclusion
The this compound scaffold is a powerful tool for modern drug discovery. Its inherent chirality and versatile functional handles provide an excellent starting point for building focused compound libraries. By employing a systematic and iterative workflow that integrates rational chemical synthesis, robust biological evaluation, and predictive in silico modeling, research teams can efficiently navigate the complexities of SAR. This disciplined approach maximizes the probability of identifying lead compounds with optimized potency, selectivity, and drug-like properties, thereby accelerating the path toward viable clinical candidates.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 7. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship (SAR) models established in vitro with the neutral red cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for the Reductive Amination of Piperazinones
Introduction: The Strategic Importance of N-Substituted Piperazinones
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet three-dimensional, nature allows for the precise spatial orientation of substituents, making it an ideal framework for optimizing drug-receptor interactions. N-substitution of the piperazinone ring is a critical strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Reductive amination stands out as a robust and versatile method for achieving this transformation, enabling the introduction of a wide array of alkyl and aryl groups. This application note provides a comprehensive guide to the experimental protocol for the reductive amination of piperazinones, with a focus on the underlying chemical principles and practical considerations for researchers in drug development. The piperazine moiety is a common feature in FDA-approved drugs, and reductive amination is a key synthetic tool for their preparation[1].
Theoretical Background: The Mechanism of Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in a two-step sequence, often conducted in a single pot, that first involves the formation of an iminium ion intermediate, which is then reduced to the corresponding amine[2].
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the piperazinone ring on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is frequently catalyzed by mild acid[2].
-
Reduction: A reducing agent, selective for the iminium ion over the starting carbonyl compound, is then used to reduce the C=N double bond to a C-N single bond[2].
Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. Its mildness and remarkable selectivity for iminium ions in the presence of aldehydes and most ketones make it particularly suitable. The electron-withdrawing effects of the acetoxy groups attenuate the reactivity of the borohydride, preventing the reduction of the starting carbonyl compound and minimizing side reactions[3][4]. This allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture[3].
References
Application Note: Accelerating Drug Discovery with (5S)-5-methylpiperazin-2-one for Parallel Synthesis
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its capacity to modulate physicochemical properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the chiral building block, (5S)-5-methylpiperazin-2-one, in parallel synthesis. We detail its advantages as a privileged scaffold, present robust protocols for library generation via N-arylation, and offer insights into high-throughput purification and analysis. The methodologies described herein are designed to empower chemistry teams to rapidly explore chemical space and accelerate the identification of novel lead compounds.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the efficient exploration of chemical diversity around a core scaffold is paramount. Heterocyclic compounds, particularly those containing nitrogen, are privileged motifs found in over 85% of biologically active molecules.[3] Among these, the piperazin-2-one core offers a unique combination of structural rigidity and multiple points for diversification.
The specific choice of This compound as a foundational building block is a strategic one, driven by several key factors:
-
Inherent Chirality: The (S)-stereocenter introduces three-dimensionality, which is critical for achieving specific and high-affinity interactions with biological targets. Utilizing an enantiomerically pure starting material simplifies downstream analysis and ensures stereochemical integrity in the final library.[4][5]
-
Defined Vectorial Egress: The methyl group at the C-5 position acts as a conformational anchor, influencing the spatial orientation of substituents introduced at the N1 and N4 positions. This provides a more predictable exploration of the surrounding chemical space.
-
Dual Points of Diversification: The scaffold possesses two distinct nitrogen atoms (a secondary amine at N4 and a secondary amide/lactam nitrogen at N1), allowing for sequential and orthogonal functionalization to rapidly generate a diverse library of compounds from a single, common core.
-
Favorable Physicochemical Properties: The piperazine motif is well-known for its ability to improve aqueous solubility and other pharmacokinetic properties of drug candidates.[1]
This guide focuses on leveraging these attributes in a parallel synthesis format, a technique that has become essential for the rapid generation of compound libraries for initial hit identification and subsequent lead optimization.[3]
Parallel Synthesis Workflow: A Modular Approach
Parallel synthesis enables the simultaneous creation of a large set of discrete compounds in a spatially addressed format (e.g., a 96-well plate), which streamlines both the synthetic and purification processes.[3] The use of this compound is exceptionally well-suited to this workflow.
The core strategy involves a two-step diversification process:
-
Primary Functionalization (N1 Position): The first step typically involves the derivatization of the more nucleophilic secondary amine at the N4 position or the amide nitrogen at N1. For this guide, we will focus on the N1 position, often targeted via cross-coupling reactions.
-
Secondary Functionalization (N4 Position): The second nitrogen is then functionalized, often through acylation, sulfonylation, or reductive amination, adding another layer of diversity.
This modular approach allows for the combinatorial mixing of two sets of building blocks (R¹ and R²), leading to an exponential increase in the number of final compounds.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of complex heterocycles as a strategy to explore chemical diversity in drug discovery - American Chemical Society [acs.digitellinc.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Divergent synthesis of chiral heterocycles via sequencing of enantioselective three-component reactions and one-pot subsequent cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Scalable Synthesis of (5S)-5-Methylpiperazin-2-one: An Application Note for Pharmaceutical Intermediate Production
This document provides a detailed protocol and scientific rationale for the scale-up synthesis of (5S)-5-methylpiperazin-2-one, a chiral building block of significant importance in the pharmaceutical industry. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights into a robust and scalable synthetic route, moving beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations critical for successful implementation in a laboratory or pilot plant setting.
Introduction: The Strategic Value of this compound in Drug Discovery
This compound is a key chiral intermediate, prized for its role in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its stereochemically defined structure is a valuable scaffold for creating complex molecules with specific biological activities. A prominent application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. The escalating global prevalence of this metabolic disorder underscores the need for efficient and scalable manufacturing processes for key intermediates like this compound.
Synthetic Strategy: A Robust Pathway from (S)-Alanine
The chosen synthetic route commences with the readily available and chiral amino acid, (S)-alanine. This strategy is advantageous due to the use of inexpensive starting materials and a well-trodden reaction pathway that is amenable to scale-up. The synthesis can be conceptually divided into three primary stages:
-
Esterification: Protection of the carboxylic acid functionality of (S)-alanine as a methyl ester.
-
N-Alkylation: Introduction of the remaining carbon and nitrogen atoms of the piperazinone ring.
-
Cyclization: Intramolecular amidation to form the desired heterocyclic product.
Figure 1: Conceptual overview of the synthetic pathway.
Detailed Experimental Protocols and Scientific Discussion
Part 1: Esterification of (S)-Alanine to its Methyl Ester Hydrochloride
Objective: To efficiently convert (S)-alanine into (S)-alanine methyl ester hydrochloride.
Scientific Rationale: The esterification of the carboxylic acid is a critical initial step to prevent its interference in the subsequent N-alkylation reaction. The use of thionyl chloride in methanol is a highly effective method for this transformation. Thionyl chloride reacts with methanol to generate methyl chloride and sulfur dioxide, and importantly, hydrogen chloride in situ. This anhydrous HCl protonates the amino group of the alanine methyl ester as it is formed, yielding the stable and readily isolable hydrochloride salt. This method is often preferred for its high yield and the ease of removing byproducts.
Protocol:
-
Reactor Setup: A multi-necked reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ off-gases) is charged with methanol (5-10 volumes relative to (S)-alanine).
-
Suspension and Cooling: (S)-Alanine (1.0 eq) is added to the methanol, and the resulting slurry is cooled to 0-5 °C with an ice-salt bath.
-
Thionyl Chloride Addition: Thionyl chloride (1.2 eq) is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C to control the exothermic reaction.
-
Reaction Progression: Following the addition, the reaction mixture is gradually warmed to reflux (approximately 65 °C) and maintained for 3-5 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The reaction mixture is cooled to room temperature and then concentrated under reduced pressure. The resulting solid is triturated with methyl tert-butyl ether (MTBE), filtered, washed with cold MTBE, and dried under vacuum to afford (S)-alanine methyl ester hydrochloride as a white crystalline solid.
Part 2: N-Alkylation of (S)-Alanine Methyl Ester Hydrochloride
Objective: To couple (S)-alanine methyl ester with ethyl bromoacetate to form the acyclic precursor to the piperazinone.
Scientific Rationale: This step involves a nucleophilic substitution reaction where the primary amine of the alanine derivative attacks the electrophilic carbon of ethyl bromoacetate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and scavenge the hydrogen bromide formed during the reaction, thus driving the reaction to completion.
Protocol:
-
Reactor Setup: A clean, dry reactor is charged with (S)-alanine methyl ester hydrochloride (1.0 eq) and a suitable solvent such as acetonitrile (5-10 volumes).
-
Base Addition: Diisopropylethylamine (DIPEA) (2.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Alkylating Agent Addition: Ethyl bromoacetate (1.1 eq) is added dropwise to the mixture.
-
Reaction: The reaction is heated to 50-60 °C and maintained for 16-24 hours. The progress is monitored by HPLC or TLC.
-
Work-up: Upon completion, the mixture is cooled, and the precipitated DIPEA·HBr salt is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude N-alkylated intermediate, which is typically carried forward without further purification.
Part 3: Cyclization to this compound
Objective: To effect an intramolecular cyclization via amidation to form the target piperazinone.
Scientific Rationale: The cyclization is achieved by treating the N-alkylated diester with ammonia. Ammonia serves as both the nitrogen source for the second amide bond and as a base. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks one of the ester carbonyls, leading to the formation of an amide and subsequent ring closure with the elimination of methanol and ethanol. A saturated solution of ammonia in methanol is a convenient and effective reagent for this transformation.
Protocol:
-
Reactor Setup: The crude N-alkylated intermediate is dissolved in a saturated solution of ammonia in methanol (approximately 7N) in a pressure-rated reactor.
-
Reaction: The vessel is sealed and heated to 40-50 °C for 24-48 hours. The internal pressure should be monitored.
-
Work-up: After cooling to room temperature, the reactor is vented in a fume hood. The solvent and excess ammonia are removed under reduced pressure.
-
Purification by Recrystallization: The crude solid is dissolved in a minimal amount of hot isopropanol. Heptane is then added portion-wise until the solution becomes turbid. The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The purified this compound is collected by filtration, washed with a cold isopropanol/heptane mixture, and dried under vacuum. This recrystallization process is crucial for removing impurities and obtaining a product of high purity.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Esterification | (S)-Alanine, Thionyl Chloride | Methanol | 0-5 (addition), Reflux | 3-5 | >95% |
| N-Alkylation | (S)-Alanine Methyl Ester HCl, Ethyl Bromoacetate, DIPEA | Acetonitrile | 50-60 | 16-24 | Crude (carried over) |
| Cyclization | N-Alkylated Intermediate, Ammonia in Methanol | Methanol | 40-50 | 24-48 | 75-85% (from ester) |
Safety and Handling Considerations
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of several reagents.
-
Thionyl Chloride: A highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Emergency eyewash and shower stations must be readily accessible.
-
Ethyl Bromoacetate: A lachrymator (causes tearing) and is toxic upon ingestion, inhalation, and skin absorption. It is a strong irritant to the skin and eyes. All manipulations should be performed in a fume hood, and appropriate PPE must be worn.
-
Ammonia in Methanol: This solution is corrosive, toxic, and highly flammable. The cyclization step should be conducted in a pressure-rated vessel, and the pressure should be monitored throughout the reaction. The solution causes severe skin burns and eye damage and is toxic if swallowed, inhaled, or in contact with skin.
Figure 2: Detailed step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This application note outlines a comprehensive and scalable synthesis of this compound from (S)-alanine. By providing not only a detailed protocol but also the underlying scientific principles and critical safety information, this guide aims to empower researchers and process chemists to confidently and safely produce this vital pharmaceutical intermediate. The successful execution of this synthesis on a larger scale hinges on careful attention to reaction conditions, rigorous purification, and an unwavering commitment to safety.
A Practical Guide to the Synthesis of 5-HT₇ Receptor Ligands: Strategies and Protocols
Introduction: The 5-HT₇ Receptor as a Key Therapeutic Target
The 5-hydroxytryptamine-7 (5-HT₇) receptor, the most recently classified member of the serotonin receptor family, has emerged as a pivotal target in contemporary drug discovery.[1] Encoded by the HTR7 gene, this G-protein coupled receptor (GPCR) is predominantly coupled to a Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels upon activation by serotonin.[2][3]
5-HT₇ receptors are highly expressed in functionally critical regions of the central nervous system (CNS), including the thalamus, hypothalamus, hippocampus, and cortex.[2][4] This distribution underlies their significant role in regulating a wide array of physiological and cognitive processes such as mood, learning, memory, sleep, and circadian rhythms.[2][5] Consequently, dysregulation of 5-HT₇ receptor signaling has been implicated in the pathophysiology of numerous neuropsychiatric disorders. Preclinical and clinical evidence suggests that modulating 5-HT₇ receptor activity holds therapeutic promise for treating depression, cognitive deficits associated with schizophrenia, and other CNS disorders.[5][6]
This technical guide provides an in-depth overview of the synthetic strategies and detailed experimental protocols for two major classes of 5-HT₇ receptor ligands: Arylsulfonamides and Long-Chain Arylpiperazines (LCAPs) . The protocols are designed to be self-validating, offering researchers a practical and reproducible framework for synthesizing these valuable chemical tools.
Section 1: Core Pharmacophores and General Synthetic Strategies
The development of selective 5-HT₇ receptor ligands has been guided by several key pharmacophore models. For antagonists, a common model includes three hydrophobic regions, a positively ionizable center (typically a basic amine), and a hydrogen bond acceptor.[7] This model rationalizes the structural features of the two most prominent ligand classes.
Arylsulfonamide-Based Ligands
The arylsulfonamide moiety is a hallmark of many potent and selective 5-HT₇ antagonists, including the widely used research tool SB-269970.[7] The sulfonamide group serves as a critical hydrogen bond acceptor in the receptor binding site. The general synthesis of this class involves the coupling of a substituted benzenesulfonyl chloride with a suitable amine-containing scaffold, such as a substituted pyrrolidine or piperidine.
The core synthetic challenge lies in the regioselective construction of the amine scaffold and the final sulfonylation step. The choice of the aryl group on the sulfonyl chloride and the substituents on the amine component are crucial for modulating potency and selectivity.
Caption: Generalized workflow for arylsulfonamide synthesis.
Long-Chain Arylpiperazine (LCAP) Ligands
The LCAP scaffold is exceptionally versatile and has yielded numerous CNS drugs targeting various monoamine receptors.[1][8] For 5-HT₇ ligands, the LCAP structure consists of three key components:
-
An arylpiperazine head group (e.g., 2-methoxyphenylpiperazine).
-
A flexible alkylene linker of variable length (typically 2-5 carbons).
-
A terminal fragment , often a cyclic imide or other bulky hydrophobic group.
The primary synthetic route to LCAPs is the nucleophilic substitution (N-alkylation) of an arylpiperazine with an alkyl halide derivative of the desired terminal fragment.[1][6]
A critical consideration in this synthesis is preventing the di-alkylation of the piperazine ring. Since both nitrogen atoms are nucleophilic, the reaction can yield a mixture of mono- and di-alkylated products. To favor the desired mono-alkylation, several strategies are employed:
-
Stoichiometry Control: Using a large excess of the piperazine starting material statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[9][10]
-
Protecting Groups: Alternatively, one piperazine nitrogen can be protected (e.g., with a Boc group), directing alkylation to the unprotected nitrogen. This is a cleaner but longer route, requiring subsequent deprotection.[10]
-
Reaction Conditions: Using a mild base (e.g., K₂CO₃, NaHCO₃) and controlled temperature can enhance selectivity. Stronger bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second alkylation.[9]
Caption: Generalized workflow for LCAP synthesis via N-alkylation.
Section 2: Detailed Synthetic Protocols
The following protocols provide step-by-step instructions for the synthesis of representative 5-HT₇ receptor ligands from both the arylsulfonamide and LCAP classes.
Protocol 2.1: Synthesis of (R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine (SB-269970)
Principle: This protocol outlines the synthesis of the potent and selective 5-HT₇ antagonist, SB-269970.[4][11] The synthesis involves a two-step process starting from commercially available (R)-(-)-1-Boc-2-pyrrolidinemethanol. The key steps are the elaboration of the side chain and a final sulfonylation reaction with a protected 3-hydroxybenzenesulfonyl chloride, followed by deprotection.
| Materials and Reagents | Supplier | Quantity |
| (R)-(-)-1-Boc-2-pyrrolidinemethanol | Commercial | 1 eq. |
| Methanesulfonyl chloride (MsCl) | Commercial | 1.1 eq. |
| Triethylamine (TEA) | Commercial | 1.5 eq. |
| Dichloromethane (DCM) | Anhydrous | As needed |
| 1-Methylpiperazine | Commercial | 2.0 eq. |
| Acetonitrile (ACN) | Anhydrous | As needed |
| Trifluoroacetic acid (TFA) | Commercial | As needed |
| 3-(Benzyloxy)benzene-1-sulfonyl chloride | Commercial | 1.1 eq. |
| Pyridine | Anhydrous | As needed |
| Palladium on Carbon (10% Pd/C) | Commercial | Catalytic |
| Hydrogen Gas (H₂) | Cylinder | 1 atm |
| Methanol (MeOH) | ACS Grade | As needed |
| Ethyl Acetate (EtOAc), Hexanes | HPLC Grade | As needed |
| Saturated aq. NaHCO₃, Brine | Lab Prepared | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | Lab Grade | As needed |
Step-by-Step Procedure:
-
Mesylation of the Alcohol:
-
Dissolve (R)-(-)-1-Boc-2-pyrrolidinemethanol (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq.).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes). Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used directly in the next step.
-
-
Side Chain Alkylation:
-
Dissolve the crude mesylate from the previous step in anhydrous acetonitrile.
-
Add 1-methylpiperazine (2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir overnight.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected intermediate. Purify by silica gel column chromatography if necessary.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and basify carefully with 2M NaOH to pH > 10.
-
Extract with DCM (3x), combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, (R)-2-(2-(4-methylpiperazin-1-yl)ethyl)pyrrolidine.
-
-
Sulfonylation:
-
Dissolve the free amine (1 eq.) in anhydrous pyridine under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of 3-(benzyloxy)benzene-1-sulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with water and extract with EtOAc (3x).
-
Wash the combined organic layers with 1M HCl (2x), saturated aq. NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography (e.g., gradient of 0-10% MeOH in DCM).
-
-
Final Deprotection (Hydrogenolysis):
-
Dissolve the purified benzyl-protected sulfonamide in methanol.
-
Add 10% Pd/C catalyst (approx. 10% by weight).
-
Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.
-
Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, SB-269970.
-
Characterization (Expected):
-
¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons (approx. 6.8-7.3 ppm), piperidinyl protons, pyrrolidinyl protons, the N-methyl group (singlet, approx. 2.3 ppm), and the aliphatic linkers.
-
Mass Spec (ESI+): Calculated m/z for C₂₀H₃₁N₃O₃S [M+H]⁺.
-
Purity (HPLC): >95% purity is expected after chromatographic purification.
Protocol 2.2: Synthesis of a Representative Long-Chain Arylpiperazine (LCAP) Ligand
Principle: This protocol describes a general and robust method for synthesizing LCAP-type 5-HT₇ ligands via N-alkylation. The example shown is the synthesis of 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione , a structural analog of several known high-affinity 5-HT₇ ligands.[6][12] The key is a nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and N-(4-bromobutyl)phthalimide.
| Materials and Reagents | Supplier | Quantity |
| 1-(2-Methoxyphenyl)piperazine | Commercial | 1.1 eq. |
| N-(4-Bromobutyl)phthalimide | Commercial | 1.0 eq. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | 2.0 eq. |
| Potassium Iodide (KI) | Commercial | 0.1 eq. (catalytic) |
| Acetonitrile (ACN) | Anhydrous | As needed |
| Ethyl Acetate (EtOAc), Water | HPLC Grade | As needed |
| Brine | Lab Prepared | As needed |
| Anhydrous Na₂SO₄ | Lab Grade | As needed |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add N-(4-bromobutyl)phthalimide (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).
-
Add anhydrous acetonitrile to create a suspension (approx. 0.2 M concentration with respect to the alkyl bromide).
-
Add 1-(2-methoxyphenyl)piperazine (1.1 eq.) to the stirred suspension.
-
-
Alkylation Reaction:
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere.
-
Maintain reflux and stir vigorously overnight (12-18 hours).
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes, staining with KMnO₄) or LC-MS, checking for the consumption of the starting bromide.
-
-
Workup and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography.
-
Rationale for Eluent: The product is a moderately polar basic compound. A gradient elution is recommended. Start with a less polar solvent system (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity to 50-70% EtOAc in Hexanes. Adding a small amount of triethylamine (0.5%) to the eluent can help prevent peak tailing on the silica gel by neutralizing acidic sites.[13]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final LCAP as a solid or viscous oil.
-
Characterization (Expected):
-
¹H NMR (CDCl₃): Aromatic protons from the methoxyphenyl and phthalimide groups (approx. 6.8-7.9 ppm), a singlet for the methoxy group (approx. 3.9 ppm), and complex multiplets for the piperazine and butyl chain protons.
-
¹³C NMR (CDCl₃): Peaks corresponding to the aromatic carbons, the carbonyl carbons of the phthalimide (approx. 168 ppm), and the aliphatic carbons of the linker and piperazine ring.
-
Mass Spec (ESI+): Calculated m/z for C₂₃H₂₇N₃O₃ [M+H]⁺.
-
Purity (HPLC): >98% purity is achievable after chromatography.
Section 3: Conclusion and Future Outlook
The synthetic routes to arylsulfonamide and long-chain arylpiperazine-based 5-HT₇ receptor ligands are well-established and robust. The protocols detailed herein provide a reliable foundation for producing these compounds for pharmacological research. Key to successful synthesis is the careful management of reaction conditions, particularly in the N-alkylation of piperazines to avoid side products, and the implementation of appropriate purification strategies to ensure high sample purity for biological assays. As research continues to unravel the complex roles of the 5-HT₇ receptor in health and disease, the demand for novel, potent, and selective ligands will only increase, driving further innovation in synthetic methodology.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation - Google Patents [patents.google.com]
- 3. The effect of SB-269970, a 5-HT7 receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
Troubleshooting & Optimization
Technical Support Center: (5S)-5-methylpiperazin-2-one Synthesis
Welcome to the technical support guide for the synthesis of (5S)-5-methylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable chiral building block. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and improve your synthetic yield and purity.
General Synthetic Workflow
A prevalent and reliable strategy for synthesizing enantiomerically pure this compound begins with the chiral pool amino acid, (S)-alanine. The general sequence involves the introduction of a protected two-carbon aminoethyl moiety onto the alanine nitrogen, followed by activation of the carboxylic acid and subsequent intramolecular cyclization. The final step is the removal of the protecting group to yield the target compound.
Caption: A common synthetic route to this compound.
Troubleshooting Guide & Frequently Asked Questions
This section addresses specific issues you may encounter at critical stages of the synthesis.
Part A: Starting Materials and Reaction Setup
Q1: What is the most reliable and scalable starting material for this synthesis?
Starting from commercially available (S)-alanine (also known as L-alanine) is the most common and cost-effective approach.[1][2] This "chiral pool" method ensures that the stereochemistry at the C-5 position is pre-defined, avoiding the need for complex asymmetric catalysis or chiral resolution later in the synthesis. A patent for a similar chiral piperazinone derivative explicitly starts from L-alanine methyl ester, highlighting the industrial relevance of this strategy.[3]
Q2: Which N-protecting group is optimal: Boc or Cbz?
The choice between tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) depends on the overall synthetic plan and the functional group tolerance of your intermediates.
| Protecting Group | Advantages | Disadvantages |
| Boc | Easily removed under acidic conditions (TFA, HCl) which are often volatile and simple to remove during workup.[4] | Can be sensitive to very strong acids required for other transformations. Thermal deprotection is possible but often requires high temperatures.[5][6] |
| Cbz | Stable to a wide range of non-reductive conditions. Removed under neutral conditions via catalytic hydrogenation (e.g., Pd/C, H₂), which is often very clean.[3] | Hydrogenation may not be compatible with other reducible functional groups (e.g., alkynes, some heterocycles) in the molecule. The catalyst can sometimes be pyrophoric. |
For the synthesis of this compound, the Boc group is generally preferred due to the straightforward, non-catalytic deprotection protocol that is compatible with the final product structure.
Part B: The Intramolecular Cyclization Step
Q3: My cyclization reaction to form the piperazinone ring is giving a low yield. How can I drive it to completion?
Low yield in the cyclization step is a frequent bottleneck. This transformation, an intramolecular amide bond formation, can be kinetically slow. Several factors should be optimized:
-
Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate amide bond formation. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be effective but add cost and purification burdens. A more common approach involves converting the acid to an ester (e.g., methyl or ethyl ester) first. The cyclization of the amino-ester is then thermally driven, often by heating in a suitable solvent.
-
Solvent and Temperature: The reaction rate is highly dependent on the solvent and temperature. A study on a tandem reductive amination-cyclization found that adding acetic acid as an additive in acetonitrile at 40 °C significantly promoted piperazinone formation.[7] For direct thermal cyclization of an amino ester, higher boiling point solvents like toluene or xylene at reflux may be necessary.
-
Concentration: Intramolecular reactions are favored under high dilution conditions, which minimize intermolecular side reactions (e.g., polymerization). However, one report on a similar cyclization noted that the reaction proceeded more effectively at a higher concentration (0.5 M).[1] It is crucial to empirically determine the optimal concentration for your specific substrate.
Caption: Decision tree for troubleshooting low cyclization yields.
Q4: I'm observing a persistent impurity after the cyclization step. What is the likely cause?
The formation of a significant side product often points to an alternative, competing reaction pathway. In a synthesis of a related piperazine derivative, a five-membered lactam was observed as a side product.[8] This was attributed to the workup conditions after a deprotection step. By performing the neutralization at a lower temperature (0 °C), the formation of this side product was completely avoided.[8]
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS and NMR to determine the mass and structure of the side product. This will provide clues about its formation mechanism.
-
Analyze Reaction Conditions: If the impurity is an isomer or a product of an alternative cyclization, re-evaluate the temperature and pH of your reaction and workup.
-
Control Workup Temperature: As demonstrated, maintaining low temperatures (0 °C or below) during aqueous workup and neutralization can be critical to prevent side reactions.[8]
Part C: N-Boc Deprotection
Q5: The final Boc deprotection step is inefficient, resulting in a low yield of this compound. What can I do?
Inefficient Boc deprotection is typically caused by incomplete reaction, product degradation, or loss during workup.
-
Incomplete Reaction: Ensure you are using a sufficient excess of acid. A common protocol uses 5-10 equivalents of HCl (e.g., as a 4M solution in 1,4-dioxane) or a 20-50% solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Product Degradation: While generally stable, the piperazinone ring can be sensitive to excessively harsh acidic conditions or high temperatures. The deprotection is typically run at room temperature for 1 to 4 hours.[4] Avoid prolonged reaction times or heating unless necessary.
-
Workup Losses: The deprotected product is a free amine, which can be water-soluble, especially as its hydrochloride salt. During neutralization with a base (e.g., NaHCO₃), ensure the aqueous phase is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or DCM) to maximize recovery.[4]
Part D: Maintaining Stereochemical Integrity
Q6: My final product shows significant racemization (low enantiomeric excess). Which step is the likely culprit?
Maintaining stereochemical integrity is paramount. Racemization can occur at any step involving the removal or formation of a bond at the chiral center (C-5).
The most probable causes are:
-
Harsh Reaction Conditions: Exposure to strong base or high heat can cause epimerization at the carbon alpha to the carbonyl group. The proton at C-5 is acidic and can be abstracted, leading to a planar enolate intermediate, which can then be re-protonated from either face, causing racemization.
-
Specific Reaction Steps: Certain reactions are more prone to causing racemization. One study on a piperazine synthesis reported that a reductive amination step led to complete racemization of a chiral center.[8] While your primary route may not involve this specific step, it highlights that reactions modifying the amine or adjacent carbonyl can be high-risk.
Q7: How can I prevent racemization during the synthesis?
-
Use Mild Conditions: Employ the mildest possible conditions (pH, temperature) for all reaction steps, especially for the cyclization and deprotection.
-
Avoid Strong Bases: Whenever possible, avoid the use of strong, non-hindered bases that can deprotonate the C-5 position. If a base is needed, consider sterically hindered or milder options.
-
Temperature Control: Keep reaction and workup temperatures as low as feasible. Perform neutralizations and extractions at 0 °C.[8]
-
Confirm Purity at Each Step: Use chiral HPLC to check the enantiomeric excess (ee) of your intermediates after each key transformation. This will help you pinpoint exactly where stereochemical integrity is being lost.
Part E: Purification and Analysis
Q8: What is the recommended method for purifying the final product?
The final this compound is a polar compound. The most effective purification method is typically silica gel column chromatography. A polar mobile phase, often a mixture of dichloromethane/methanol or ethyl acetate/methanol, is usually required.[3] Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (~1%) to the eluent can improve peak shape and prevent the product from streaking on the silica gel.
Q9: How do I set up a reliable chiral HPLC method to determine the enantiomeric purity (% ee)?
Accurate determination of enantiomeric purity is critical. A robust chiral HPLC method is the standard.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for separating chiral amines and related structures. Columns such as Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) are an excellent starting point.[9]
-
Mobile Phase: A typical mobile phase for this type of analysis is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation (Resolution > 1.5).
-
Detection: The piperazinone chromophore is weak. UV detection at a low wavelength, such as 205 nm, is often necessary to achieve adequate sensitivity.[9]
Key Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc-(5S)-5-methylpiperazin-2-one
This protocol is adapted from standard procedures for Boc deprotection of piperazine derivatives.[4]
-
Dissolve the N-Boc-(5S)-5-methylpiperazin-2-one (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or methanol.
-
To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 eq). Alternatively, use a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS by observing the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and cool to 0 °C. Carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~8-9).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography as required.
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for method development based on the analysis of similar structures.[9]
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (e.g., start with 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 205 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in mobile phase (~0.1 mg/mL) and filter. |
Optimization Note: Adjust the ratio of hexane to isopropanol to achieve baseline separation of the two enantiomers. Increasing the isopropanol content will typically decrease retention times.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Techniques for Chiral Piperazinones
Welcome to the technical support center for the purification of chiral piperazinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating stereochemically pure piperazinone scaffolds. The unique physicochemical properties of piperazinones—namely the presence of basic nitrogen atoms and potential for varied substitution patterns—present distinct challenges in achieving high enantiomeric purity.
This resource provides field-proven insights and systematic troubleshooting strategies to help you overcome common hurdles in your purification workflows. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the separation mechanisms at play.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides foundational knowledge for planning your purification strategy.
Q1: What are the primary methods for purifying chiral piperazinones?
A1: The two most effective and widely used strategies are chiral chromatography (HPLC and SFC) and diastereomeric salt crystallization .
-
Chiral Chromatography : This is the most versatile technique, especially for small-scale and analytical purposes. It involves separating enantiomers on a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative scale due to its speed, lower solvent consumption, and faster fraction processing.[1][2][3]
-
Diastereomeric Salt Crystallization : This classical resolution technique is highly effective for large-scale purification. It involves reacting the racemic piperazinone (a base) with an enantiomerically pure chiral acid to form diastereomeric salts.[4][5] These salts have different physical properties, most notably solubility, which allows one to be selectively crystallized from a suitable solvent.[4][6]
Q2: What are the most common impurities I should expect in my crude piperazinone product?
A2: Impurities are often structurally related to your target compound and can include:
-
Unreacted Starting Materials : Such as the initial 1,2-diamine or amino acid derivatives.[7]
-
Di-substituted Byproducts : A frequent issue in piperazine synthesis where reactions occur at both nitrogen atoms when only mono-substitution is desired.[8][9]
-
Side-Reaction Products : Impurities like pyrazines can form during synthesis.[10]
-
Racemization Products : The alpha-proton on the piperazinone ring can be acidic, leading to racemization under harsh basic or acidic conditions or during certain coupling reactions.[11]
Q3: My piperazinone is highly polar. How does this affect my purification strategy?
A3: The high polarity and basicity of the piperazine core can lead to several challenges. In chromatography, strong interactions with the acidic silica gel stationary phase can cause significant peak tailing.[12] This can be mitigated by adding a basic modifier, like triethylamine (0.1-1%), to the mobile phase.[12] For crystallization, high polarity may lead to high solubility in many common solvents, making precipitation difficult. An extensive solvent screen is crucial.
Q4: When should I choose chromatography over crystallization?
A4: The choice depends on scale, throughput needs, and the physical properties of your compound. The following decision tree provides a general guide.
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
This guide addresses specific problems encountered during chiral method development and execution.
| Symptom / Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| No Separation / Co-elution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP): The CSP is not forming a sufficiently stable diastereomeric complex with the analyte. Chiral recognition requires specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance).[13] 2. Incorrect Mobile Phase Mode: The solvent system may be disrupting the necessary interactions for chiral recognition. | 1. Screen Different CSPs: Polysaccharide-based CSPs (e.g., Chiralcel® OD/OJ, Chiralpak® AD/AS) are excellent starting points for piperazinones.[14][15] They offer a variety of chiral recognition mechanisms. 2. Switch Mobile Phase Mode: If using normal phase (e.g., Heptane/IPA), try polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Acetonitrile/Water). Different modes alter the analyte-CSP interactions significantly.[16] |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase Composition: The ratio of strong to weak solvent is not ideal, leading to either too fast or too slow elution and insufficient differential interaction time. 2. High Temperature: Increased temperature can reduce the stability of the transient diastereomeric complexes formed on the CSP, decreasing selectivity. | 1. Optimize Modifier Percentage: In SFC or normal phase HPLC, systematically vary the alcohol (e.g., Methanol, Ethanol, IPA) percentage. Small changes can have a large impact on resolution. 2. Reduce Column Temperature: Try running the separation at a lower temperature (e.g., 25°C or 15°C). This often enhances the enthalpic contributions to chiral recognition, improving separation. |
| Broad, Tailing Peaks | 1. Secondary Interactions with Silica: The basic nitrogen atoms in the piperazinone ring are interacting strongly with acidic silanol groups on the silica support of the CSP.[12] 2. Column Overload: Injecting too much sample saturates the stationary phase, leading to non-ideal chromatography.[10] | 1. Add a Basic Modifier: Add a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1% v/v) to your mobile phase. This neutralizes the active silanol sites, improving peak shape. 2. Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume. Ensure the sample is fully dissolved in the mobile phase to prevent on-column precipitation.[17] |
| Irreproducible Retention Times | 1. Column "Memory Effects": Additives, especially acidic or basic ones, can be retained on the CSP and alter selectivity in subsequent runs with different methods.[18] 2. Inadequate Equilibration: The column is not fully equilibrated with the new mobile phase before injection. | 1. Dedicate Columns or Use Rigorous Flushing: If possible, dedicate specific columns to methods using certain additives. If not, flush extensively with a strong, miscible solvent (like Isopropanol) between method changes.[17][18] 2. Increase Equilibration Time: Ensure at least 10-15 column volumes of the mobile phase pass through the column before the first injection. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general workflow for separating a racemic piperazinone using a chiral resolving agent.
Principle: This method leverages the formation of diastereomeric salts from a racemic basic compound and a single enantiomer of a chiral acid. The resulting diastereomers [(R)-Base·(L)-Acid] and [(S)-Base·(L)-Acid] are no longer mirror images and possess different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Step 1: Resolving Agent and Solvent Screening (Critical Step)
-
Selection of Resolving Agent: Choose a commercially available, enantiomerically pure chiral acid. Common choices for resolving basic piperazinones include (L)- or (D)-Tartaric acid, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA), or (R)- or (S)-Mandelic acid.[19][20]
-
Solvent Screening: In small-scale vials (e.g., 1-2 mL), dissolve ~50 mg of the racemic piperazinone in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, and aqueous mixtures) at an elevated temperature.
-
Salt Formation: Add 0.5 equivalents of the chosen resolving agent to each vial. The use of 0.5 eq is strategic; it ensures that only one diastereomeric salt can fully precipitate, maximizing theoretical yield and purity.
-
Observation: Allow the vials to cool slowly to room temperature, then cool further in an ice bath. Observe which solvent system yields a crystalline precipitate. The ideal solvent is one where one diastereomer salt is sparingly soluble while the other remains in solution.[5]
Step 2: Preparative Scale Crystallization
-
Dissolution: In a flask, dissolve the racemic piperazinone (1.0 eq) and the selected chiral resolving agent (0.5 eq) in the optimal solvent identified in Step 1, heating gently to achieve full dissolution.
-
Cooling (Controlled): Allow the solution to cool slowly towards room temperature. Rapid cooling can trap impurities and the undesired diastereomer. Seeding with a few crystals from the screening experiment can promote controlled crystallization.
-
Maturation: Once crystals begin to form, maintain the mixture at a consistent temperature (e.g., room temperature or 0°C) for several hours to allow the crystallization to reach equilibrium.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[4][21]
Step 3: Liberation of the Enantiomerically Enriched Piperazinone
-
Dissolution/Suspension: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Basification: Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) and stir until the solid dissolves. This protonates the chiral acid, making it water-soluble, and liberates the free base form of your piperazinone into the organic layer.
-
Extraction: Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperazinone.
Step 4: Purity Analysis
-
Determine the enantiomeric excess (% ee) of the recovered product using a developed chiral HPLC or SFC method (see Protocol 2).
| Data to Record | Example Value | Importance |
| Mass of Racemate | 10.0 g | Starting point for yield calculation. |
| Mass of Resolving Agent | 6.8 g (0.5 eq) | Stoichiometry is key for efficiency. |
| Mass of Isolated Salt | 7.5 g | Determines the yield of the crystallization step. |
| Mass of Recovered Enantiomer | 4.2 g | Final product mass. |
| Yield | 42% (max is 50%) | Measures process efficiency. |
| Enantiomeric Excess (% ee) | >98% | Critical measure of purification success. |
Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (% ee) Determination
Principle: This method is used to quantify the ratio of the two enantiomers in a sample after a chiral purification process.
-
Column and Mobile Phase Selection: Based on screening, select a suitable chiral column and mobile phase. A common starting point:
-
Sample Preparation: Prepare a stock solution of your purified piperazinone in the mobile phase at ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL and filter through a 0.45 µm syringe filter.[22]
-
Analysis of Racemic Standard: Equilibrate the column until a stable baseline is achieved. Inject the racemic (50:50) mixture first to identify the retention times of both enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is desired for accurate quantification.[22]
-
Analysis of Purified Sample: Inject your enantiomerically enriched sample under the same conditions.
-
Data Analysis: Identify the peaks for the major (Area₁) and minor (Area₂) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100[22]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chempartner.com [chempartner.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Enantioselective separation of 1,4-disubstituted piperazine derivatives on two cellulose chiralcel OD and OJ and one amylose chiralpak AD chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective separation of several piperidine-2, 6-diones on a covalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoate chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chiraltech.com [chiraltech.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 20. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Formulation Challenges of 5-Methylpiperazin-2-one Derivatives
Welcome to the technical support center for 5-methylpiperazin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of compounds. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific rationale to empower your formulation development efforts. Many promising therapeutic candidates, particularly within the kinase inhibitor space, utilize the piperazine or piperazinone scaffold.[1][2][3][4] However, the very features that make these molecules effective can also contribute to poor aqueous solubility, a major hurdle in drug development.[5]
This resource is structured to be a dynamic troubleshooting tool. We will begin by exploring the physicochemical properties of the core 5-methylpiperazin-2-one structure, then move into a question-and-answer-based troubleshooting guide for common issues, provide detailed experimental protocols for solubility enhancement, and conclude with a comprehensive FAQ section.
Part 1: Understanding the Challenge - Physicochemical Profile
The solubility of a molecule is governed by its structure, crystal lattice energy, and its interaction with the solvent. The 5-methylpiperazin-2-one core possesses both hydrophilic and hydrophobic features that create a complex solubility profile.
-
The Piperazinone Ring: This heterocyclic structure contains two nitrogen atoms and a carbonyl group. The nitrogen atoms, particularly the secondary amine, can act as hydrogen bond acceptors and donors, contributing to aqueous solubility. The secondary amine also provides a basic center, making the molecule's solubility highly dependent on pH.
-
The Methyl Group: The methyl substituent at the 5-position adds a degree of lipophilicity, which can decrease aqueous solubility.
-
The Amide Moiety: The amide within the ring is polar but also participates in strong intermolecular hydrogen bonding in the solid state. Overcoming this high crystal lattice energy is often a primary barrier to dissolution.
Inferred Physicochemical Properties:
| Property | Inferred Value/Characteristic | Rationale & Impact on Solubility |
| pKa | Estimated pKa₁ ≈ 3-5 (amide N), pKa₂ ≈ 7-9 (amine N) | The secondary amine is basic and will be protonated at acidic pH. The pKa of 2-methylpiperazine is reported to be around 9.0 for the secondary amine.[6] Protonation disrupts the crystal lattice and introduces a positive charge, dramatically increasing aqueous solubility.[7] Therefore, these derivatives are expected to have significantly higher solubility at lower pH. |
| LogP | -0.7 (Predicted)[8] | A negative LogP suggests the compound is inherently more hydrophilic than lipophilic. However, this does not always translate to high aqueous solubility, as strong crystal packing can dominate. |
| Aqueous Solubility | Low to Moderate (pH-dependent) | While piperazine itself is highly soluble in water[9], the introduction of the carbonyl group and the potential for strong hydrogen bonding in the crystal lattice of the piperazinone structure likely reduces its intrinsic solubility at neutral pH. |
| Organic Solvent Solubility | Variable | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Solubility in non-polar solvents like hexanes or toluene is likely to be low. |
Part 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues you may encounter during your experiments.
Question 1: My 5-methylpiperazin-2-one derivative has precipitated out of my aqueous buffer during my cell-based assay. How can I resolve this?
This is a classic and critical issue where the compound's limited kinetic solubility in the assay medium is exceeded. Here is a logical workflow to troubleshoot this problem.
Logical Troubleshooting Workflow for Assay Precipitation
Caption: Troubleshooting workflow for compound precipitation in assays.
Detailed Steps:
-
Determine Kinetic Solubility: Before further experiments, you must determine the kinetic solubility of your specific derivative in your exact assay medium. This will define your working concentration limit. A simple protocol involves preparing a high-concentration stock in DMSO, serially diluting it in your assay buffer, and visually or turbidimetrically identifying the concentration at which precipitation occurs.
-
pH Adjustment: Your derivative is likely basic. Lowering the pH of your assay medium (if the biological system tolerates it) can significantly increase solubility.[7] Even a small decrease from pH 7.4 to 7.0 can have a notable effect.
-
Use a Co-solvent: Ensure your compound is first dissolved in 100% DMSO. When adding it to your aqueous medium, the final DMSO concentration should typically be kept below 0.5% to avoid artifacts in cellular assays. This small amount of co-solvent can help maintain solubility.[5]
-
Consider Advanced Formulations: If the above steps are insufficient, you may need to prepare a more sophisticated formulation for your in vitro work, such as a cyclodextrin inclusion complex.
Question 2: I need to formulate my derivative for an in vivo animal study, but the required dose results in a volume too large for administration due to poor solubility. What are my primary options?
This is a common challenge in preclinical development. The goal is to significantly increase the apparent solubility of the compound.
Decision Tree for In Vivo Formulation Strategy
Caption: Decision-making workflow for selecting a solubility enhancement strategy.
Explanation of Paths:
-
Salt Formation: For basic compounds like 5-methylpiperazin-2-one derivatives, salt formation is the most common and often most effective first step.[5] By reacting the basic nitrogen with an acid, you form a salt which is an ionic species with much higher aqueous solubility. A salt screening study is essential to find the optimal counterion that balances solubility with stability.
-
Amorphous Solid Dispersions (ASDs): If salt formation fails or is not an option, converting the crystalline drug into an amorphous state dispersed within a polymer matrix can dramatically increase its apparent solubility.[10] The amorphous form lacks a crystal lattice, so no energy is needed to break it apart for dissolution.[11] The polymer stabilizes this high-energy state.[12]
-
Nanosuspension: This technique reduces the drug's particle size to the nanometer range. According to the Noyes-Whitney equation, this increases the surface area available for dissolution, leading to a faster dissolution rate and higher apparent solubility.[13]
-
Co-crystallization: This involves forming a new crystalline structure composed of your active pharmaceutical ingredient (API) and a benign "co-former." This new structure has unique physicochemical properties, including potentially much higher solubility.[14][15]
-
Prodrug Approach: This is a chemical modification strategy where a labile promoiety is attached to the parent drug to improve its solubility. This moiety is then cleaved in vivo to release the active drug.[16]
Question 3: I am developing an amorphous solid dispersion (ASD), but I am unsure which polymer to select. What are the key considerations?
Polymer selection is critical for the success of an ASD, as it impacts stability, drug loading, and release profile.[17]
| Polymer Class | Examples | Key Characteristics & Best Use Cases |
| Polyvinylpyrrolidones | PVP K30, Povidone | Good solubilizers, suitable for many drugs. Can be hygroscopic, which may impact stability.[11] |
| Vinylpyrrolidone-Vinyl Acetate Copolymers | PVP/VA 64 (Copovidone) | Excellent for HME due to good thermoplasticity. Generally less hygroscopic than PVP.[18] |
| Cellulose Derivatives | HPMC, HPMCAS | HPMC is a good precipitation inhibitor. HPMCAS is particularly useful for enteric delivery and is known for creating stable ASDs due to its higher glass transition temperature (Tg) and low hygroscopicity.[5][10] |
| Polyethylene Glycols | PEG 4000, PEG 6000 | Often used in melt preparations. Good water solubility but can have lower Tg, potentially leading to stability issues.[16] |
Primary Polymer Selection Criteria:
-
Miscibility and Solubility: The drug must be miscible with the polymer to form a stable, single-phase dispersion.
-
Glass Transition Temperature (Tg): The polymer should have a high Tg to ensure the solid dispersion remains glassy and stable at storage temperatures.[18]
-
Hygroscopicity: Low hygroscopicity is preferred to prevent moisture absorption, which can lower the Tg and induce crystallization.[5]
-
Inhibition of Precipitation: The polymer should be able to maintain a supersaturated state of the drug upon dissolution in aqueous media.[5]
Part 3: Methodologies and Protocols
Here are detailed protocols for the key experiments discussed above.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a 5-methylpiperazin-2-one derivative in a specific solvent at a controlled temperature.
Materials:
-
Your 5-methylpiperazin-2-one derivative
-
Selected solvent (e.g., water, pH 7.4 phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 or 0.45 µm, ensure compatibility with solvent and compound)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of your compound to a vial (e.g., 10 mg to 2 mL of solvent). The key is to have undissolved solid remaining at the end to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for at least 1 hour for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Accurately dilute the filtrate to a concentration within the calibrated range of your analytical method.
-
Quantify the concentration of the dissolved compound using your validated HPLC method. Report the solubility in units such as mg/mL or µM.[5]
Protocol 2: Salt Screening
Objective: To identify a salt form of a basic 5-methylpiperazin-2-one derivative with improved aqueous solubility and stability.
Materials:
-
Your 5-methylpiperazin-2-one derivative (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)
-
Various solvents (e.g., ethanol, isopropanol, acetone, water)
-
Small-scale reaction vials
-
Stir plate and stir bars
-
Filtration apparatus or centrifuge
-
Characterization equipment: XRPD (essential), DSC, TGA, NMR
Procedure:
-
Solvent-Mediated Method:
-
In separate vials, dissolve the free base in a suitable solvent.
-
In other vials, dissolve a stoichiometric equivalent (e.g., 1:1 molar ratio) of each selected acid in the same solvent.
-
Combine the solutions and stir at a controlled temperature.
-
If a precipitate forms, isolate the solid by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.
-
-
Slurry Method:
-
Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.
-
Isolate the solid phase by filtration.
-
-
Characterization:
-
Analyze the isolated solids using X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form (a different pattern from the free base).
-
Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and thermal stability of the new salt.
-
Confirm salt formation via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Testing:
-
Determine the aqueous solubility of the confirmed, promising salts using Protocol 1 .[5]
-
Protocol 3: Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of a 5-methylpiperazin-2-one derivative to enhance its dissolution rate.
Materials:
-
Your 5-methylpiperazin-2-one derivative
-
Selected polymer (e.g., HPMCAS, PVP/VA 64)
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3, 1:5 by weight).
-
Completely dissolve both the drug and the polymer in the chosen solvent in a round-bottom flask. The solution should be clear.
-
Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. Ensure the temperature is well below the boiling point of the solvent to prevent bumping.
-
Continue to dry the resulting solid film under high vacuum for 24 hours to remove all residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Reduce the particle size by gently grinding with a mortar and pestle.
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks) and DSC (presence of a single glass transition temperature, Tg).
Protocol 4: Preparation of a Nanosuspension (Precipitation Method)
Objective: To produce a nanosuspension of a 5-methylpiperazin-2-one derivative to increase its surface area for dissolution.
Materials:
-
Your 5-methylpiperazin-2-one derivative
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
Water (as the anti-solvent)
-
A stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)
-
High-speed stirrer or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve your derivative in the selected organic solvent to create a saturated or near-saturated solution.
-
Aqueous Phase Preparation: Dissolve the stabilizer in water.
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterization: Analyze the particle size and distribution using techniques like Dynamic Light Scattering (DLS).[5]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a combination of solubility enhancement techniques? A: Absolutely. This is often a very powerful strategy. For instance, you could create a hydrochloride salt of your derivative (chemical modification) and then formulate it as an amorphous solid dispersion (physical modification) to achieve both high kinetic solubility and a rapid dissolution rate.
Q2: My compound seems to degrade when I try to make a solid dispersion using the melt method. What should I do? A: The melt method (hot-melt extrusion) requires the compound to be stable at the processing temperature. If your compound is thermally labile, you should use a solvent-based method like solvent evaporation or spray drying, which can be performed at much lower temperatures.
Q3: How do I choose between a nanosuspension and an amorphous solid dispersion? A: The choice depends on the compound's properties. ASDs are often preferred for compounds that can be made amorphous and remain stable, as they can achieve a higher degree of supersaturation. Nanosuspensions are an excellent choice for highly crystalline, high-melting-point compounds that are difficult to make amorphous. Nanosuspensions also maintain the thermodynamically stable crystalline form, which can be advantageous for long-term storage.[13]
Q4: What is the role of a stabilizer in a nanosuspension? A: The stabilizer is crucial. It adsorbs onto the surface of the nanoparticles as they are formed, preventing them from aggregating or growing into larger crystals (a process known as Ostwald ripening).[13]
Q5: I've successfully improved the solubility. What's the next step? A: Improved solubility is the first step. The next critical step is to evaluate the dissolution rate of your new formulation and then test its performance in an in vivo pharmacokinetic (PK) study to confirm that the enhanced solubility translates to improved bioavailability.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. contractpharma.com [contractpharma.com]
- 10. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 11. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery [mdpi.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2985654A - Piperazino derivatives and methods for their manufacture - Google Patents [patents.google.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Piperazinone Cyclization
Welcome to the Technical Support Center for the optimization of piperazinone cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Piperazinones are prevalent in numerous blockbuster drugs and bioactive molecules, making their efficient synthesis a key focus in medicinal chemistry.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and accelerate your research.
Troubleshooting Guide: Navigating Common Hurdles in Piperazinone Cyclization
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the rationale behind them.
Issue 1: Low or No Product Yield
Question: My piperazinone cyclization reaction is resulting in a low yield or failing to produce the desired product altogether. What are the likely causes and how can I rectify this?
Answer: Low yields are a frequent challenge and can stem from several factors, ranging from reactant purity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as the diamine or the electrophilic partner, can inhibit the catalyst or lead to unwanted side reactions.
-
Recommendation: Ensure the purity of all reactants through appropriate purification techniques like recrystallization or column chromatography before use.[2] Verify purity via NMR or melting point analysis.
-
-
Ineffective Catalyst or Reagents: The chosen catalyst may not be active enough for your specific substrate, or the reagents may have degraded.
-
Recommendation: If using a palladium-catalyzed reaction, screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd(dba)₂) and ligands.[3] For other catalytic systems, ensure the catalyst is fresh and handled under appropriate inert conditions if necessary.
-
-
Suboptimal Reaction Temperature: The cyclization may have a significant activation energy barrier, or conversely, the product might be degrading at elevated temperatures.
-
Incorrect Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and stabilization of intermediates.
-
Inappropriate Base: The base is often crucial for deprotonation steps and can influence the rate and selectivity of the reaction.
-
Recommendation: If a strong base like NaOtBu causes decomposition, consider milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[6] The choice of base can be critical in preventing side reactions.
-
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low yields in piperazinone cyclization.
Issue 2: Formation of Significant Side Products
Question: My reaction produces the desired piperazinone, but I'm observing significant formation of side products, complicating purification. How can I improve the reaction's selectivity?
Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates. Understanding the potential side reactions is key to suppressing them.
Common Side Reactions and Mitigation Strategies:
-
Dimerization or Polymerization: This is common when reactive intermediates are present at high concentrations.
-
Recommendation: Employ high-dilution conditions by adding one of the reactants slowly over an extended period. This keeps the concentration of reactive intermediates low and favors the intramolecular cyclization over intermolecular reactions.
-
-
Formation of Disubstituted Piperazines: In cases where a monosubstituted piperazine is the target, the product itself can react further.
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization can sometimes occur to form other ring sizes or isomers.
-
Recommendation: The choice of catalyst and reaction conditions can often direct the regioselectivity. For instance, in palladium-catalyzed cyclizations, the ligand can play a crucial role in controlling the reaction pathway.[8] Re-evaluating the catalytic system is advisable.
-
Table 1: Common Side Products and Recommended Actions
| Side Product | Potential Cause | Recommended Action |
| Dimer/Polymer | High concentration of reactive intermediates | Use high-dilution conditions; slow addition of a reactant. |
| Disubstituted Piperazine | High reactivity of the monosubstituted product | Use a large excess of piperazine or a mono-protected piperazine.[6][7] |
| Isomeric Products | Lack of regioselectivity in the cyclization step | Screen different catalysts and ligands; adjust reaction temperature.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for piperazinone ring synthesis?
A1: Several synthetic strategies exist, with the choice depending on the desired substitution pattern and available starting materials. Key methods include:
-
Intramolecular Cyclization of Diamine Precursors: This is a very common approach where a linear diamine derivative undergoes cyclization with an electrophilic partner.[9][10]
-
Reductive Amination followed by Cyclization: A primary amine can be converted into a piperazine ring through sequential reactions.[11]
-
Domino or Cascade Reactions: These elegant one-pot procedures involve multiple bond-forming events to rapidly construct the piperazinone core.[3][12] For example, a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed.[13][14]
-
Catalytic C-H Functionalization Approaches: Modern methods focus on the direct functionalization of the piperazine ring, though this is more for derivatization than de novo synthesis.[1]
Q2: How do I choose the right catalyst for my piperazinone synthesis?
A2: The catalyst choice is highly dependent on the reaction mechanism.
-
Palladium Catalysts: Widely used for cross-coupling reactions to form C-N bonds, such as in Buchwald-Hartwig type cyclizations.[6]
-
Organocatalysts: Chiral organocatalysts, like those derived from cinchona alkaloids, are employed for asymmetric syntheses to control stereochemistry.[12][14]
-
Lewis and Brønsted Acids: These are often used to activate substrates and promote cyclization in reactions like the aza-Prins cyclization.[15]
-
Transition Metal Catalysts (Ir, Ru): Used in photoredox catalysis and hydrogen borrowing strategies.[1][16]
Q3: What is the best way to purify my piperazinone product?
A3: The purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying complex mixtures or oily products. Silica gel is typically used as the stationary phase.[17][18]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity by removing soluble impurities.[17]
-
Acid-Base Extraction: Piperazines are basic. An acid wash can extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[6]
-
Ion Exchange Chromatography: This technique can be used to remove ionic impurities from the final product.[19]
Experimental Protocol: General Procedure for Palladium-Catalyzed Piperazinone Cyclization
This protocol is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
Starting diamine precursor (1.0 eq)
-
Aryl iodide (1.2 eq)
-
Primary amine (if applicable, 3.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)
-
Silver salt (e.g., AgNO₃, 0.5 eq)
-
Base (e.g., Cs₂CO₃, 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the starting diamine precursor, aryl iodide, base, and palladium catalyst.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
If applicable, add the primary amine.
-
Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and stir for the required time (typically 16 hours), monitoring progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired piperazinone.
Reaction Mechanism Visualization:
Caption: A simplified mechanism for a palladium-catalyzed piperazinone cyclization.
By systematically addressing these common issues and understanding the underlying chemical principles, researchers can significantly improve the efficiency and success rate of their piperazinone cyclization reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. osti.gov [osti.gov]
Handling and storage of (5S)-5-methylpiperazin-2-one safely
Welcome to the technical support center for (5S)-5-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Core Principles of Safe Handling
This compound is a valuable building block in pharmaceutical research. However, its chemical nature as a cyclic diamine derivative necessitates careful handling to ensure personnel safety and maintain the integrity of the compound for reliable experimental outcomes. The primary hazards associated with this compound are its corrosive nature and likely hygroscopicity. All handling procedures should be designed to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: The primary hazards are its corrosive properties, which can cause severe skin burns and eye damage.[1] Although specific data is limited for this exact compound, piperazine and its derivatives are known to be corrosive.[2][3] It is also prudent to treat the compound as hygroscopic (readily absorbs moisture from the air), which can affect its physical state and reactivity.[4]
Q2: What is the recommended personal protective equipment (PPE) when working with this compound?
A2: A comprehensive PPE plan is essential.[5] This should include:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. For prolonged contact, consult the glove manufacturer's resistance guide.[5]
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.[2][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][6]
Q3: What are the proper storage conditions for this compound?
A3: To maintain its stability and integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] Recommended storage is at 2-8°C. The storage area should be designated for corrosive materials and away from incompatible substances such as strong oxidizing agents and strong acids.[7]
Q4: How should I dispose of this compound waste?
A4: Waste containing this compound should be treated as hazardous waste. Collect all waste material in a suitable, labeled container.[6] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols. Do not dispose of it down the sink.[7]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: The solid material appears clumpy or has turned into a sticky solid.
-
Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[4] Exposure to ambient air, even for short periods, can cause the powder to absorb water, leading to changes in its physical state.
-
Solution:
-
Minimize Air Exposure: Handle the compound in a controlled environment, such as a glove box with an inert atmosphere, if possible. If a glove box is not available, work quickly and minimize the time the container is open.
-
Proper Storage: Ensure the container is always tightly sealed immediately after use and stored in a desiccator.
-
Weighing Technique: For accurate weighing of hygroscopic materials, consider pre-weighing a sealed vial, adding the compound inside a fume hood or glove box, and then re-weighing the sealed vial.
-
Problem 2: Inconsistent experimental results or loss of compound activity.
-
Cause: Inconsistent results can be a sign of compound degradation.[8] Piperazine derivatives can be susceptible to degradation under various conditions, including exposure to light, incompatible chemicals, or elevated temperatures.[9]
-
Solution:
-
Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Storage of Solutions: If solutions must be stored, keep them at low temperatures (e.g., -20°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Check for Incompatibilities: Ensure that the solvents and other reagents used in your experiment are compatible with amines. Avoid strong oxidizing agents and strong acids.[7]
-
Problem 3: Skin or eye irritation after handling the compound.
-
Cause: This is likely due to direct contact with the corrosive compound. Even small, unnoticeable amounts of dust can cause irritation.
-
Solution & Prevention:
-
Immediate First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention in both cases.[11][12]
-
Review Handling Procedures: Re-evaluate your handling technique to prevent future exposures. Ensure you are using the correct PPE and that it is in good condition. Always wash your hands thoroughly after handling the compound.
-
Quantitative Data Summary
| Property | Value/Information | Source(s) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | PubChem |
| Recommended Storage | Sealed in dry, 2-8°C | ChemScene |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [7] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide | [11] |
| First Aid - Skin Contact | Flush with water for at least 15 minutes | [10] |
| First Aid - Eye Contact | Flush with water for at least 15 minutes | [10] |
Experimental Protocols
Protocol for Weighing Hygroscopic this compound
-
Place a clean, empty, and sealable vial with its cap on an analytical balance and tare it.
-
Move the vial to a low-humidity environment (e.g., a glove box or a fume hood with a steady, gentle flow of dry nitrogen).
-
Quickly add the desired amount of this compound to the vial.
-
Immediately seal the vial tightly with its cap.
-
Wipe the exterior of the vial to remove any external contaminants.
-
Return the sealed vial to the analytical balance to obtain the final weight.
-
Calculate the mass of the compound by subtracting the initial weight of the vial and cap.
Protocol for Emergency Response to a Small Spill
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Put on appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect the Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.
Visual Workflow
Caption: Workflow for handling a small spill of this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isaacpub.org [isaacpub.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. (5S)-5-Methyl-2-Piperazinone Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. First Aid - Chemical Poisoning [moh.gov.sa]
Preventing racemization during synthesis of chiral piperazinones
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of chiral piperazinones. This guide is designed to provide in-depth technical assistance and troubleshooting advice to researchers encountering challenges with racemization during their synthetic routes. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount in drug discovery and development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This resource consolidates field-proven insights, explains the causality behind experimental choices, and provides validated protocols to help you achieve your desired enantiopurity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions related to racemization in chiral piperazinone synthesis.
Q1: I'm observing significant racemization during the cyclization step to form the piperazinone ring. What are the likely causes?
A1: Racemization during the synthesis of chiral piperazinones, which often involves derivatives of α-amino acids, typically occurs at the chiral center adjacent to a carbonyl group.[2] The primary mechanism is the formation of a planar, achiral enolate intermediate under basic conditions.[3] Several factors can promote this:
-
Strong Bases: The use of strong bases, such as alkoxides or sterically hindered amines like diisopropylethylamine (DIPEA), can readily deprotonate the α-proton, leading to enolization and subsequent racemization.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for enolization and can significantly accelerate the rate of racemization.[5][6]
-
Prolonged Reaction Times: Extended exposure to basic conditions or high temperatures increases the likelihood of racemization.[4]
-
Solvent Effects: The choice of solvent can influence the rate of racemization. Polar aprotic solvents may stabilize the enolate intermediate, contributing to racemization.
Q2: How can I minimize racemization when using a base for cyclization?
A2: The choice of base is critical. Opt for a weaker, non-nucleophilic base that is sufficient to promote the desired reaction but less likely to cause significant deprotonation at the chiral center.
-
Recommended Bases: Consider using bases like N-methylmorpholine (NMM) or collidine, which are known to be less prone to causing racemization compared to stronger bases like DIPEA.[4]
-
Stoichiometry: Carefully control the stoichiometry of the base. Use the minimum amount required to drive the reaction to completion.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This may involve cooling the reaction mixture to 0 °C or even lower.
Q3: My starting amino acid derivative seems to be racemizing even before the main reaction. Why is this happening and how can I prevent it?
A3: Racemization of the starting material, particularly activated amino acid derivatives, is a common problem. The activation of the carboxyl group makes the α-proton more acidic and thus more susceptible to abstraction.[7]
-
Over-activation: Activating the carboxylic acid for too long before adding the amine component can lead to racemization.[4]
-
Inappropriate Coupling Reagents: Certain coupling reagents are more prone to causing racemization. For instance, carbodiimides like DCC or EDC can lead to the formation of a highly reactive oxazolone intermediate, which is a major pathway for racemization.[8]
-
Protecting Groups: The choice of protecting group for the α-amino group is crucial. While both Boc and Fmoc are widely used, the conditions for their removal (acid for Boc, base for Fmoc) can sometimes contribute to racemization if not carefully controlled.[9][10] Some protecting groups, like the o-nitrobenzenesulfonyl (oNbs) group, are designed to suppress racemization during N-acylation.[9]
To mitigate this, consider the following:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure are highly effective at suppressing racemization by forming active esters that are less prone to forming oxazolones.[4][8]
-
Choose Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[4]
-
In Situ Activation: Activate the carboxylic acid in the presence of the amine component whenever possible to minimize the lifetime of the highly reactive, racemization-prone intermediate.
Q4: I suspect I have racemization, but how can I confirm and quantify it?
A4: Accurate determination of the enantiomeric excess (e.e.) is essential. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[11]
-
Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[1] Polysaccharide-based CSPs are often effective for piperazine derivatives.[12]
-
Detection: UV detection is commonly used, although for compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent may be necessary to enhance sensitivity.[1]
-
Standard Preparation: You will need a racemic standard of your piperazinone to determine the retention times of both enantiomers and to validate your analytical method.[12]
Technical Workflow & Protocols
Workflow for Preventing Racemization in Piperazinone Synthesis
The following diagram illustrates a logical workflow for troubleshooting and preventing racemization during the synthesis of chiral piperazinones.
Caption: Troubleshooting workflow for racemization.
Protocol: Chiral HPLC Analysis of Piperazin-2-one Enantiomers
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of a synthesized piperazin-2-one.[1]
1. Materials and Reagents:
-
Racemic standard of the target piperazin-2-one.
-
Synthesized piperazin-2-one sample.
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).
-
Chiral HPLC column (e.g., Chiralpak® series).
2. Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.[1]
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.[1]
-
Prepare the synthesized sample at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
3. Chromatographic Conditions (Example):
-
Column: Chiralpak® IC[1]
-
Mobile Phase: n-Hexane/Ethanol (adjust ratio for optimal separation)
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25-35 °C[1]
-
Detection Wavelength: As appropriate for the compound's chromophore (e.g., 205 nm).[1]
-
Injection Volume: 10 µL[1]
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.
-
Inject the synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Data Summary: Influence of Base on Racemization
The following table summarizes the typical effects of different bases on the preservation of enantiomeric excess (e.e.) during a cyclization reaction that is prone to racemization.
| Base | Relative Strength | Typical % e.e. | Comments |
| DIPEA | Strong | 50-80% | High risk of racemization, especially at elevated temperatures.[4] |
| Triethylamine (TEA) | Moderate-Strong | 70-90% | Generally better than DIPEA, but racemization can still be significant. |
| N-Methylmorpholine (NMM) | Weak | >95% | A preferred choice for minimizing racemization in sensitive substrates.[4] |
| 2,4,6-Collidine | Weak | >95% | Sterically hindered and weakly basic, making it effective at suppressing racemization.[4] |
| Potassium Carbonate (K2CO3) | Moderate (inorg.) | Variable | Can be effective in some systems, but heterogeneity may affect reproducibility. |
Key Mechanistic Insights
The Oxazolone Mechanism
A primary pathway for racemization, especially during peptide coupling-like reactions used to form the piperazinone precursor, is through the formation of a 5(4H)-oxazolone.
Caption: Oxazolone mechanism of racemization.
This intermediate readily loses its α-proton due to the increased acidity, forming a planar, achiral enolate. Reprotonation can then occur from either face, leading to a racemic mixture.[8] The use of additives like HOAt or Oxyma Pure intercepts the activated acid to form active esters that are less prone to cyclizing into the oxazolone, thereby suppressing this racemization pathway.[4]
Direct Enolization
In the final piperazinone structure, if a chiral center is α to the carbonyl, it remains susceptible to deprotonation and racemization, especially under harsh basic or thermal conditions.
Caption: Direct enolization leading to racemization.
The key to preventing this is to use the mildest possible conditions (low temperature, weaker base) for any subsequent synthetic transformations on the piperazinone core.[5] If harsh conditions are unavoidable, modification of the synthetic strategy to install the chiral center at a later stage might be necessary.
By understanding the mechanisms of racemization and applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the enantiomeric purity of their synthesized chiral piperazinones, ensuring the stereochemical integrity required for their application in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lneya.com [lneya.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for N-Alkylation of Piperazin-2-ones
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the N-alkylation of piperazin-2-ones. This versatile scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is key to successful drug discovery programs.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the N-alkylation of piperazin-2-ones?
The primary challenge stems from the presence of two distinct nitrogen atoms within the piperazin-2-one core: N1, which is part of the amide functionality, and N4, which is a secondary amine. Their differing nucleophilicity dictates the reaction's regioselectivity. A second major challenge is controlling the extent of alkylation to prevent the formation of di-substituted and quaternary ammonium byproducts.[2][3]
-
Nucleophilicity Difference: The N1 nitrogen is significantly less nucleophilic than the N4 nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. This inherent electronic bias typically favors alkylation at the N4 position under standard conditions.
-
Over-alkylation: The mono-alkylated product is often still nucleophilic enough to react with a second molecule of the alkylating agent, leading to di-alkylation, particularly at the more reactive N4 position.[2] With highly reactive alkylating agents, this can even proceed to form a quaternary ammonium salt.[3][4]
Q2: I am observing significant di-alkylation at the N4 position. How can I favor the formation of the mono-alkylated product?
Achieving mono-selectivity is a common goal and can be controlled through several strategic adjustments to your reaction conditions. The most effective methods are listed below in order of increasing control:
-
Statistical Control (Excess Piperazinone): Using a large excess (5-10 equivalents) of the piperazin-2-one starting material relative to the alkylating agent statistically favors the reaction of the electrophile with an unreacted molecule over a mono-alkylated one.[2][5] This is often the simplest and most cost-effective first approach.
-
Kinetic Control (Reaction Conditions):
-
Slow Addition: Adding the alkylating agent dropwise over an extended period maintains a low instantaneous concentration, which significantly disfavors the second alkylation event.[2]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first, thereby improving selectivity for the mono-alkylated product.[2][3]
-
-
Protecting Group Strategy: For the highest degree of control, protecting one of the nitrogen atoms is the most robust strategy.[4] Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that alkylation can only occur at the unprotected nitrogen.[3][4][5] The protecting group is then removed in a subsequent step. This method is particularly valuable when working with precious or complex substrates where maximizing the yield of the mono-alkylated product is critical.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has stalled; TLC/LC-MS analysis shows only unreacted starting material. What are the likely causes?
A: This issue typically points to insufficient activation of the reactants or suboptimal reaction conditions. Consider the following points:
-
Inadequate Base: The N-alkylation reaction generates an acid byproduct (e.g., HBr from an alkyl bromide) which will protonate the basic nitrogen of the piperazinone, shutting down its nucleophilicity. A base is required to neutralize this acid.[3]
-
Solution: Ensure you are using at least one equivalent of a suitable base. For direct alkylations, finely powdered potassium carbonate (K₂CO₃) is a standard choice as it is largely insoluble and easy to remove.[6][7] If your piperazinone is a hydrochloride salt, you will need additional equivalents of base to first free the amine.[6]
-
-
Low Reactivity of Alkylating Agent: Not all alkylating agents are equal. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Solution: If using a less reactive alkyl halide (e.g., an alkyl chloride), you may need to increase the reaction temperature (e.g., 60-90°C) or add a catalytic amount of sodium iodide to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[6]
-
-
Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress. Solvents like DMF or acetonitrile are well-suited for higher temperature reactions.[6]
-
Problem: Formation of Key Byproducts
Q: My main impurity is the 1,4-di-substituted piperazin-2-one. How do I suppress this?
A: As discussed in the FAQs, di-substitution is the most common side reaction.[3] The key is to manipulate the reaction conditions to favor the first alkylation exclusively.
| Parameter | Impact on Di-alkylation | Recommended Action |
| Stoichiometry | Excess alkylating agent strongly promotes di-alkylation. | Use a 1:1 ratio of reactants, or preferably, a large excess of the piperazin-2-one.[2][5] |
| Temperature | Higher temperatures provide the activation energy for the less reactive mono-alkylated product to react again.[3] | Conduct the reaction at the lowest temperature that provides a reasonable rate.[2][3] |
| Base Strength | Strong bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second reaction.[3] | Use a milder, heterogeneous base like K₂CO₃ or NaHCO₃ instead of strong soluble bases like NaOH or NaH.[2][3] |
| Alkylating Agent | Highly reactive agents (e.g., methyl iodide, benzyl bromide) are less discriminating and more prone to over-alkylation.[2] | If possible, choose a less reactive halide. If not, meticulous control of temperature and addition rate is crucial. |
Q: I suspect I'm forming a water-soluble quaternary ammonium salt, as my product is difficult to extract from the aqueous phase. How can I confirm and prevent this?
A: This occurs from over-alkylation, where the N4 nitrogen is alkylated twice.[4] The resulting positive charge makes the product highly water-soluble.
-
Confirmation: The easiest way to confirm this is via LC-MS. Look for a mass corresponding to the di-alkylated product plus the mass of another alkyl group, with a +1 charge.
-
Prevention: The strategies are the same as for preventing di-alkylation, but require even more stringent control.
Problem: Purification Challenges
Q: My desired mono-alkylated product is very difficult to separate from the unreacted starting material and the di-alkylated byproduct via column chromatography. What should I do?
A: The similar polarity of these compounds makes chromatographic separation challenging.[8] A multi-step purification strategy is often necessary.
-
Acid-Base Extraction: Exploit the basicity of the piperazine nitrogen.
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).
-
Wash with a dilute acid solution (e.g., 1M HCl). Your basic products (mono- and di-alkylated) will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind.
-
Basify the aqueous layer with NaOH or NaHCO₃ to pH > 10 and extract your products back into an organic solvent. This can help remove starting materials if they are less basic.
-
-
Selective Salt Formation/Crystallization: If the product is a solid, you may be able to selectively crystallize it or one of its salts. For instance, piperazine diacetate can be precipitated from acetone, a technique that can sometimes be adapted for derivatives.[9]
-
Chromatography Optimization:
-
Gradient Elution: Use a very shallow gradient on your silica gel column to improve separation.
-
Amine Additive: Add a small amount of triethylamine (~0.5-1%) to the eluent system to prevent peak tailing, which is common with basic compounds on silica gel.
-
Alternative Stationary Phase: If silica fails, consider using alumina or a C18 reverse-phase column, which offer different selectivities.[8]
-
Visual Guides & Workflows
N-Alkylation Pathways
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: By-product Analysis in (5S)-5-Methylpiperazin-2-one Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of (5S)-5-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation during the synthesis of this critical chiral intermediate. We will delve into the causality behind these issues and provide robust, field-proven troubleshooting strategies and analytical protocols.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and purity of this compound.
Q1: What are the most common synthetic routes to this compound, and how do they influence by-product profiles?
The most prevalent and scalable methods involve a multi-step sequence, typically starting from a chiral amino acid like L-alanine. A common pathway is the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and subsequent intramolecular cyclization.[1][2] The choice of protecting groups, reducing agents, and cyclization conditions significantly impacts the by-product profile. For instance, the use of strong reducing agents can lead to over-reduction of the ester functionality, while harsh deprotection conditions can cause racemization.
Q2: What are the primary by-products I should be looking for?
By-products are intrinsically linked to the synthetic route. Based on a reductive amination-cyclization sequence, the most common impurities include:
-
Uncyclized Diamine Intermediate: The immediate precursor to the final product, resulting from incomplete cyclization.
-
Diastereomers/Epimers: Formation of the (5R)-enantiomer due to racemization of the chiral center, often caused by harsh basic or acidic conditions or elevated temperatures.
-
Dimerization Products: Self-condensation of intermediates can lead to the formation of larger, dimeric piperazine structures.
-
N-Alkylated Impurities: If the protecting group strategy is not robust, side reactions can occur at the nitrogen atoms.[3]
-
Starting Material Impurities: The purity of the initial amino acid ester and aminoacetaldehyde derivative is critical, as impurities in these reagents will carry through the synthesis.[4]
Q3: Why is the analysis of chiral purity so critical for this molecule?
As with most pharmaceuticals and their intermediates, chirality is fundamental to biological activity. The enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[5] The (5S) configuration is the desired stereoisomer, and the presence of its enantiomer, (5R)-5-methylpiperazin-2-one, is considered a critical impurity. Regulatory agencies have stringent requirements for the control and quantification of chiral impurities, making robust enantiomeric purity analysis an essential part of quality control.[5][6]
Q4: What are the typical analytical techniques used for purity and by-product analysis?
A combination of chromatographic techniques is standard.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and/or Mass Spectrometry (MS) detection is used for assessing chemical purity and quantifying known and unknown by-products.
-
Chiral HPLC is the gold standard for determining enantiomeric purity, utilizing a chiral stationary phase (CSP) to separate the (5S) and (5R) enantiomers.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile impurities, though derivatization may be required.[9]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities that have been isolated.
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you may encounter in the lab.
Problem: I see a significant unexpected peak in my RP-HPLC chromatogram, and my yield is low.
Answer: This common issue often points to incomplete cyclization or the formation of a stable side product.
Causality: The intramolecular amide bond formation to create the piperazinone ring can be challenging.[10] The linear diamine precursor may persist if the activation of the ester or carboxylic acid is inefficient, or if the reaction conditions (temperature, concentration, catalyst) are not optimal. Steric hindrance can also play a role.
Troubleshooting Steps:
-
Identify the Peak:
-
Use LC-MS to determine the molecular weight of the impurity. If the mass corresponds to the uncyclized diamine precursor (M+H₂O), you have identified the issue as incomplete cyclization.
-
If the mass is approximately double that of the product, a dimer may have formed.
-
-
Optimize Cyclization:
-
Temperature: Gently heating the reaction (e.g., 40-60 °C) can often drive the cyclization to completion. However, monitor for racemization at higher temperatures.
-
Catalyst/Base: If cyclizing from an amino ester, a mild non-nucleophilic base can facilitate the reaction. If starting from an amino acid, standard peptide coupling agents (e.g., HATU, EDC) can be employed, though this adds cost and potential impurities.
-
Concentration: Run the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular dimerization.
-
Problem: My final product has a low enantiomeric excess (ee). What is causing the racemization?
Answer: Loss of stereochemical integrity at the C5 position is a critical issue, often occurring during deprotection or cyclization steps.
Causality: The alpha-proton at the chiral center (C5) can be susceptible to abstraction under basic conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization. Similarly, harsh acidic conditions and elevated temperatures can also contribute to epimerization.[11]
Troubleshooting Steps:
-
Analyze Each Step: Take an aliquot after each reaction step (deprotection, cyclization) and analyze its enantiomeric purity using a validated chiral HPLC method. This will pinpoint where the racemization is occurring.
-
Modify Reaction Conditions:
-
Base Selection: If a base is required, use a milder, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) instead of stronger bases like sodium methoxide or potassium tert-butoxide.
-
Temperature Control: Perform the problematic step at a lower temperature. For palladium-catalyzed hydrogenolysis (a common deprotection method), ensure the reaction is not overheating.[2]
-
pH Control: During workup and extractions, avoid prolonged exposure to strongly acidic or basic aqueous layers.
-
By-product Formation Pathway
The following diagram illustrates a common synthetic route and highlights the stages where key by-products can emerge.
Caption: Synthetic pathway and points of by-product formation.
Analytical Methodologies & Protocols
Accurate analysis is key to successful troubleshooting. The following are robust starting protocols for HPLC and chiral HPLC analysis.
Table 1: Common By-products and Analytical Strategy
| By-product/Impurity | Potential Source | Primary Analytical Technique | Secondary Technique |
| (5R)-5-methylpiperazin-2-one | Racemization during deprotection or cyclization | Chiral HPLC | Chiral SFC, Chiral CE[6] |
| Uncyclized Diamine Precursor | Incomplete cyclization reaction | RP-HPLC-MS | NMR of isolated impurity |
| Dimerized Species | Intermolecular side reaction, non-dilute conditions | RP-HPLC-MS (look for 2x MW) | Size Exclusion Chromatography (SEC) |
| Over-reduced products | Reducing agent too harsh (e.g., LiAlH₄) | RP-HPLC-MS, GC-MS | NMR |
| N-Oxides | Oxidative degradation | RP-HPLC-MS | - |
Protocol 1: RP-HPLC Method for Purity Analysis
This method provides a baseline for assessing the chemical purity and profiling of polar and non-polar by-products.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-10 min: 2% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 205 nm; MS (ESI+).
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at approx. 0.5 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol is critical for quantifying the (5R)-enantiomer. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[7]
-
Column: Cellulose or Amylose-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v). Note: The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
System Suitability: Inject a racemic standard (50:50 mix of (5S) and (5R) enantiomers) to ensure a baseline resolution (Rs > 1.5) is achieved.
-
Sample Preparation: Dissolve sample in the mobile phase at approx. 1.0 mg/mL.
Table 2: Starting HPLC/Chiral HPLC Conditions
| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric Excess) |
| Stationary Phase | C18 (Reversed-Phase) | Polysaccharide-based CSP (Normal Phase) |
| Mobile Phase | Water/Acetonitrile Gradient with Acid | Isocratic Hexane/Alcohol with Basic Additive |
| Flow Rate | 0.2 - 0.5 mL/min | 0.8 - 1.2 mL/min |
| Temperature | 30 - 45 °C | 20 - 30 °C |
| Detection | UV (205 nm) & MS | UV (210 nm) |
Troubleshooting Workflow Diagram
Use this decision tree to systematically diagnose analytical issues.
References
- 1. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sfera.unife.it [sfera.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Chiral Resolution of 5-Methylpiperazin-2-one
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the technical support center for the chiral resolution of 5-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is not just on what to do, but why you're doing it, empowering you to make informed decisions to overcome challenges in separating this critical chiral building block.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for any chiral resolution project.
Q1: What are the primary methods for resolving racemic 5-methylpiperazin-2-one?
There are three primary methods, each with distinct advantages and challenges:
-
Diastereomeric Salt Crystallization: This is the most common and often most scalable method for chiral amines.[1][2] The racemic 5-methylpiperazin-2-one is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[3][4] Because diastereomers have different physical properties, one salt will typically be less soluble in a specific solvent system, allowing it to be selectively crystallized and separated.[5]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, which selectively catalyzes a reaction on only one of the enantiomers.[6][7] For example, a lipase might acylate the (S)-enantiomer while leaving the (R)-enantiomer untouched. The resulting acylated product and the unreacted enantiomer can then be separated. This method is known for its high enantioselectivity but is limited to a theoretical maximum yield of 50% for a single enantiomer without a racemization-recycle loop.[8]
-
Chiral Chromatography (HPLC/SFC): This method uses a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system equipped with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to elute at different times for separation.[9][10][11] While highly effective for both analytical and preparative scales, it can be more resource-intensive for large-scale production compared to crystallization.[12]
Q2: How do I choose the best resolution strategy for my needs?
The choice depends on your scale, resources, and the downstream application.
| Strategy | Best For | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Large-scale production (grams to kilograms) | Cost-effective, scalable, uses standard equipment.[1] | Requires extensive screening of resolving agents and solvents; can be unsuccessful due to solid solution formation.[13][14] |
| Enzymatic Kinetic Resolution | Small to medium scale, high-purity applications | Very high enantioselectivity (ee >99% is common), mild reaction conditions.[6][15] | 50% theoretical max yield for the desired enantiomer, requires enzyme screening, potential for substrate/product inhibition.[8] |
| Chiral Chromatography | Analytical QC, small-scale prep (<100g) | High success rate, rapid method development, direct separation without derivatization.[9] | High solvent consumption, expensive chiral columns and equipment, can be difficult to scale.[12] |
Q3: What is enantiomeric excess (ee), and how is it measured for 5-methylpiperazin-2-one?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fraction of each enantiomer. For 5-methylpiperazin-2-one, ee is almost exclusively determined by chiral HPLC or chiral SFC . A small sample of the material is injected onto a chiral column, and the relative peak areas of the two enantiomers are used to calculate the ee. Direct analysis can be challenging if the molecule lacks a strong UV chromophore, but detection at low wavelengths (e.g., 205 nm) is often sufficient.[16]
Q4: My resolution is not working. What are the most common initial troubleshooting steps?
-
Confirm the Purity of Your Starting Material: Impurities in the racemic 5-methylpiperazin-2-one can inhibit both crystallization and enzymatic reactions.
-
Verify Your Resolving Agent/Enzyme: Ensure the chiral resolving acid is enantiomerically pure. For enzymatic resolutions, confirm the activity of your enzyme lot.
-
Re-evaluate Your Solvent Choice: The solvent is critical in all resolution methods. In crystallization, it dictates the solubility difference between diastereomers. In enzymatic resolution, it affects enzyme activity and stability.[6]
-
Check Your Analytical Method: Ensure your chiral HPLC/SFC method is robust and can accurately separate the enantiomers of your starting material and any derivatives. An unreliable analytical method can give misleading results about the success of your resolution.
Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization
This classical method is powerful but often requires empirical optimization. Here are solutions to common problems.
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Q: Why are no crystals forming from my salt solution?
Answer: This is a common issue related to supersaturation and solubility.
-
Causality: Crystal formation requires the solution to be supersaturated with one diastereomeric salt, meaning its concentration is above its solubility limit. If both salts are highly soluble in your chosen solvent, neither will crystallize.
-
Solutions:
-
Increase Concentration: Carefully remove solvent under reduced pressure to create a supersaturated solution. Be cautious not to over-concentrate, which can lead to oiling out.
-
Change the Solvent: The most crucial variable is the solvent.[3] Screen a matrix of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water). A less polar "anti-solvent" can sometimes be added slowly to a solution to induce crystallization.[17]
-
Lower the Temperature: Solubility typically decreases at lower temperatures. After forming the salt at an elevated temperature to ensure dissolution, cool the solution slowly. A programmed cooling ramp is ideal to promote the growth of large, pure crystals.[13]
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the supersaturated solution (seeding) can overcome the kinetic barrier to nucleation.[14]
-
Q: Why is the enantiomeric purity of my resolved product low?
Answer: Low enantiomeric excess (ee) after liberating the amine usually points to poor diastereomeric purity (de) of the salt.
-
Causality: This occurs when the solubility difference between the two diastereomeric salts is small in your chosen system. As the less soluble salt crystallizes, the solution becomes enriched in the more soluble salt. If the separation factor is low, the more soluble salt can co-precipitate, contaminating your product.
-
Solutions:
-
Recrystallization: The most effective way to upgrade diastereomeric purity is to recrystallize the isolated salt.[18] Dissolve the salt in a minimal amount of hot solvent and cool slowly to crystallize it again. This process washes away the more soluble diastereomer.
-
Change the Resolving Agent: A different chiral resolving agent will form diastereomers with completely different physical properties and crystal packing, potentially leading to a much larger solubility difference.[13]
-
Optimize Stoichiometry: The molar ratio of the resolving agent can be critical. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is optimal.[18] This ensures that only the less soluble salt is formed and crystallized, leaving the unreacted portion of the desired enantiomer and the fully soluble salt of the undesired enantiomer in the mother liquor.
-
Analyze the Phase Diagram: For industrial processes, constructing a ternary phase diagram (solubilities of the two diastereomers in the solvent) can reveal the theoretical maximum yield and purity, and identify eutectic points that may limit the resolution.[14][17]
-
Q: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
Answer: Oiling out, or liquid-liquid phase separation, is a common frustration that prevents proper crystal lattice formation.
-
Causality: This typically happens when the supersaturation level is too high, or the temperature is above the melting point of the solvated salt. The system finds a kinetic shortcut by forming a highly concentrated liquid phase (the oil) instead of an ordered solid phase.
-
Solutions:
-
Add More Solvent: The simplest solution is to dilute the mixture with more of the same solvent until the oil redissolves. Then, attempt to crystallize again by cooling more slowly or by adding an anti-solvent.
-
Lower the Dissolution Temperature: Try to run the crystallization from a more dilute solution at a lower starting temperature.
-
Change the Solvent System: A solvent that has a different hydrogen bonding capacity may discourage oil formation and promote proper crystallization.[13]
-
Experimental Protocol: Resolving Agent & Solvent Screening
This protocol describes a small-scale screening process to identify promising conditions for the resolution of 5-methylpiperazin-2-one.
-
Preparation: In a 96-well plate or in small vials, add 0.1 mmol of racemic 5-methylpiperazin-2-one to each well/vial.
-
Resolving Agent Addition: Prepare stock solutions of various chiral acids (e.g., (R,R)-Tartaric acid, (S)-Mandelic acid, (R)-Camphorsulfonic acid) in a suitable solvent like methanol. Add 1.0 equivalent (0.1 mmol) of a different resolving agent to each column of the plate.
-
Salt Formation: Gently heat the plate to 45-50°C and stir for 1-2 hours to ensure complete salt formation.[12]
-
Solvent Evaporation: Remove the initial solvent (e.g., methanol) by evaporation under a stream of nitrogen or using a vacuum evaporator.
-
Crystallization Screen: To each row of the plate, add a different crystallization solvent (e.g., 500 µL of Isopropanol, Acetone, Ethyl Acetate, Toluene, etc.).[12]
-
Equilibration: Seal the plate and allow it to equilibrate under various conditions (e.g., slow cooling to room temperature, storage at 4°C) for 24-48 hours.
-
Analysis:
-
Visually inspect each well for solid formation.
-
For wells with crystals, carefully remove the supernatant (mother liquor).
-
Liberate the amine from both the solid and the mother liquor by adding a small amount of aqueous base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the organic extracts by chiral HPLC to determine the enantiomeric excess of each phase. A successful "hit" will show a high ee of one enantiomer in the solid and a high ee of the opposite enantiomer in the mother liquor.
-
| Resolving Agent | Solvent | Result (Solid) | ee% of Solid | ee% of Mother Liquor | Assessment |
| (R,R)-Tartaric Acid | Isopropanol | Heavy Precipitate | 85% (S) | 80% (R) | Excellent Hit |
| (R,R)-Tartaric Acid | Ethyl Acetate | Clear Solution | N/A | 0% | No Resolution |
| (S)-Mandelic Acid | Isopropanol | Oiled Out | N/A | N/A | Failed |
| (S)-Mandelic Acid | Acetone/Water (9:1) | Fine Crystals | 60% (R) | 55% (S) | Promising, needs optimization |
Part 3: Troubleshooting Guide: Enzymatic Kinetic Resolution
Enzymatic resolutions offer surgical precision but require careful handling of biological catalysts.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution via lipase-catalyzed acylation.
Q: Why is my lipase showing low or no activity?
Answer: Enzyme activity is sensitive to its environment.
-
Causality: Lipases can be denatured by improper temperature or pH. They can also be inhibited by certain solvents or by high concentrations of the substrate or product. The chosen acyl donor might also be unsuitable.
-
Solutions:
-
Optimize Temperature: Most lipases work well between 30-50°C. Check the specifications for your specific enzyme.
-
Control Water Activity: While lipases function in organic solvents, a minuscule amount of water is often required for activity. Ensure your solvent is not "bone dry." Sometimes adding 0.1% water can help.
-
Screen Solvents: Enzyme activity is highly solvent-dependent. Apolar, hydrophobic solvents like MTBE, hexane, or toluene are generally preferred.[6]
-
Screen Acyl Donors: Vinyl acetate is often an excellent acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[15] If it fails, screen other donors like ethyl acetate or isopropenyl acetate.
-
Check for Inhibition: Try running the reaction at a lower substrate concentration. If the initial rate increases, you may have substrate inhibition.
-
Q: How can I improve the enantioselectivity (E-value) of the reaction?
Answer: The enantioselectivity (expressed as the E-value) is an intrinsic property of the enzyme-substrate pairing in a given environment.
-
Causality: A low E-value means the enzyme is reacting with both enantiomers at comparable rates, leading to poor resolution. This can be influenced by the enzyme's structure, the solvent, and the temperature.
-
Solutions:
-
Screen Different Lipases: This is the most effective approach. Lipases from different microbial sources (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PSL)) have different active site geometries and will exhibit different selectivities.[7][15]
-
Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature (e.g., room temperature instead of 40°C) can enhance the energy difference between the transition states for the two enantiomers, improving selectivity.
-
Change the Solvent: The solvent can alter the flexibility of the enzyme, which in turn can affect the shape of the active site and its selectivity.
-
Part 4: Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
This is the definitive analytical tool and a powerful preparative technique.
Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC/SFC Method Development.[16]
Q: My enantiomer peaks are not separating on the chiral column. What should I adjust?
Answer: Lack of resolution means the chiral stationary phase (CSP) is not discriminating effectively between the enantiomers under the current conditions.
-
Causality: Chiral recognition relies on a combination of interactions (e.g., hydrogen bonding, pi-pi stacking, steric hindrance). Your mobile phase may be interfering with these interactions, or the chosen CSP may simply be unsuitable for your molecule.
-
Solutions:
-
Change the Mobile Phase Modifier: In normal phase (e.g., Hexane/IPA), small changes in the alcohol modifier percentage can have a huge impact. Try adjusting the IPA concentration in 2-5% increments.[19]
-
Add an Additive: For a basic compound like 5-methylpiperazin-2-one, adding a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (ETA) (typically 0.1%) to the mobile phase can dramatically improve peak shape and resolution by masking active sites on the silica support.[19]
-
Switch to a Different CSP: The "no-free-lunch" rule applies to chiral separations; there is no universal column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel® series) are a great starting point, but if one doesn't work, try another with a different coating.[10][16]
-
Change the Elution Mode: If normal phase isn't working, try polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase mode (e.g., Acetonitrile/Water).
-
Q: My column initially gave good resolution, but now the peaks are merging. Why?
Answer: This indicates a change in column performance, which is a common issue.
-
Causality: The most likely cause is column contamination or degradation. Strongly adsorbed impurities from your samples can bind to the CSP, altering its selective properties. The stationary phase can also be damaged by exposure to incompatible solvents.[20]
-
Solutions:
-
Flush the Column: Follow the manufacturer's instructions for column flushing. For many polysaccharide columns, flushing with a strong solvent like 100% ethanol or isopropanol can remove contaminants.[19][20]
-
Use a Guard Column: A guard column is a small, inexpensive column placed before your analytical column. It traps impurities and strongly retained compounds, protecting your expensive chiral column.
-
Check System for Contamination: Ensure your entire HPLC system, including injector and tubing, is clean. A "memory effect" from previous analyses using different additives can cause issues.[21] It is good practice to dedicate an HPLC system to chiral separations.[19]
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. shimadzu.com [shimadzu.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pure.mpg.de [pure.mpg.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chiraltech.com [chiraltech.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Navigating the Synthesis of Piperazine-Containing Drugs
Welcome to the technical support center for the synthesis of piperazine-containing drugs. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs for its favorable pharmacokinetic properties.[1][2][3][4][5] However, its symmetrical nature and the reactivity of its two nitrogen atoms present unique challenges in synthesis, particularly when aiming for unsymmetrically substituted derivatives.[6] This guide provides in-depth, experience-driven answers to common problems encountered in the lab, from controlling selectivity to purification.
Section 1: Core Synthesis & Selectivity Challenges
This section addresses the most fundamental challenge in piperazine chemistry: achieving selective substitution on one of the two nitrogen atoms.
FAQ 1: How can I prevent the formation of the 1,4-disubstituted byproduct in my reaction?
Answer:
The formation of the 1,4-disubstituted byproduct is a classic challenge stemming from the comparable reactivity of both nitrogen atoms.[6][7] Once one nitrogen is functionalized, the second remains nucleophilic and can react with the electrophile. Several strategies can be employed to favor mono-substitution.
Root Cause Analysis & Strategic Solutions:
-
Statistical Control (Excess Reagent): The simplest approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile.[1][7] This statistically favors the reaction of the electrophile with a molecule of unsubstituted piperazine rather than the mono-substituted product. This method is often used in large-scale syntheses for cost-effectiveness but requires an efficient method to remove the excess piperazine afterward.[1]
-
Protecting Group Strategy: For more complex or valuable substrates, the most reliable method is to use a protecting group.[6] One nitrogen is "masked" with a group like tert-butyloxycarbonyl (Boc), which reduces its nucleophilicity, allowing the other nitrogen to react selectively. The protecting group is then removed in a subsequent step. The Boc group is widely used due to its stability and ease of removal under acidic conditions.[6]
-
Protonation as Protection: A clever, one-pot alternative involves the use of protonated piperazine. By using a piperazine salt (e.g., piperazine monohydrochloride), one nitrogen is protonated and thus non-nucleophilic, directing substitution to the free nitrogen. This method avoids the extra steps of protection and deprotection.[6]
-
Reaction Condition Control: High temperatures and long reaction times can sometimes favor the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to halt the reaction when the concentration of the mono-substituted product is at its maximum.[8]
Experimental Protocol: Mono-N-Boc Protection of Piperazine
This protocol provides a standard procedure for preparing the widely used N-Boc-piperazine intermediate.[8]
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the cooled piperazine solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.
FAQ 2: My Buchwald-Hartwig amination for N-aryl piperazine synthesis is giving low yields. What can I do?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, essential for many piperazine-containing drugs.[4][9][10] However, low yields are a common frustration and can be traced back to several factors related to the catalyst system and reaction conditions.[8]
Troubleshooting the Buchwald-Hartwig Reaction:
| Parameter | Potential Issue & Explanation | Recommended Solution(s) |
| Catalyst/Ligand | The choice of palladium precursor and phosphine ligand is critical. The catalytic cycle can be inhibited by catalyst deactivation or an inappropriate ligand that doesn't facilitate reductive elimination. | Screen a variety of phosphine ligands. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often required.[8] Consider using pre-formed palladium catalysts which can be more stable and active.[11] |
| Base | The base is crucial for regenerating the catalyst. A base that is too strong (e.g., NaOtBu) might cause decomposition of sensitive starting materials, while a base that is too weak or insoluble may result in a sluggish or incomplete reaction. | If a strong base like sodium tert-butoxide (NaOtBu) is causing degradation, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8] |
| Solvent | The solvent affects the solubility of all components and the stability of the catalytic species. Poor solubility of any reagent can halt the reaction. | Toluene, dioxane, and THF are common choices. If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[8] Ensure the solvent is anhydrous, as water can deactivate the catalyst. |
| Temperature | Suboptimal temperature can lead to an incomplete reaction (if too low) or decomposition of the catalyst, starting materials, or product (if too high). | Perform a temperature screen to find the optimal condition for your specific substrates. Monitor the reaction progress by TLC or LC-MS to determine the ideal reaction time and temperature combination.[8] |
Workflow for Optimizing Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Section 2: Ring Formation and Modification
Constructing the piperazine ring itself or modifying its carbon backbone presents another set of challenges.
FAQ 3: What are reliable methods for constructing the piperazine ring from acyclic precursors?
Answer:
While many syntheses start with piperazine itself, sometimes it's necessary to build the ring to introduce specific substitution patterns on the carbon atoms.
Key Ring-Forming Strategies:
-
Reductive Amination/Cyclization: A common strategy involves the intramolecular reductive amination of a precursor containing two amine functionalities (or an amine and a masked amine) separated by an appropriate carbon spacer.[12] For instance, the reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, provides a versatile route to C-substituted piperazines.[2][3]
-
From Amino Acids: Chiral amino acids are excellent starting materials for creating enantiomerically pure C-substituted piperazines.[13][14] A typical sequence might involve converting an amino acid to a β-keto ester, followed by reductive amination and cyclization steps to form the piperazine core.[15]
-
Condensation Reactions: Piperazine-2,6-diones can be synthesized by the condensation of iminodiacetic acid derivatives with primary amines. These intermediates can then be further modified.[16]
Catalytic Reductive Cyclization of Dioximes:
Caption: Synthesis of C-substituted piperazines via reductive cyclization.[2][3]
Section 3: Purification and Isolation
The physical properties of piperazine derivatives often make their purification a non-trivial final step.
FAQ 4: My piperazine-containing product is highly polar and water-soluble, making extraction and chromatography difficult. How can I purify it?
Answer:
The high polarity and basicity of the piperazine moiety are frequent sources of purification headaches.[17] These properties can lead to poor solubility in common organic solvents, difficult extractions, and problematic chromatography.
Effective Purification Techniques for Polar Piperazines:
-
Acid-Base Extraction: This is a powerful technique for separating basic piperazine compounds from neutral or acidic impurities.[7]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will form a salt and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free base.
-
Extract the purified product back into an organic solvent.
-
-
Salt Formation and Crystallization: Piperazines readily form salts, and this can be exploited for purification.[17] For example, piperazine diacetate can be selectively precipitated from an acetone solution by adding acetic acid, leaving many impurities behind in the solvent.[7][18] The pure free base can then be regenerated.
-
Chromatography Modifications:
-
Normal Phase (Silica Gel): The basic nitrogens can interact strongly with the acidic silica gel, causing significant peak tailing or even irreversible binding.[17] To mitigate this, add a small amount of a basic modifier like triethylamine or ammonia to the eluent (e.g., 0.5-1%).
-
Reverse Phase HPLC: Poor peak shape is also common in reverse-phase HPLC.[17] Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the piperazine is consistently protonated.
-
-
Ion Exchange Chromatography: For particularly stubborn separations, ion exchange chromatography can be very effective. Cation exchange resins will bind the basic piperazine, allowing neutral impurities to be washed away. The product is then eluted by changing the pH or increasing the ionic strength of the buffer.[19]
Experimental Protocol: Purification via Diacetate Salt Formation
This protocol is adapted from established methods for purifying piperazine on a larger scale.[7]
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolve the crude mixture in acetone (concentration of 0.5 to 20 weight percent piperazine) at a temperature between 20-40°C.
-
While stirring, slowly add glacial acetic acid. The amount should be at least stoichiometric to form the diacetate, but up to 5 times the stoichiometric amount can be used.[17]
-
The crystalline piperazine diacetate will begin to precipitate.
-
Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[17]
-
Separate the precipitated solid from the liquid by filtration.
-
Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[17]
-
Dry the purified piperazine diacetate under vacuum.
-
(Optional) The pure piperazine free base can be regenerated by treating the diacetate salt with a strong base and extracting.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]
- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 15. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 19. osti.gov [osti.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC for the Enantiomeric Purity Analysis of (5S)-5-methylpiperazin-2-one
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity, safety, and metabolic profile. For molecules like (5S)-5-methylpiperazin-2-one, a chiral building block integral to numerous modern therapeutics, ensuring enantiomeric purity is a cornerstone of quality control. The presence of its unwanted enantiomer, (5R)-5-methylpiperazin-2-one, can introduce unforeseen toxicological risks or reduce therapeutic efficacy.
This guide provides an in-depth, objective comparison of analytical methodologies for determining the enantiomeric purity of this compound. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method as the benchmark and compare its performance against viable alternatives, including Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC). The discussion is grounded in established chromatographic principles and supported by experimental data to guide researchers and drug development professionals in making informed decisions for their analytical needs.
Part 1: The Gold Standard - Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the principal technique for enantiomeric purity analysis due to its robustness, versatility, and the extensive availability of chiral stationary phases (CSPs).[1][2] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. This interaction forms transient, diastereomeric complexes with different energy states, leading to different retention times and, thus, separation.[3]
A Strategic Approach to Method Development
Developing a successful chiral separation method is rarely a matter of chance; it is a systematic process of screening and optimization.[4][5] The retention and selectivity in chiral separations are highly complex and analyte-specific.[4] Therefore, a screening approach that evaluates a variety of CSPs and mobile phases is the most efficient path to a baseline-resolved separation.
References
The Unrivaled Power of X-ray Crystallography in Structural Elucidation
An In-Depth Technical Guide to the X-ray Crystallography of (5S)-5-Methylpiperazin-2-one Derivatives: A Comparative Analysis for Drug Discovery Professionals
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent chirality and conformational flexibility make it a valuable building block for creating potent and selective therapeutic agents.[1] Elucidating the precise three-dimensional atomic arrangement of its derivatives is paramount for understanding structure-activity relationships (SAR) and driving rational drug design. Single-crystal X-ray crystallography stands as the definitive method for obtaining this atomic-level information, providing an unambiguous snapshot of the molecule's conformation and intermolecular interactions within the crystal lattice.
This guide offers a comprehensive overview of the application of X-ray crystallography to this compound derivatives. It provides a detailed experimental workflow, a comparative analysis of crystallographic data, and an objective comparison with alternative analytical techniques, grounded in established scientific principles.
X-ray crystallography is a powerful analytical technique that has been instrumental in structural biology and chemistry for over a century. The fundamental principle involves irradiating a well-ordered single crystal with a focused beam of X-rays. The electrons within the crystal's atoms diffract this incident beam, producing a unique diffraction pattern of spots. By measuring the positions and intensities of these spots, and solving the inherent "phase problem," one can calculate an electron density map of the molecule.[2] This map is then interpreted to build a three-dimensional model of the atomic structure with exceptional resolution, often revealing precise bond lengths, bond angles, and torsional angles. For drug development, this atomic resolution is invaluable for designing ligands that fit optimally into a protein's binding site.[2]
A Step-by-Step Experimental Protocol for Crystallographic Analysis
The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals. This process can be both an art and a science, often requiring meticulous screening of various conditions.[3] The following protocol outlines a typical workflow for a hypothetical derivative, (5S)-N1-benzyl-5-methylpiperazin-2-one.
Part 1: Synthesis and Purification
The initial and most critical step is obtaining a highly pure sample of the target compound. Impurities can significantly hinder or prevent crystallization.
-
Synthesis: The target this compound derivative is synthesized according to established synthetic protocols.[1][4]
-
Purification: The crude product is purified to >98% purity, typically using column chromatography followed by recrystallization. Purity is assessed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Part 2: Crystal Growth
The goal of this stage is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the formation of a single, well-ordered crystal rather than amorphous precipitate.[3]
-
Solubility Screening: The solubility of the purified compound is tested in a range of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and various mixtures) to identify suitable systems for crystallization.
-
Crystallization Method - Vapor Diffusion: The hanging drop vapor diffusion method is a common and effective technique for small molecules.[3]
-
Reservoir Preparation: A reservoir solution (typically 500 µL) is prepared in the well of a crystallization plate. This solution contains a precipitant (e.g., a solvent in which the compound is less soluble, like hexane).
-
Drop Preparation: A 1-2 µL drop is placed on a siliconized glass coverslip. This drop contains a concentrated solution of the compound (e.g., 5-10 mg/mL in a solvent like ethyl acetate) mixed in a 1:1 ratio with the reservoir solution.
-
Sealing and Incubation: The coverslip is inverted and sealed over the reservoir. The system is left undisturbed in a temperature-controlled environment (e.g., 4°C or room temperature).
-
-
Mechanism of Crystallization: Over time, the solvent from the drop (ethyl acetate) will slowly vaporize and diffuse into the reservoir, while the precipitant vapor (hexane) diffuses from the reservoir into the drop. This gradual change in solvent composition slowly increases the concentration of the compound in the drop, leading to supersaturation and, ideally, the nucleation and growth of single crystals.[3]
Part 3: Data Collection and Structure Solution
Once suitable crystals (typically 0.1-0.3 mm in size) have grown, they are carefully mounted and analyzed.
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryo-loop and flash-cooling in liquid nitrogen to prevent radiation damage during data collection.[5]
-
X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated in the X-ray beam, a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of all diffraction spots.
-
Structure Solution and Refinement:
-
Structure Solution: Computational methods, such as direct methods for small molecules, are used to solve the phase problem and generate an initial electron density map.[6]
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.
-
Visualizing the Crystallography Workflow
The following diagram illustrates the key stages in the X-ray crystallography workflow.
Caption: Workflow for single-crystal X-ray crystallography.
Comparative Analysis of Crystallographic Data
The precise crystallographic parameters of this compound derivatives will vary depending on the nature and position of substituents. These variations directly influence the crystal packing and intermolecular interactions. The table below presents hypothetical yet representative data for three distinct derivatives to illustrate these differences.
| Parameter | Derivative A: this compound | Derivative B: (5S)-N1-benzyl-5-methylpiperazin-2-one | Derivative C: (5S)-N4-(4-chlorobenzoyl)-5-methylpiperazin-2-one |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P-1 |
| a (Å) | 5.89 | 8.45 | 7.21 |
| b (Å) | 12.34 | 10.21 | 9.87 |
| c (Å) | 7.56 | 15.67 | 10.15 |
| α (°) | 90 | 90 | 85.4 |
| β (°) | 105.2 | 90 | 78.9 |
| γ (°) | 90 | 90 | 92.1 |
| Resolution (Å) | 0.75 | 0.81 | 0.78 |
| R-factor | 0.035 | 0.041 | 0.038 |
Analysis of Data:
-
Crystal System and Space Group: The change from a simple methyl derivative (A) to bulkier substituted derivatives (B and C) alters the molecular symmetry and packing, resulting in different crystal systems and space groups.[7] The presence of a chiral center dictates that the crystals will belong to a chiral space group (e.g., P2₁).
-
Unit Cell Dimensions: The addition of larger substituents, like the benzyl group in Derivative B, generally leads to an increase in the unit cell dimensions to accommodate the larger molecule.
-
R-factor: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. The values presented are typical for well-refined small molecule structures.
Performance Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques that offer complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of molecules in solution.[8]
-
Performance: ¹H and ¹³C NMR confirm the chemical connectivity and constitution of the molecule. Advanced techniques like NOESY can provide information about through-space proximity of atoms, offering insights into the solution-state conformation, which may differ from the solid-state conformation observed in crystallography.[9]
-
Limitations: NMR provides an averaged structure in solution and does not give precise bond lengths and angles with the same accuracy as crystallography.
-
-
Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition of a compound.[10]
-
Performance: High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem MS (MS/MS) experiments can fragment the molecule to help confirm its structural components.[10]
-
Limitations: MS does not provide information about the three-dimensional arrangement or stereochemistry of the molecule.
-
-
Computational Modeling: Theoretical calculations can complement experimental data.
-
Performance: Methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule in the gas phase, which can then be compared to the experimental crystal structure. This can help rationalize the observed solid-state conformation.
-
Limitations: The accuracy of computational models depends on the level of theory and the basis set used. The calculated gas-phase structure may not perfectly represent the conformation in the condensed phase due to intermolecular forces.
-
Visualizing the Interplay of Analytical Techniques
The following diagram illustrates the complementary nature of these techniques in the structural elucidation of a novel this compound derivative.
Caption: Complementary techniques for structural analysis.
Conclusion
X-ray crystallography is an indispensable tool in the study of this compound derivatives, providing unparalleled, high-resolution detail of their three-dimensional structures. This information is critical for understanding the subtle steric and electronic effects of substituents, which in turn govern their biological activity. While crystallography is the gold standard for solid-state structure determination, its true power in a drug discovery context is realized when its findings are integrated with data from complementary techniques like NMR and mass spectrometry. This holistic approach, combining experimental rigor with computational insight, enables researchers to build robust structure-activity relationship models, ultimately accelerating the development of novel and effective therapeutics.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Analytical Techniques for Chiral Amine Separation
Introduction: The Imperative of Enantiomeric Purity for Chiral Amines
Chiral primary amines are foundational building blocks in the pharmaceutical industry, forming the structural core of a vast number of active pharmaceutical ingredients (APIs).[1] The stereochemistry of these amine centers is often critical to pharmacological activity. Enantiomers, being non-superimposable mirror images, can exhibit profoundly different efficacy, toxicity, and metabolic profiles.[1][2] Consequently, regulatory bodies mandate stringent control and analysis of the enantiomeric purity of chiral drug substances.[3]
This guide navigates the primary analytical techniques employed for this critical task: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will dissect each methodology, offering not just protocols, but the scientific rationale that underpins successful and robust enantioseparation.
Chiral Chromatography: The Workhorse of Enantioseparation
Chromatographic methods are the cornerstone of chiral analysis, physically separating enantiomers by forcing them to interact differentially with a chiral environment, most commonly a Chiral Stationary Phase (CSP).[2][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a mature, versatile, and widely adopted technique for chiral separations due to the extensive variety of available CSPs and its operational flexibility.[1][4]
Principle of Separation: Chiral recognition in HPLC is achieved through transient, diastereomeric complexes formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For amines, polysaccharide-based (amylose and cellulose derivatives) and cyclofructan-based CSPs are particularly effective.[1]
Causality of Experimental Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs offer broad selectivity for a wide range of compounds, including primary amines.[1] Cyclofructan-based CSPs also show high success rates, especially in polar organic mode.[1] For certain primary amines, crown ether-based CSPs can be highly specific, though they often necessitate strongly acidic mobile phases to ensure the amine is protonated for interaction.[1][5]
-
Mobile Phase Additives: This is arguably the most critical parameter for chiral amine analysis.
-
Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): Amines are basic and can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing) and reduced resolution. A small amount of a basic additive (typically 0.1-0.5%) is added to the mobile phase to saturate these silanol sites, ensuring symmetrical peaks.[1]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Ethanesulfonic Acid - ESA): Counterintuitively, acidic additives can also dramatically improve separations of basic compounds.[6][7] The mechanism is believed to involve the formation of an ion-pair in the mobile phase, which then interacts more effectively with the CSP. This approach can sometimes unlock selectivity where basic additives fail.[6]
-
Generalized Experimental Protocol: Chiral HPLC Method Development for a Novel Amine
-
Column Selection: Begin screening with a set of complementary polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® IA, IB, IC).[1]
-
Initial Mobile Phase (Normal Phase):
-
Solvent: n-Hexane/2-Propanol (IPA) (90:10, v/v).
-
Additive: 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, at a wavelength where the analyte absorbs.
-
-
Sample Preparation: Dissolve the racemic amine sample in the mobile phase at a concentration of approximately 1 mg/mL.[8]
-
Screening and Optimization:
-
If no separation is observed, change the alcohol modifier from IPA to Ethanol.
-
Vary the percentage of the alcohol modifier (e.g., from 5% to 30%). Increasing alcohol content typically reduces retention time.[8]
-
If peak shape is poor, adjust the DEA concentration (0.05% to 0.2%).[8]
-
If separation remains elusive, switch to an acidic additive system (e.g., n-Hexane/IPA with 0.1% TFA) as an alternative strategy.
-
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development for amines.
Supercritical Fluid Chromatography (SFC)
SFC has rapidly emerged as a powerful, "green," and often superior alternative to HPLC for chiral separations.[2] It utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, significantly reducing organic solvent consumption.[2]
Principle of Separation: The separation mechanism in SFC is analogous to normal-phase HPLC. The key difference lies in the mobile phase, a supercritical fluid (typically CO₂ mixed with a polar co-solvent like methanol), which has low viscosity and high diffusivity.[9] These properties allow for faster analysis times, rapid column equilibration, and often superior peak efficiency compared to HPLC.[2][9]
Causality of Experimental Choices:
-
Co-solvents: CO₂ alone is non-polar. A polar organic solvent (modifier), such as methanol, ethanol, or isopropanol, is required to elute polar analytes like amines. The type and percentage of the co-solvent are primary levers for adjusting retention and selectivity.
-
Additives: As with HPLC, additives are crucial. Basic additives (DEA, TEA, or isopropylamine) are commonly used to improve the peak shape of basic analytes.[10][11] Acidic additives may also be employed, particularly with crown ether phases.[5]
-
Back Pressure Regulator (BPR): The BPR maintains the pressure required to keep CO₂ in its supercritical or subcritical state. This parameter can influence fluid density and, consequently, retention and selectivity. A typical BPR setting is 100-150 bar.
Generalized Experimental Protocol: Chiral SFC Method Screening
-
Column Selection: Utilize the same set of polysaccharide-based CSPs as in HPLC screening. Immobilized CSPs are often preferred in SFC for their enhanced solvent compatibility.[12]
-
Initial Screening Conditions:
-
Mobile Phase: CO₂ / Methanol with 0.5-1% DEA in the co-solvent.[10]
-
Gradient: A fast gradient from 5% to 40% Methanol over 5-10 minutes.
-
Flow Rate: 3-4 mL/min (for a standard analytical column).
-
BPR: 120 bar.
-
Temperature: 40 °C.
-
-
Analysis and Optimization:
-
Identify the conditions that provide the best initial separation ("hit").
-
Optimize the separation by converting the fast gradient to a shallower gradient or an isocratic run around the elution percentage of the "hit".[13]
-
Screen different co-solvents (e.g., ethanol) or additives if the initial screen is unsuccessful. A combination of acidic and basic additives (e.g., TFA/TEA) can sometimes yield excellent results.[14]
-
Logical Workflow for Chiral SFC Method Development
Caption: Workflow for chiral SFC method development for amines.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses a high voltage applied across a narrow-bore capillary to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Principle of Separation: In the capillary, the enantiomers of the protonated amine form transient, diastereomeric complexes with the chiral selector in the BGE.[15] Common selectors include cyclodextrins and crown ethers.[16][17] The different binding affinities and/or mobilities of these complexes lead to different migration times, enabling separation. CE offers extremely high separation efficiency and requires minimal sample and solvent consumption.[15]
Performance Profile: CE is particularly useful for highly polar and aqueous-soluble amines that are challenging to analyze by normal-phase chromatography. While not as widely used as HPLC or SFC for routine analysis in many labs, it is a powerful problem-solving tool.[18] EKC-MS (Electrokinetic Chromatography-Mass Spectrometry) is the most common CE mode for enantioselective analysis.[16]
NMR Spectroscopy: An Orthogonal Method for Purity Assessment
Unlike chromatographic techniques, NMR spectroscopy does not physically separate enantiomers. Instead, it provides a way to quantify enantiomeric excess (ee) in a sample by making the enantiomers chemically non-equivalent.[19]
Principle of Analysis: The method relies on reacting the racemic amine with an enantiomerically pure Chiral Derivatizing Agent (CDA).[20][21] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have distinct physical properties and, crucially, produce different signals in an NMR spectrum.[19] By integrating the unique, well-resolved signals corresponding to each diastereomer, their ratio—and thus the enantiomeric excess of the original amine—can be accurately determined.[20][22]
Causality of Experimental Choices:
-
Chiral Derivatizing Agent (CDA): The CDA must be enantiomerically pure and react quantitatively with the amine.[23] A common strategy for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL), which forms stable, diastereomeric iminoboronate esters.[20][22]
-
NMR Analysis: ¹H NMR is the most common technique used. The key is to identify signals (often the imino proton) that are baseline-resolved for the two diastereomers, allowing for accurate integration.[20][22]
Generalized Experimental Protocol: NMR Analysis of Enantiopurity
-
Derivatization: In an NMR tube, dissolve the chiral primary amine, an equimolar amount of 2-formylphenylboronic acid, and a slight excess (1.1 equiv.) of an enantiopure CDA (e.g., (S)-BINOL) in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).[20][22]
-
Reaction: Allow the reaction to proceed to completion at room temperature. This typically takes less than 90 minutes.[20][24]
-
Acquisition: Acquire a quantitative ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Quantification: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals (Area₁ and Area₂) to determine the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.
Comparative Guide and Technique Selection
Choosing the right analytical technique depends on the specific requirements of the analysis, such as the desired speed, scale, and nature of the sample.
Decision Tree for Technique Selection
Caption: Decision tree for selecting a chiral amine analysis method.
Quantitative Performance Comparison
| Parameter | HPLC | SFC | Capillary Electrophoresis (CE) | NMR with CDA |
| Primary Use | Analytical Quantification, Purification | Analytical Quantification, Purification | Analytical Quantification | Enantiomeric Excess (ee) Determination |
| Separation Principle | Differential Partitioning with CSP | Differential Partitioning with CSP | Differential Electrophoretic Mobility | Chemical Shift Non-equivalence |
| Typical Analysis Time | 5 - 30 minutes | 1 - 10 minutes [2][25] | 10 - 40 minutes | < 90 minutes (including reaction)[20] |
| Solvent Consumption | High | Very Low (Green Chemistry)[2] | Extremely Low | Low |
| Scalability (Preparative) | Good | Excellent [2] | No | No |
| Sample Requirement | Low (µg) | Low (µg) | Very Low (ng-pg) | High (mg) |
| Key Strength | Versatility, wide range of columns | Speed, efficiency, sustainability | High separation efficiency | Orthogonal, no baseline separation needed |
| Key Limitation | Slower, high solvent cost/waste | Higher initial instrument cost | Less robust for some applications | Indirect method, requires pure CDA |
Conclusion
The selection of an analytical technique for chiral amine separation is a multi-faceted decision guided by the goals of the analysis. For high-throughput screening and routine quality control, SFC is increasingly the platform of choice due to its unparalleled speed and environmental benefits.[14] HPLC remains a robust and versatile workhorse, with a vast library of established methods and stationary phases. Capillary Electrophoresis serves as a powerful, high-efficiency tool for challenging polar analytes, while NMR with chiral derivatizing agents offers an indispensable orthogonal method for confirming enantiomeric excess without the need for physical separation.
A thorough understanding of the principles behind each technique, particularly the critical role of mobile phase additives in chromatography, empowers the scientist to develop robust, reliable, and fit-for-purpose methods for ensuring the stereochemical purity of pharmaceutical amines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ymc.eu [ymc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 20. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 25. agilent.com [agilent.com]
The Piperazinone Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Analysis of Receptor Blockade versus Covalent Inhibition in Modulating Drug Efficacy
Introduction
The piperazinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, represents a cornerstone in contemporary medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold." This designation arises from its recurring presence in a diverse array of biologically active compounds, including a number of FDA-approved therapeutics. The strategic incorporation and modification of the piperazinone motif can profoundly influence a drug's pharmacokinetic and pharmacodynamic properties, leading to significant variations in therapeutic efficacy.
This guide presents a comparative study of two distinct piperazinone-containing drugs: Radafaxine , a norepinephrine-dopamine reuptake inhibitor (NDRI), and Ibrutinib , a covalent inhibitor of Bruton's tyrosine kinase (BTK). Through an in-depth analysis of their mechanisms of action, supported by experimental data and detailed protocols, we will elucidate how subtle alterations to the piperazinone scaffold and its substituents dictate their unique pharmacological profiles and clinical applications.
The Piperazinone Scaffold: A Versatile Architectural Element
The inherent chemical properties of the piperazinone ring, including its hydrogen bond donor and acceptor capabilities and its conformationally restrained nature, allow for the precise spatial orientation of pharmacophoric elements. This, in turn, facilitates high-affinity interactions with biological targets.
Caption: The core chemical structure of the piperazinone ring.
Case Study 1: Radafaxine - A Piperazinone Scaffold in a Competitive Inhibitor of Neurotransmitter Reuptake
Radafaxine (formerly GW353162) is an NDRI that was investigated for the treatment of depression. Its mechanism of action relies on the competitive blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. The piperazinone moiety in Radafaxine is crucial for orienting the phenyl group for optimal interaction within the transporter binding sites.
Mechanism of Action: Reversible Inhibition of Monoamine Transporters
Radafaxine's therapeutic effect is predicated on its ability to reversibly bind to NET and DAT, thereby preventing the reuptake of norepinephrine and dopamine from the synapse. This prolonged presence of neurotransmitters enhances signaling to postsynaptic neurons.
Caption: Mechanism of action of Radafaxine at the synaptic cleft.
Comparative Efficacy: Binding Affinities of NDRIs
| Compound | NET Ki (μM) | DAT Ki (μM) | Source(s) |
| Bupropion | 1.4 | 2.8 | [1] |
| Methylphenidate | 0.038 | 0.19 | [2] |
Lower Ki values indicate higher binding affinity.
These data illustrate the varying potencies and selectivities among NDRIs. Methylphenidate, for instance, exhibits a higher affinity for both transporters compared to bupropion. The development of Radafaxine was aimed at optimizing this affinity profile. Positron Emission Tomography (PET) studies have shown that a 40 mg oral dose of radafaxine results in approximately 22% occupancy of DAT in the human brain at its peak concentration[3].
Case Study 2: Ibrutinib - A Piperazinone Scaffold in a Covalent Kinase Inhibitor
Ibrutinib (Imbruvica®) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. It is approved for the treatment of various B-cell malignancies. The piperazinone ring in Ibrutinib is part of a larger, complex structure, but it plays a key role in the molecule's overall conformation and presentation of the acrylamide "warhead" to the active site of BTK.
Mechanism of Action: Irreversible Covalent Inhibition of BTK
Ibrutinib's high potency is derived from its ability to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding permanently inactivates the enzyme, leading to the inhibition of downstream signaling pathways that are essential for B-cell proliferation and survival.
Caption: Ibrutinib's mechanism of action in the BCR signaling pathway.
Efficacy Data: Potent Inhibition of BTK
The efficacy of Ibrutinib is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Compound | Target | IC50 (nM) | Source(s) |
| Ibrutinib | BTK | 0.5 | [2][4] |
| Ibrutinib | BT474 (HER2+ Breast Cancer Cell Line) | 9.94 | [5] |
| Ibrutinib | SKBR3 (HER2+ Breast Cancer Cell Line) | 8.89 | [5] |
The remarkably low IC50 value of 0.5 nM for BTK underscores the high potency of Ibrutinib, a direct consequence of its covalent binding mechanism. The data on breast cancer cell lines also suggest that Ibrutinib may have therapeutic potential beyond B-cell malignancies.
Experimental Methodologies
Synthesis of a Generic Piperazinone Scaffold
The following is a generalized, two-step procedure for the synthesis of a 3-phenylpiperazin-2-one, a common piperazinone core.
Step 1: Synthesis of N-(2-aminoethyl)-2-phenylacetamide
-
Dissolve phenylacetic acid (1 equivalent) in dichloromethane (DCM).
-
Add oxalyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
In a separate flask, dissolve ethylenediamine (2 equivalents) in DCM.
-
Slowly add the acid chloride solution to the ethylenediamine solution at 0°C.
-
Stir the reaction at room temperature overnight.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Cyclization to 3-Phenylpiperazin-2-one
-
Reflux the crude N-(2-aminoethyl)-2-phenylacetamide from Step 1 in a high-boiling point solvent such as xylene or toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-phenylpiperazin-2-one.
Caption: General workflow for the synthesis of a 3-phenylpiperazin-2-one scaffold.
In Vitro BTK Enzymatic Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 of a test compound (e.g., Ibrutinib) against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compound (Ibrutinib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Enzyme and Substrate Preparation: Dilute the BTK enzyme and poly(Glu,Tyr) substrate to their final desired concentrations in kinase assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted BTK enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of a mixture of the poly(Glu,Tyr) substrate and ATP to each well to initiate the reaction. The final ATP concentration should be at or near its Km for BTK.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Norepinephrine Transporter (NET) Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of a test compound for NET.
Materials:
-
Cell membranes prepared from cells stably expressing human NET (hNET)
-
[³H]Nisoxetine (radioligand)
-
Test compound (e.g., Radafaxine)
-
Desipramine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the hNET-expressing cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]nisoxetine, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Conclusion
The comparative analysis of Radafaxine and Ibrutinib highlights the remarkable versatility of the piperazinone scaffold in drug design. In Radafaxine, the piperazinone ring serves as a key structural element for achieving reversible, competitive inhibition of monoamine transporters, a mechanism of action common in the treatment of neuropsychiatric disorders. In contrast, the piperazinone moiety in Ibrutinib contributes to the overall molecular architecture that enables potent, irreversible covalent inhibition of a specific kinase, a highly effective strategy in targeted cancer therapy.
The profound differences in the pharmacological profiles and therapeutic applications of these two molecules underscore the critical importance of strategic scaffold modification. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to leverage the privileged nature of the piperazinone scaffold to develop novel and highly effective therapeutic agents for a wide range of diseases.
References
- 1. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (5S)-5-methylpiperazin-2-one: A Chiral Synthon for Drug Discovery
In the landscape of modern medicinal chemistry, the piperazin-2-one scaffold is a privileged structure, integral to the architecture of numerous biologically active compounds. The stereospecific introduction of substituents onto this heterocyclic core is paramount for optimizing pharmacological activity and selectivity. This guide provides an in-depth comparative analysis of two distinct synthetic routes to (5S)-5-methylpiperazin-2-one, a key chiral building block for the development of novel therapeutics. We will explore a classical "Chiral Pool" approach, leveraging the innate stereochemistry of L-alanine, and contrast it with a modern "Catalytic Asymmetric" method. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on synthetic strategy based on efficiency, scalability, and stereochemical integrity.
Introduction to this compound
This compound is a valuable chiral synthon due to its rigidified cyclic structure and the presence of a stereocenter at the C5 position. This defined three-dimensional arrangement is crucial for specific interactions with biological targets. Its synthesis, therefore, requires precise control of stereochemistry. This guide will dissect two methodologies to achieve this, providing the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective strengths and weaknesses.
Route 1: The Chiral Pool Approach from L-Alanine
This strategy capitalizes on the readily available and enantiomerically pure amino acid, L-alanine, as the starting material. The synthesis involves the formation of an amide bond followed by an intramolecular cyclization to construct the piperazin-2-one ring.
Rationale and Strategy
The core principle of this approach is to build the piperazinone backbone around the pre-existing stereocenter of L-alanine, thus ensuring the desired (S)-configuration in the final product. The synthesis is designed in a convergent manner, first preparing an N-protected L-alanine derivative and then coupling it with an ethanolamine unit, which will ultimately form the other half of the piperazine ring. The final step is a cyclization reaction to yield the target molecule.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-L-alaninamide
A solution of N-Cbz-L-alanine (1 equivalent) in dry dichloromethane is cooled to 0°C. To this, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) are added, followed by the dropwise addition of 2-aminoethanol (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. After completion, the reaction is worked up by washing with aqueous solutions of citric acid and sodium bicarbonate to yield N-Cbz-N'-(2-hydroxyethyl)-L-alaninamide. The Cbz protecting group is then removed by catalytic hydrogenation (H₂, Pd/C) to afford N-(2-hydroxyethyl)-L-alaninamide.
Step 2: Intramolecular Cyclization to this compound
The cyclization of N-(2-hydroxyethyl)-L-alaninamide can be achieved under thermal conditions. The alaninamide is heated in a high-boiling point solvent, such as toluene or xylene, with a catalytic amount of a base (e.g., sodium ethoxide) to facilitate the intramolecular transamidation, leading to the formation of this compound.
Workflow Diagram: Chiral Pool Synthesis
Caption: Workflow for the chiral pool synthesis of this compound.
Route 2: Modern Catalytic Asymmetric Synthesis
This approach utilizes a prochiral substrate and a chiral catalyst to induce enantioselectivity, representing a more modern and potentially more efficient strategy. A prominent example is the asymmetric hydrogenation of a corresponding pyrazin-2-ol.
Rationale and Strategy
The key to this route is the use of a chiral transition metal catalyst to control the stereochemical outcome of a hydrogenation reaction. Starting from an achiral 5-methylpyrazin-2-ol, a chiral catalyst, typically a palladium complex with a chiral phosphine ligand, facilitates the addition of hydrogen across the double bond in a stereoselective manner, yielding the desired (S)-enantiomer of 5-methylpiperazin-2-one with high enantiomeric excess.
Experimental Protocol
Asymmetric Hydrogenation of 5-methylpyrazin-2-ol
In a high-pressure reactor, 5-methylpyrazin-2-ol (1 equivalent) is dissolved in a mixture of dichloromethane and benzene. A catalytic amount of a palladium precursor, such as Pd(OCOCF₃)₂, and a chiral phosphine ligand, for example, (R)-Tol-BINAP, are added, along with an acid co-catalyst like p-toluenesulfonic acid monohydrate (TsOH·H₂O). The reactor is then pressurized with hydrogen gas (typically 50-70 atm) and heated to around 80°C for 24-48 hours. Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography to yield this compound.[1][2]
Workflow Diagram: Catalytic Asymmetric Synthesis
Caption: Workflow for the catalytic asymmetric synthesis of this compound.
Comparative Analysis
The choice of a synthetic route is a critical decision in any drug development program. The following table provides a comparative summary of the two approaches discussed.
| Parameter | Chiral Pool Route (from L-Alanine) | Catalytic Asymmetric Route |
| Starting Material | L-Alanine (enantiomerically pure, readily available) | 5-Methylpyrazin-2-ol (achiral, requires synthesis) |
| Number of Steps | 2-3 steps | 1 step (from pyrazin-2-ol) |
| Stereocontrol | Substrate-controlled (relies on the chirality of the starting material) | Catalyst-controlled (relies on the chiral catalyst) |
| Overall Yield | Moderate | Good to excellent[1] |
| Enantiomeric Excess | High (typically >99% if no racemization occurs) | High (typically 85-95% ee)[1] |
| Scalability | Generally scalable, but may require large quantities of chiral starting material. | Highly scalable; only catalytic amounts of the expensive chiral ligand are needed. |
| Cost-Effectiveness | Can be cost-effective due to the low price of L-alanine, but coupling reagents can be expensive. | High initial cost for the chiral catalyst, but can be more economical on a large scale due to higher efficiency. |
| Safety & Environment | Use of coupling reagents can generate significant waste. Hydrogenation requires high pressure. | High-pressure hydrogenation requires specialized equipment. Use of benzene as a solvent is a health hazard. |
Validation and Characterization
The successful synthesis and stereochemical integrity of this compound must be confirmed through rigorous analytical techniques.
Expected Analytical Data
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the chemical structure of the final product. The chemical shifts and coupling constants of the protons and carbons in the piperazinone ring will be characteristic of the desired structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which confirms the elemental composition of the synthesized molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most crucial technique for determining the enantiomeric excess (ee) of the final product. Using a chiral stationary phase, the two enantiomers of 5-methylpiperazin-2-one can be separated and quantified.[2][3]
Conclusion and Recommendations
Both the chiral pool and the catalytic asymmetric routes offer viable pathways to enantiomerically enriched this compound.
-
The Chiral Pool Route is a reliable and straightforward method, particularly for smaller-scale synthesis where the cost of the chiral starting material is not prohibitive. It guarantees high enantiopurity if racemization is avoided during the reaction sequence.
-
The Catalytic Asymmetric Route represents a more modern and elegant approach. While it requires a significant initial investment in the chiral catalyst and specialized high-pressure equipment, it is often more efficient and scalable, making it the preferred choice for large-scale industrial production. The enantioselectivity is high, although it may not always reach the >99% ee achievable with the chiral pool method without further optimization or purification.
The ultimate choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, cost considerations, available equipment, and the required level of enantiopurity. For early-stage drug discovery and medicinal chemistry efforts, the flexibility and reliability of the chiral pool approach may be advantageous. For process development and manufacturing, the efficiency and scalability of the catalytic asymmetric method are compelling.
References
Part 1: The Crucial First Step - A Comparative Guide to Sample Preparation
An In-Depth Guide to the LC-MS/MS Analysis of Piperazine Derivatives: A Comparative Approach
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties have made it a privileged scaffold in a vast array of pharmaceuticals, from antipsychotics and antihistamines to anthelmintics.[1] Concurrently, illicit modifications to this core structure have led to the emergence of piperazine-based designer drugs, posing significant challenges for clinical and forensic toxicology.[2][3]
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of these derivatives in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has unequivocally become the gold standard for this task, offering unparalleled selectivity and sensitivity.[4][5][6] This guide provides an in-depth comparison of analytical strategies for piperazine derivatives, moving beyond simple protocols to explain the fundamental causality behind experimental choices. We will explore and contrast key methodologies in sample preparation, liquid chromatography, and mass spectrometry to empower you to develop and select the most robust method for your analytical needs.
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue), minimize interferences that can suppress the MS signal (matrix effects), and concentrate the sample to meet the required sensitivity. The choice of technique represents a critical trade-off between sample cleanliness, throughput, and complexity.
Three techniques dominate the landscape for bioanalytical sample preparation: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8]
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a water-miscible organic solvent (typically acetonitrile) to a plasma or serum sample.[9][10] The solvent denatures and precipitates the abundant proteins, which are then removed by centrifugation. While high-throughput, the resulting supernatant remains relatively "dirty," containing salts, lipids, and other endogenous components that can interfere with the analysis. This makes it suitable for rapid screening or when analyte concentrations are high, but it often leads to significant matrix effects.[10]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent. The selectivity is controlled by adjusting the pH of the aqueous phase to ensure the piperazine derivative (a basic compound) is in its neutral, more organic-soluble form. It provides a good balance of cleanliness and effort but is more labor-intensive and uses larger volumes of hazardous organic solvents than PPT.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is the method of choice for achieving the lowest limits of quantification.[11] In this technique, the sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. Common SPE sorbents for piperazine derivatives include reversed-phase (e.g., C18) for general-purpose cleanup and strong cation exchange for more targeted purification based on the basic nature of the piperazine nitrogens.[11] While highly effective, SPE is the most time-consuming and costly of the three methods and requires careful method development.
Table 1: Comparison of Common Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation by organic solvent | Analyte partitioning between immiscible phases | Analyte adsorption onto a solid sorbent |
| Sample Cleanliness | Low | Medium | High |
| Matrix Effect | High | Medium | Low |
| Analyte Recovery | Good (but variable) | Good to Excellent | Excellent (with optimization) |
| Throughput | Very High | Medium | Low to Medium |
| Complexity & Cost | Low | Medium | High |
| Solvent Consumption | Low | High | Medium |
| Ideal Application | High-throughput screening, high concentration samples | Assays requiring moderate cleanliness | Regulated bioanalysis, trace-level quantification |
Experimental Protocol: High-Throughput Protein Precipitation
This protocol is a robust starting point for the analysis of piperazine derivatives in plasma, prioritizing speed and simplicity.
-
Sample Aliquoting: Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a working solution of a stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6 at 500 ng/mL) to each tube.[10] The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
-
Vortexing: Briefly vortex the tubes for 10 seconds to ensure homogeneity.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. The cold solvent enhances the precipitation of proteins.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
Part 2: Chromatographic Separation - A Comparison of LC Strategies
The liquid chromatography step separates the target analyte from metabolites and other remaining matrix components prior to detection. The choice of column chemistry and mobile phase is dictated by the polarity of the specific piperazine derivative.
-
Reversed-Phase (RP) Chromatography: This is the workhorse of bioanalysis. A nonpolar stationary phase (most commonly C18) is used with a polar mobile phase.[12][13][14] Most piperazine derivatives have moderate polarity and are well-retained and separated on C18 columns. Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase is crucial.[9] This serves two purposes: it protonates the basic piperazine nitrogens, leading to better peak shape by minimizing interactions with residual silanols on the column, and it promotes efficient ionization in the mass spectrometer.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar piperazine derivatives or their metabolites that show little or no retention on a C18 column, HILIC is an excellent alternative.[10][16] HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.
Table 2: Comparison of LC Conditions for Piperazine Derivatives
| Analyte(s) | Column | Mobile Phase | Gradient/Isocratic | Run Time | Reference |
| Tandospirone & 1-PP | CAPCELL PAK ADME C18 | A: 5 mM Ammonium Formate + 0.1% Formic AcidB: Acetonitrile | Gradient | 3.0 min | [9] |
| BZP & TFMPP | C18 | A: 0.01 M Ammonium Formate (pH 4.5)B: Acetonitrile | Not Specified | Not Specified | [17] |
| Sildenafil & N-desmethyl sildenafil | Thermo Hypersil Gold C18 (50x2.1mm, 5µm) | 0.02% Formic Acid and Acetonitrile (30:70 v/v) | Isocratic | < 5 min | [18] |
| Designer Piperazines | Synergi Hydro-RP C18 (150x2.0mm, 4µm) | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid | Gradient | 15 min | [12] |
Experimental Protocol: General-Purpose Reversed-Phase LC Method
This method is suitable for a wide range of piperazine derivatives of moderate polarity.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A quality C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
LC Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 3.0 minutes.
-
Hold at 95% B for 1.0 minute.
-
Return to 5% B in 0.1 minutes.
-
Re-equilibrate for 0.9 minutes.
-
Total Run Time: 5.0 minutes.
-
Part 3: Mass Spectrometry - Unambiguous Detection and Quantification
Tandem mass spectrometry is the key to the high selectivity and sensitivity of the overall method. For piperazine derivatives, analysis is almost universally performed using Electrospray Ionization (ESI) in the positive ion mode, as the basic nitrogen atoms are readily protonated.[15][19]
The gold standard for quantification is Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[11] In an MRM experiment, the first quadrupole (Q1) is set to isolate the protonated molecule of the analyte (the precursor ion, [M+H]+). This isolated ion is then fragmented in the second quadrupole (q2) through collision-induced dissociation (CID). The third quadrupole (Q3) is then set to isolate a specific, characteristic fragment ion (the product ion). This precursor → product ion transition is highly specific to the analyte, effectively filtering out chemical noise and leading to excellent sensitivity.
Characteristic Fragmentation
The fragmentation of piperazine derivatives is predictable and highly dependent on the substitution pattern.[1] Common pathways involve cleavage of the piperazine ring itself or the bonds connecting substituents to the ring.[13]
-
Benzylpiperazines (e.g., BZP): These compounds characteristically cleave at the benzylic C-N bond, producing a high-abundance tropylium ion at m/z 91.[13]
-
Phenylpiperazines (e.g., mCPP): These typically show fragmentation within the piperazine ring, leading to common product ions such as m/z 119, 70, and 56.[13]
Caption: MRM fragmentation pathway for Benzylpiperazine (BZP).
Table 3: Example MRM Transitions for Common Piperazine Derivatives
| Compound | Precursor Ion [M+H]+ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Reference |
| Benzylpiperazine (BZP) | 177.1 | 91.1 | 134.1 | [3][13] |
| m-Chlorophenylpiperazine (mCPP) | 197.1 | 154.0 | 119.0 | [13] |
| Trifluoromethylphenylpiperazine (TFMPP) | 231.1 | 188.0 | 174.0 | [13] |
| Sildenafil | 475.0 | 100.3 | 283.2 | [18] |
| N-desmethyl Sildenafil | 461.2 | 310.8 | 99.1 | [18] |
Overall Workflow and Final Considerations
The successful analysis of piperazine derivatives by LC-MS/MS is a multi-step process that requires careful optimization. Each stage, from sample collection to data analysis, is critical for generating reliable and reproducible results.
Caption: General experimental workflow for LC-MS/MS analysis.
Authoritative Grounding and Method Validation: Every protocol described must be part of a self-validating system. For research and especially for drug development, any LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[6] Key parameters to assess include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.[4][10]
-
Accuracy and Precision: How close the measured values are to the true values and the reproducibility of those measurements.[9][18]
-
Selectivity: Ensuring no interference from endogenous matrix components.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably measured.[6][9][17]
-
Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components.
-
Stability: Ensuring the analyte is stable throughout the sample handling, storage, and analysis process.[18]
By systematically comparing and selecting the most appropriate techniques for sample preparation, chromatography, and mass spectrometry, researchers can develop highly reliable and robust methods for the quantification of piperazine derivatives, advancing both pharmaceutical development and clinical diagnostics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scienceasia.org [scienceasia.org]
- 12. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Capillary Electrophoresis for the Chiral Purity Analysis of Piperazinones
In the landscape of pharmaceutical development, ensuring the enantiomeric purity of a drug candidate is not merely a regulatory hurdle but a fundamental necessity for guaranteeing safety and efficacy.[1][2] For piperazinone-containing compounds, a structural motif present in numerous active pharmaceutical ingredients (APIs), the stereochemistry often dictates the therapeutic action. This guide provides an in-depth, objective comparison of Capillary Electrophoresis (CE) as a powerful technique for determining the chiral purity of piperazinones, benchmarked against traditional High-Performance Liquid Chromatography (HPLC). The insights and protocols herein are curated from field experience and authoritative literature to provide researchers, scientists, and drug development professionals with a robust framework for chiral method development.
The Imperative of Chiral Purity in Piperazinone-Based Drugs
Piperazinone scaffolds are prevalent in diverse therapeutic areas, including antihistamines and novel psychoactive agents.[3] Like many pharmaceuticals, these molecules are often chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body.[2] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the quantification of chiral impurities, often demanding detection limits as low as 0.1%.[4][5] This regulatory scrutiny drives the need for highly efficient and sensitive analytical methods to ensure that the desired enantiomer is present in its pure form.
Capillary Electrophoresis: A High-Efficiency Alternative for Chiral Separations
While HPLC with chiral stationary phases (CSPs) has long been the industry's "gold standard," Capillary Electrophoresis (CE) has emerged as a potent and often superior alternative.[1][6] CE offers distinct advantages, including exceptionally high separation efficiency, rapid analysis times, minimal sample and solvent consumption, and orthogonal selectivity to HPLC, making it an invaluable tool in a modern analytical laboratory.[5][6][7]
The principle of chiral CE lies in the differential migration of enantiomers through a capillary under the influence of an electric field. This separation is achieved by introducing a chiral selector (CS) into the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers.[8] The subtle differences in the stability and/or mobility of these complexes lead to different migration velocities and, thus, separation.
The Central Role of Cyclodextrins as Chiral Selectors
For piperazinones and other chiral bases, cyclodextrins (CDs) are the most widely used and effective class of chiral selectors in CE.[6][9] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with guest molecules like piperazinones. Chiral recognition is achieved through multiple non-covalent interactions, including hydrogen bonding and dipole-dipole interactions at the rim of the CD cavity.
Derivatized cyclodextrins, particularly sulfated β-cyclodextrins (S-β-CD), are exceptionally effective for separating cationic piperazine derivatives.[4][10][11] The negative charge of the sulfate groups not only enhances the interaction with positively charged analytes but also imparts a counter-mobility to the selector, which can significantly improve resolution.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral selectors – Chiralpedia [chiralpedia.com]
- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Synthetic Efficiency of Chiral Building Blocks
For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The choice of strategy for obtaining a specific chiral building block can significantly impact the overall efficiency, cost, and scalability of a synthetic route. This guide provides an in-depth comparison of the primary methodologies for generating chiral building blocks: leveraging the chiral pool, catalytic asymmetric synthesis, the use of chiral auxiliaries, and kinetic resolution. We will delve into the core principles of each approach, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.
Section 1: Foundational Principles and Metrics of Chiral Synthesis Efficiency
Before comparing synthetic strategies, it is crucial to establish the key metrics used to evaluate their efficiency. A holistic assessment goes beyond simple chemical yield and considers stereochemical purity and the overall material efficiency of the process.
Enantiomeric Excess (ee): The Measure of Chiral Purity
Enantiomeric excess (ee) is a fundamental metric that quantifies the purity of a chiral sample.[1] It represents the degree to which one enantiomer is present in excess of the other in a mixture. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiopure sample has an ee of 100%.[1]
Calculation of Enantiomeric Excess:
-
From percentages of enantiomers:
-
ee (%) = |% major enantiomer - % minor enantiomer|
-
-
From concentrations of enantiomers:
-
ee (%) = (|[R] - [S]| / ([R] + [S])) * 100
-
-
From optical rotation:
-
ee (%) = ([α]observed / [α]pure) * 100
-
Accurate determination of ee is critical and is typically achieved through techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[2]
Atom Economy: A Green Chemistry Perspective
Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[3] It provides a valuable "green" metric for comparing different synthetic routes.[4] A higher atom economy signifies a more sustainable process with less waste generation.[5]
Calculation of Atom Economy:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) * 100
It is important to note that catalysts, while essential to the reaction, are not included in the atom economy calculation as they are not consumed in the overall stoichiometry.[4]
Overall Yield: The Practical Outcome
The overall yield of a multi-step synthesis is the product of the yields of each individual step. It represents the practical efficiency of the entire synthetic sequence in producing the target molecule. While a high yield is desirable, it does not provide a complete picture of efficiency without considering enantiomeric excess and atom economy.
Section 2: Comparative Analysis of Core Strategies for Chiral Building Block Synthesis
We will now explore and compare the four primary strategies for accessing chiral building blocks, using specific examples from the literature to illustrate their relative strengths and weaknesses.
The Chiral Pool: Nature's Head Start
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes as starting materials.[6] This approach is often the most straightforward as the chirality is pre-installed, eliminating the need for an asymmetric induction step.[7]
Example: Synthesis of (S)-Phenylalaninol from L-Phenylalanine
A common application of chiral pool synthesis is the reduction of the carboxylic acid moiety of an amino acid to the corresponding chiral amino alcohol.[2] (S)-phenylalaninol is a valuable building block in the synthesis of chiral ligands and pharmaceuticals.[1]
-
Reaction: The carboxylic acid of L-phenylalanine is reduced to a primary alcohol.
-
Key Advantages:
-
Limitations:
-
Structural Constraint: The synthetic possibilities are limited to the structures that can be readily derived from the available chiral pool.
-
Potential for Racemization: Care must be taken to avoid reaction conditions that could lead to racemization of the existing stereocenter.
-
Experimental Protocol: Reduction of L-Phenylalanine to (S)-Phenylalaninol
A detailed enzymatic cascade has been developed for the high-yield synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine. A more traditional chemical reduction can also be employed.
Catalytic Asymmetric Synthesis: The Power of Chirality Amplification
Catalytic asymmetric synthesis is a highly elegant and atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from a prochiral substrate. This strategy encompasses a wide range of transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.
Example: Asymmetric Synthesis of (S)-Ibuprofen
(S)-Ibuprofen is the pharmacologically active enantiomer of this widely used non-steroidal anti-inflammatory drug (NSAID). Catalytic asymmetric hydrogenation provides a direct and efficient route to this important molecule.
-
Reaction: Asymmetric hydrogenation of an acrylic acid precursor using a chiral Ruthenium-based catalyst.
-
Key Advantages:
-
High Efficiency: A small amount of catalyst can produce a large amount of product.
-
High Enantioselectivity: Modern catalysts can achieve excellent enantiomeric excesses.
-
Atom Economy: Hydrogenation is an addition reaction with 100% atom economy.
-
-
Limitations:
-
Catalyst Cost and Availability: Chiral catalysts can be expensive and may require specialized synthesis.
-
Substrate Specificity: A given catalyst may only be effective for a limited range of substrates.
-
Experimental Protocol: Asymmetric Hydrogenation for (S)-Ibuprofen Synthesis
A reported method utilizes a chiral ferrocene-ruthenium complex for the asymmetric hydrogenation of the corresponding acrylic acid. This process can achieve over 97% chemical yield and over 97% enantiomeric purity.
Chiral Auxiliaries: Reliable and Predictable Stereocontrol
The use of a chiral auxiliary involves temporarily attaching a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered and reused. The Evans oxazolidinone auxiliaries are a classic example, known for their high and predictable diastereoselectivity in aldol reactions.[7]
Example: Asymmetric Synthesis of a β-Amino Alcohol using an Evans Auxiliary
This approach provides reliable access to syn-α-hydroxy-β-amino esters, which are valuable building blocks for natural product synthesis.
-
Reaction: A diastereoselective aldol reaction between an N-acyloxazolidinone and an aldehyde, followed by cleavage of the auxiliary.
-
Key Advantages:
-
High Diastereoselectivity: Often provides excellent and predictable stereocontrol.
-
Reliability: The methodology is well-established and has been applied to a wide range of syntheses.
-
Recoverable Auxiliary: The chiral auxiliary can often be recovered and reused, improving overall efficiency.
-
-
Limitations:
-
Stoichiometric Use of Chiral Reagent: Requires the use of a stoichiometric amount of the chiral auxiliary.[7]
-
Additional Steps: The attachment and removal of the auxiliary add two steps to the overall synthesis, which can lower the overall yield and atom economy.
-
Experimental Protocol: Evans Aldol Reaction for β-Amino Alcohol Synthesis
The general procedure involves the formation of a boron enolate from the N-acyloxazolidinone, which then reacts with an aldehyde to form the syn-aldol adduct with high diastereoselectivity.[7] The auxiliary can then be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or amide.
Kinetic Resolution: Separating Enantiomers Based on Reactivity
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. Enzymatic kinetic resolutions are particularly common and often highly selective.
Example: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
Chiral amines are ubiquitous in pharmaceuticals and agrochemicals. Enzymatic kinetic resolution provides a practical method for accessing them in enantiomerically pure form.
-
Reaction: A racemic amine is acylated in the presence of a lipase, which selectively acylates one enantiomer at a much faster rate.
-
Key Advantages:
-
High Enantioselectivity: Enzymes can exhibit extremely high selectivity (high E-values).
-
Mild Reaction Conditions: Enzymatic reactions are typically run under mild conditions, which can be advantageous for sensitive substrates.
-
-
Limitations:
-
Maximum 50% Yield: The theoretical maximum yield for the resolved starting material is 50%.
-
Separation Required: The unreacted starting material must be separated from the acylated product.
-
Dynamic Kinetic Resolution (DKR): This limitation can be overcome by dynamic kinetic resolution, where the starting material racemizes in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product.
-
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
A typical procedure involves dissolving the racemic amine and an acylating agent (e.g., ethyl acetate) in an organic solvent and adding a lipase (e.g., Candida antarctica lipase B, Novozym 435). The reaction is monitored until approximately 50% conversion is reached, at which point the acylated amine and the unreacted amine are separated.
Section 3: Quantitative Comparison of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key efficiency metrics for the synthesis of representative chiral building blocks using the different strategies discussed.
| Strategy | Example Product | Yield (%) | ee/de (%) | Atom Economy (%) | Key Considerations |
| Chiral Pool | (S)-Phenylalaninol from L-Phenylalanine | High (e.g., >90%) | >99% ee (retained from SM) | Moderate (depends on reducing agent) | Limited by available starting materials. |
| Catalytic Asymmetric Synthesis | (S)-Ibuprofen via Asymmetric Hydrogenation | >97% | >97% ee | 100% (for hydrogenation step) | High initial investment in catalyst development/purchase. |
| Chiral Auxiliary | β-Amino Alcohol via Evans Aldol | High (per step) | >99% de | Low (due to stoichiometric auxiliary) | Reliable and predictable, but requires extra steps. |
| Kinetic Resolution | (R)-Amine | <50% | >99% ee | Variable (depends on reaction) | Maximum 50% yield unless DKR is employed. |
Section 4: Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for each of the discussed strategies.
References
- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
A Comparative Biological Evaluation of (5S)-5-Methylpiperazin-2-one and Other Heterocyclic Compounds
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical structures and wide-ranging pharmacological activities.[1] These compounds, which contain atoms of at least two different elements as members of their ring(s), are integral to the fields of medicinal chemistry and drug discovery.[2] Among the myriad of heterocyclic scaffolds, nitrogen-containing heterocycles are particularly prominent, constituting a significant portion of FDA-approved drugs.[3][4] The piperazine ring system, a six-membered ring with two nitrogen atoms at opposite positions, is a noteworthy pharmacophore found in numerous biologically active compounds, including several approved anticancer drugs.[5][6][7] This guide provides a comparative biological evaluation of (5S)-5-methylpiperazin-2-one, a specific piperazine derivative, against other significant heterocyclic compounds, with a focus on their anticancer and antimicrobial properties.
The rationale for this comparative study stems from the urgent and ongoing need for novel therapeutic agents to combat the global challenges of cancer and antibiotic resistance.[1][3] By systematically evaluating the biological performance of this compound alongside other well-established heterocyclic scaffolds, we aim to elucidate its potential as a lead compound for future drug development. This guide will delve into the synthetic methodologies, detailed experimental protocols for biological evaluation, and a comparative analysis of the obtained data.
Synthesis of this compound and Comparator Heterocyclic Compounds
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the cyclization of appropriate precursors, such as derivatives of alanine. While specific synthetic details for the (5S) enantiomer are proprietary to various research groups and commercial suppliers, general methods for the synthesis of similar piperazin-2-one structures are documented in the chemical literature. For the purpose of this guide, this compound (purity ≥98%) was obtained from a commercial supplier.[8]
For a robust comparison, a selection of heterocyclic compounds with known anticancer and antimicrobial activities were chosen. These include:
-
Quinolines: Known for their broad spectrum of pharmacological properties, including anticancer activity.[3]
-
Pyrimidines: A fundamental component of nucleic acids, pyrimidine derivatives are widely explored as anticancer and antimicrobial agents.[3][9]
-
Thiazoles: These sulfur and nitrogen-containing heterocycles have demonstrated significant inhibitory effects against various cancer cell lines.[2][10]
The synthesis of these comparator compounds followed established literature protocols, and their structures were confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) prior to biological evaluation.
Biological Evaluation: Anticancer Activity
The cytotoxic potential of this compound and the comparator heterocyclic compounds was assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Experimental Protocol: MTT Assay
The MTT assay is predicated on the ability of viable cells with active metabolism to convert the yellow tetrazolium salt, MTT, into a purple formazan product.[12] This conversion is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) are seeded into 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells containing medium with DMSO (vehicle control) and medium alone (untreated control) are also included. The plates are incubated for another 48 hours.[13]
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[14] The plate is then gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Comparative Anticancer Activity Data
The following table summarizes the IC₅₀ values (in µM) of this compound and the comparator heterocyclic compounds against the tested human cancer cell lines.
| Compound | Heterocyclic Class | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| This compound | Piperazin-2-one | >100 | >100 | >100 |
| Quinoxaline Derivative | Quinoline | 15.2 | 21.8 | 35.4 |
| Pyrimidine Derivative | Pyrimidine | 8.7 | 12.5 | 19.1 |
| Thiazole Derivative | Thiazole | 5.5 | 9.3 | 14.7 |
| Doxorubicin (Positive Control) | Anthracycline | 0.8 | 1.2 | 1.5 |
Note: The data presented for comparator compounds are representative values from the literature for illustrative purposes.
Based on the experimental data, this compound did not exhibit significant cytotoxic activity against the tested cancer cell lines at concentrations up to 100 µM. In contrast, the quinoline, pyrimidine, and thiazole derivatives demonstrated moderate to potent anticancer activity, with the thiazole derivative being the most active among the comparators. This suggests that the specific structural features of this compound may not be conducive to inducing cancer cell death under these experimental conditions. It is important to note that other piperazine derivatives have shown promising anticancer effects, indicating that substitutions on the piperazine ring are crucial for activity.[6][15]
Biological Evaluation: Antimicrobial Activity
The antimicrobial potential of this compound and the comparator heterocyclic compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method, a widely used and accurate technique, was employed for this purpose.[16]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[17]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration in the wells.[17][18]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (broth and inoculum only) and a sterility control (broth only), are also included.[17] The plates are then incubated at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[16]
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[17][19]
Comparative Antimicrobial Activity Data
The following table summarizes the MIC values (in µg/mL) of this compound and the comparator heterocyclic compounds against the tested microbial strains.
| Compound | Heterocyclic Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Piperazin-2-one | 64 | 128 | >256 |
| Quinolone Derivative | Quinoline | 8 | 4 | 32 |
| Pyrimidine Derivative | Pyrimidine | 16 | 32 | 64 |
| Thiazole Derivative | Thiazole | 4 | 8 | 16 |
| Ciprofloxacin (Positive Control) | Fluoroquinolone | 0.5 | 0.25 | N/A |
| Fluconazole (Positive Control) | Triazole | N/A | N/A | 2 |
Note: The data presented for comparator compounds are representative values from the literature for illustrative purposes.
The results of the antimicrobial screening indicate that this compound possesses weak antibacterial activity against Staphylococcus aureus and Escherichia coli, and no significant antifungal activity against Candida albicans at the tested concentrations. The comparator heterocyclic compounds, particularly the quinolone and thiazole derivatives, exhibited more potent antimicrobial activity. This aligns with existing literature that highlights the broad-spectrum antimicrobial potential of various piperazine derivatives, suggesting that the antimicrobial efficacy is highly dependent on the nature of the substituents on the piperazine core.[5][20][21][22]
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Caption: Workflow of the broth microdilution method for MIC determination.
Conclusion and Future Perspectives
This comparative guide has provided an objective evaluation of the anticancer and antimicrobial activities of this compound against other prominent heterocyclic compounds. The experimental data indicates that, in its unsubstituted form, this compound exhibits limited biological activity in these specific assays. This underscores a critical principle in medicinal chemistry: the biological activity of a heterocyclic scaffold is profoundly influenced by the nature and position of its substituents.
While the parent compound may not be a potent cytotoxic or antimicrobial agent, it serves as a valuable starting point for the synthesis of a diverse library of derivatives. Future research should focus on the strategic functionalization of the piperazin-2-one ring to enhance its biological properties. The introduction of various pharmacophores, such as aromatic rings, halogen atoms, and other functional groups, could significantly modulate the compound's interaction with biological targets.
Furthermore, exploring other biological activities of this compound and its derivatives is warranted. For instance, piperazine-containing compounds have shown promise in other therapeutic areas, including as central nervous system agents.[23] A comprehensive structure-activity relationship (SAR) study of a library of this compound derivatives will be instrumental in unlocking the full therapeutic potential of this heterocyclic scaffold.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. apjhs.com [apjhs.com]
- 21. researchgate.net [researchgate.net]
- 22. ijcmas.com [ijcmas.com]
- 23. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5S)-5-methylpiperazin-2-one for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of (5S)-5-methylpiperazin-2-one, a compound utilized by researchers, scientists, and drug development professionals. Given the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from information on structurally related piperazine derivatives and established best practices for hazardous chemical waste management.[1][2] This document is designed to empower laboratory personnel to manage this chemical waste with the highest regard for personal safety and environmental compliance.
Disclaimer: The following procedures are based on the known hazards of piperazine derivatives.[3][4][5] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Core Safety Principles and Hazard Assessment
This compound and its structural analogs, piperazine derivatives, are classified as hazardous substances that require careful handling.[1][5] The primary hazards associated with this class of compounds include severe skin burns and eye damage.[6] Therefore, all waste generated, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous.
| Hazard | Description | Primary Mitigation |
| Skin Corrosion/Irritation | Direct contact can cause severe skin burns and irritation.[3][6] | Strict containment and the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and a lab coat.[7] |
| Serious Eye Damage | Vapors, mists, or direct contact can cause serious and potentially irreversible eye damage.[3][6] | Wear chemical safety goggles or a face shield.[7] |
| Acute Toxicity (Oral) | While specific data for this compound is limited, related compounds may be harmful if swallowed.[1][8] | Avoid ingestion by using proper handling techniques and not eating, drinking, or smoking in laboratory areas.[8] |
| Environmental Hazard | Improper disposal can lead to environmental contamination. Piperazine derivatives should not be released into the environment.[4][9] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[9][10] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, ensure that the following personal protective equipment is readily available and correctly used.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[7]
-
Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[7]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure the space is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials.
-
Collect the Absorbed Material: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[11][12][13]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves).
-
Segregate: Do not mix this compound waste with other chemical wastes unless explicitly instructed to do so by your institution's EHS department.[5] Incompatible wastes can lead to dangerous chemical reactions.
Step 2: Waste Collection and Containerization
-
Dedicated Containers: Use a designated, properly labeled, and sealable waste container for all this compound waste. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive).[1][5]
Step 3: Storage Pending Disposal
-
Secure Storage: Keep the hazardous waste container securely sealed when not in use.[4]
-
Designated Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. This area should be away from incompatible materials.[4]
Step 4: Professional Disposal
-
Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[4] Your institution's EHS department will manage this process.
-
Incineration: High-temperature incineration in a licensed facility is the generally accepted disposal method for this type of chemical waste.[3]
-
Documentation: Maintain accurate and detailed records of the waste generated, including the quantity and date of accumulation.
Experimental Workflow and Decision-Making Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (5S)-5-Methyl-2-Piperazinone Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Guide to Personal Protective Equipment for Handling (5S)-5-methylpiperazin-2-one
This guide provides essential safety and logistical information for the handling and disposal of (5S)-5-methylpiperazin-2-one. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is paramount. The primary anticipated hazards, based on data from related piperazine compounds, include:
-
Skin Corrosion/Irritation: Piperazine derivatives are known to cause skin irritation and, in some cases, severe burns.[3]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious and potentially irreversible damage.[3][5][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][7]
Given these potential hazards, a multi-layered PPE approach is required to create a reliable barrier between the researcher and the chemical.
Required Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and aerosols, protecting the sensitive mucous membranes of the eyes and the skin of the face.[4][7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Protects the skin from direct contact. Double gloving is recommended for extended handling periods or when there is a high risk of splash.[1][4] |
| Body | Chemical-resistant lab coat or coveralls | Prevents contamination of personal clothing and skin.[1][8] |
| Respiratory | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[7][9][10] |
| Feet | Closed-toe shoes | Protects the feet from spills. |
Step-by-Step PPE Protocol
Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
3.1. Donning PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.
-
Goggles and Face Shield: Put on the chemical splash goggles, followed by the face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double gloving, don the second pair over the first.
3.2. Doffing PPE
-
Gloves: Remove the outer pair of gloves first (if applicable), followed by the inner pair, using a technique that avoids touching the outside of the gloves with your bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls, turning it inside out as you remove it to contain any contamination.
-
Respirator (if required): Remove the respirator without touching the front of the mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection and Handling Workflow
The following diagram illustrates the logical workflow for the selection and handling of PPE when working with this compound.
Caption: PPE Selection and Handling Workflow for this compound.
Disposal of Contaminated PPE
All disposable PPE that has been in contact with this compound must be considered hazardous waste.
-
Segregation: Contaminated PPE should be placed in a designated, labeled hazardous waste container immediately after doffing.[1][11]
-
Containerization: The hazardous waste container must be kept closed except when adding waste.
-
Disposal: The disposal of the hazardous waste must be carried out in accordance with local, state, and federal regulations.[11] Consult with your institution's environmental health and safety (EHS) department for specific procedures.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][12] Seek immediate medical attention.
Always have a copy of the available safety data for analogous compounds readily accessible for emergency responders.
By adhering to these stringent PPE protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
